Geranyl phosphate
Description
Properties
IUPAC Name |
[(2E)-3,7-dimethylocta-2,6-dienyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19O4P/c1-9(2)5-4-6-10(3)7-8-14-15(11,12)13/h5,7H,4,6,8H2,1-3H3,(H2,11,12,13)/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOWJDCTFSWUMJ-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOP(=O)(O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/COP(=O)(O)O)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core of Monoterpene Production: A Technical Guide to Geranyl Diphosphate Biosynthesis in Plants
For Researchers, Scientists, and Drug Development Professionals
Geranyl diphosphate (GPP), a C10 isoprenoid, is a critical precursor in the biosynthesis of a wide array of plant secondary metabolites, most notably monoterpenes. These compounds are integral to plant defense, pollinator attraction, and have significant commercial value as pharmaceuticals, fragrances, and flavors. This technical guide provides an in-depth exploration of the geranyl diphosphate biosynthesis pathway in plants, detailing the core enzymatic reactions, their subcellular compartmentalization, and regulatory mechanisms. Furthermore, it offers a compilation of quantitative data on enzyme kinetics and detailed experimental protocols for the study of this pivotal metabolic pathway.
The Core Biosynthetic Pathway
The synthesis of geranyl diphosphate is a condensation reaction that joins two five-carbon precursors: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1] This reaction is catalyzed by the enzyme geranyl diphosphate synthase (GPPS).[1]
Precursor Supply: The MVA and MEP Pathways
Plants utilize two distinct pathways to synthesize IPP and DMAPP, which are segregated into different cellular compartments.[2]
-
The Mevalonate (MVA) Pathway: Primarily operating in the cytosol, this pathway provides IPP and DMAPP for the synthesis of sesquiterpenes, triterpenes (like sterols), and polyterpenes.[3] In some specific cases, such as in rose flowers for geraniol biosynthesis, the MVA pathway has been shown to supply precursors for GPP synthesis in the cytosol.[4]
-
The Methylerythritol 4-Phosphate (MEP) Pathway: This pathway is active in the plastids and is the principal source of IPP and DMAPP for the synthesis of GPP destined for monoterpene production.[5][6] It also provides precursors for diterpenes (via geranylgeranyl diphosphate), carotenoids, and chlorophylls.[3]
Key Enzymes in Geranyl Diphosphate Synthesis
While GPPS is the primary enzyme responsible for GPP synthesis, other prenyltransferases can also contribute to the GPP pool.
-
Geranyl Diphosphate Synthase (GPPS): This enzyme catalyzes the condensation of one molecule of DMAPP with one molecule of IPP to form GPP.[5] Plant GPPS can exist as homodimers or heterodimers, with the heterodimeric form consisting of a large and a small subunit.[2]
-
Geranylgeranyl Diphosphate Synthase (GGPPS): Typically, GGPPS synthesizes the C20 precursor for diterpenes. However, under certain conditions or through interactions with specific protein partners, GGPPS can also produce GPP.[1][6]
-
Bifunctional Farnesyl Diphosphate Synthase (FPPS): In some plants, like roses, a cytosolic FPPS has been identified that can produce both GPP and farnesyl diphosphate (FPP).[4]
Subcellular Compartmentalization
The biosynthesis of GPP is a highly compartmentalized process, ensuring the targeted supply of this precursor for various metabolic needs. The subcellular localization of GPPS isoforms is a critical factor in determining which precursor pool is utilized and the ultimate fate of the synthesized GPP.[2]
-
Plastids: This is the major site of GPP synthesis for monoterpene production, utilizing IPP and DMAPP from the MEP pathway.[2][6]
-
Mitochondria, Endoplasmic Reticulum (ER), and Cytosol: Different GPPS isoforms have been found in these compartments, where GPP is likely involved in other metabolic processes, such as protein prenylation and the synthesis of specific secondary metabolites.[2]
Regulation of Geranyl Diphosphate Biosynthesis
The production of GPP is tightly regulated to balance the metabolic demands for monoterpenes and other essential isoprenoids. This regulation occurs at multiple levels:
-
Transcriptional Regulation: The expression of genes encoding different GPPS isoforms can be induced by developmental cues and environmental stimuli, including herbivory and pathogen attack.[2] Phytohormones such as jasmonic acid (JA) and salicylic acid (SA) are key signaling molecules in these responses.[7]
-
Protein-Protein Interactions: GPPS can form protein complexes, or metabolons, with downstream enzymes like monoterpene synthases. This metabolic channeling is thought to enhance catalytic efficiency by facilitating the direct transfer of GPP, preventing the diffusion of this intermediate.[1]
Quantitative Data
The kinetic parameters of GPPS enzymes are crucial for understanding the metabolic flux through the pathway and for designing metabolic engineering strategies. Below is a summary of kinetic data for GPPS from several plant species.
| Plant Species | Enzyme Form | Substrate | Kₘ (μM) | k_cat (s⁻¹) | k_cat/Kₘ (M⁻¹s⁻¹) | Reference |
| Salvia officinalis (Sage) | Homodimer | IPP | 12.5 | 0.45 | 3.6 x 10⁴ | [8] |
| DMAPP | 7.8 | 0.45 | 5.8 x 10⁴ | [8] | ||
| Phalaenopsis bellina (Orchid) | Homodimer | IPP | 5.5 | 0.28 | 5.1 x 10⁴ | [8] |
| DMAPP | 3.2 | 0.28 | 8.8 x 10⁴ | [8] | ||
| Humulus lupulus (Hop) | Heterodimer (LSU+SSU) | IPP | 2.9 | 1.2 | 4.1 x 10⁵ | [8] |
| DMAPP | 1.5 | 1.2 | 8.0 x 10⁵ | [8] | ||
| GPP | 3.5 | 0.9 | 2.6 x 10⁵ | [8] | ||
| FPP | 0.8 | 0.5 | 6.3 x 10⁵ | [8] |
Note: For the heterodimeric enzyme from Hop, the interaction with the small subunit (SSU) significantly increases the k_cat and alters substrate affinity.[8]
Experimental Protocols
Heterologous Expression and Purification of Recombinant GPPS
This protocol describes the expression of a His-tagged GPPS in E. coli and subsequent purification.
1. Cloning and Transformation:
- Amplify the GPPS coding sequence from plant cDNA using PCR with primers that add restriction sites.
- Ligate the digested PCR product into a pET expression vector (e.g., pET-28a) containing an N-terminal His-tag.
- Transform the ligation product into a cloning strain of E. coli (e.g., DH5α) for plasmid propagation.
- Verify the construct by sequencing and then transform the plasmid into an expression strain of E. coli (e.g., BL21(DE3)).[2]
2. Protein Expression:
- Inoculate a starter culture of the transformed E. coli and grow overnight.
- Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
- Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.[2]
- Harvest the cells by centrifugation.
3. Purification:
- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
- Lyse the cells by sonication on ice and clarify the lysate by centrifugation.
- Apply the supernatant to a Ni-NTA affinity column.
- Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM).
- Elute the His-tagged GPPS with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250 mM).
- For higher purity, further purification steps such as anion exchange and gel filtration chromatography can be performed.[2]
GPPS Enzyme Activity Assays
Method 1: Radioactive Assay This is a highly sensitive method that measures the incorporation of a radiolabeled substrate into the product.
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 25 mM MOPSO, pH 7.0), 10% glycerol, 10 mM MgCl₂, 1 mM DTT, 10 µM DMAPP, and 10 µM [1-¹⁴C]IPP.[1][9]
-
Reaction Initiation: Start the reaction by adding the purified GPPS enzyme.
-
Incubation: Incubate at 30°C for a defined period (e.g., 10-30 minutes).[2]
-
Reaction Termination and Extraction: Stop the reaction by adding 1 M HCl. Extract the radiolabeled GPP with an organic solvent like hexane or pentane.[2][9]
-
Quantification: Measure the radioactivity in the organic phase using a scintillation counter.
Method 2: Spectrophotometric Assay This continuous, non-radioactive assay measures the production of inorganic pyrophosphate (PPi), a byproduct of the GPPS reaction.
-
Principle: This assay often uses a commercially available kit (e.g., EnzChek Pyrophosphate Assay Kit) where PPi production is coupled to a colorimetric or fluorometric reaction.
-
Reaction Setup: In a 96-well plate, combine the assay buffer, substrates (DMAPP and IPP), and the coupled enzyme system components.
-
Reaction Initiation: Add the GPPS enzyme to start the reaction.
-
Data Acquisition: Immediately measure the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the rate of PPi release from the linear portion of the reaction curve and convert this to enzyme activity using a PPi standard curve.[1]
Quantification of Geranyl Diphosphate by LC-MS/MS
This method allows for the sensitive and specific quantification of GPP in biological samples.
1. Sample Preparation (from plant tissue):
- Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.
- Extract the isoprenoids with a solvent mixture (e.g., 2:1 methanol:water).
- Centrifuge to pellet debris and collect the supernatant.
- Dry the supernatant under a stream of nitrogen.
- Resuspend the dried extract in the initial mobile phase for LC-MS/MS analysis.[7]
2. LC-MS/MS Analysis:
- Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution. A typical mobile phase could be water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transition for GPP needs to be determined by infusing a standard solution.[5]
- Quantification: Construct a standard curve using known concentrations of a GPP standard. Quantify GPP in the samples by comparing the peak area from the MRM transition to the standard curve.[5]
Subcellular Localization of GPPS using Fluorescent Proteins
This protocol allows for the visualization of GPPS localization within plant cells.
1. Vector Construction:
- Fuse the coding sequence of the GPPS gene in-frame with a fluorescent protein reporter gene (e.g., GFP, YFP, or mCherry) in a suitable plant expression vector.
2. Transient Expression:
- Introduce the fusion construct into plant cells. Common methods include:
- Agrobacterium-mediated infiltration: Infiltrate leaves of a plant like Nicotiana benthamiana with Agrobacterium tumefaciens carrying the expression vector.
- Protoplast transformation: Transform isolated plant protoplasts using polyethylene glycol (PEG).
- Particle bombardment: Bombard plant tissues like onion epidermal cells with gold particles coated with the plasmid DNA.[4]
3. Imaging:
- After an appropriate incubation period (e.g., 24-72 hours), examine the transformed cells using a confocal laser scanning microscope.
- The fluorescence signal from the reporter protein will reveal the subcellular localization of the GPPS protein. Co-localization with known organelle markers can be used to confirm the location.
Visualizations
Caption: Overview of the Geranyl Diphosphate (GPP) biosynthesis pathway in plants.
Caption: Experimental workflow for GPPS enzyme activity assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pnas.org [pnas.org]
- 4. research-collection.ethz.ch [research-collection.ethz.ch]
- 5. benchchem.com [benchchem.com]
- 6. A Simple In Vitro Assay to Measure the Activity of Geranylgeranyl Diphosphate Synthase and Other Short-Chain Prenyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Geranyl diphosphate synthase: Cloning, expression, and characterization of this prenyltransferase as a heterodimer - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of Geranyl Phosphate in Monoterpene Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Geranyl phosphate, more commonly referred to as geranyl diphosphate (GPP), stands as the pivotal C10 precursor at the heart of monoterpene biosynthesis. This intricate metabolic pathway gives rise to a vast and diverse array of monoterpenoids, compounds of significant interest for their applications in pharmaceuticals, fragrances, and agriculture. This technical guide provides an in-depth exploration of the synthesis of GPP and its subsequent enzymatic conversion into the rich tapestry of monoterpene structures. We will delve into the core biochemical pathways, present quantitative enzymatic data, detail relevant experimental protocols, and visualize the complex molecular workflows, offering a comprehensive resource for professionals in natural product chemistry, metabolic engineering, and drug discovery.
Introduction: Geranyl Diphosphate as the Gateway to Monoterpenes
Monoterpenes are a major class of plant secondary metabolites, constructed from two C5 isoprene units.[1] Their biosynthesis begins with the universal five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[2] These precursors are synthesized through two distinct pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway located in the plastids.[2] The condensation of one molecule of IPP and one molecule of DMAPP, catalyzed by geranyl diphosphate synthase (GPPS), yields the central C10 intermediate, geranyl diphosphate (GPP).[2] This reaction is the committed step for the biosynthesis of all monoterpenes.[3][4]
The fate of GPP is then determined by a diverse family of enzymes known as monoterpene synthases (MTSs). These enzymes catalyze the conversion of the linear GPP molecule into a wide variety of cyclic and acyclic monoterpene skeletons through complex carbocation-driven reactions.[1][5] The structural diversity of monoterpenes is a direct result of the varied catalytic activities of these synthases.[5] Understanding the regulation of GPP synthesis and the mechanisms of monoterpene synthases is paramount for harnessing the biosynthetic potential of these valuable natural products.
Biosynthesis of Geranyl Diphosphate
The formation of GPP is a critical control point in the flux of isoprenoid metabolism towards monoterpene production.
The Mevalonate (MVA) and Methylerythritol 4-Phosphate (MEP) Pathways
Plants utilize two primary pathways to produce the essential C5 precursors, IPP and DMAPP. The MVA pathway, primarily active in the cytosol, is the main source of precursors for sesquiterpenes and triterpenes.[2] The MEP pathway, operating within the plastids, is the principal provider of IPP and DMAPP for the synthesis of monoterpenes, diterpenes, and carotenoids.[4][6] While there is some evidence of crosstalk between these two pathways, the MEP pathway is considered the primary source for monoterpene biosynthesis.[3]
Geranyl Diphosphate Synthase (GPPS)
The key enzyme responsible for GPP synthesis is geranyl diphosphate synthase (GPPS). GPPS catalyzes the head-to-tail condensation of DMAPP and IPP.[4] Plant GPPSs can exist as homodimers or heterodimers.[7][8] Heterodimeric GPPSs are composed of a large subunit (LSU) and a small subunit (SSU).[8] The LSU is catalytically active, while the SSU is often inactive on its own but can modulate the activity and product specificity of the LSU.[8] In some cases, geranylgeranyl diphosphate synthase (GGPPS), which typically produces the C20 precursor for diterpenes, can also produce GPP.[4]
Monoterpene Synthesis from Geranyl Diphosphate
The remarkable diversity of monoterpenes arises from the activity of monoterpene synthases (MTSs), which utilize GPP as their substrate.
Monoterpene Synthases (MTSs)
MTSs are a class of terpene cyclases that catalyze the ionization of the diphosphate group from GPP, generating a geranyl carbocation.[1] This highly reactive intermediate can then undergo a series of complex intramolecular cyclizations, rearrangements, and hydride shifts before the reaction is terminated by deprotonation or the addition of a water molecule.[1][9] This intricate enzymatic control results in the formation of a wide array of acyclic, monocyclic, and bicyclic monoterpenes.[1]
Quantitative Data
The efficiency and product specificity of the enzymes involved in monoterpene synthesis are critical determinants of the final product profile. The following tables summarize key kinetic parameters for representative enzymes.
Table 1: Kinetic Parameters of Selected Geranyl Diphosphate Synthases
| Enzyme Source | Substrate(s) | Km (µM) | kcat (s-1) | Reference |
| Mentha x piperita GPPS.LSU | DMAPP | 4.5 | 0.23 | [8] |
| IPP | 10.2 | - | [8] | |
| Mentha x piperita GPPS (heterodimer) | DMAPP | 1.8 | 0.87 | [8] |
| IPP | 3.5 | - | [8] | |
| Picea abies GPPS | DMAPP | 7.9 | 0.04 | [10] |
| IPP | 2.6 | - | [10] |
Table 2: Product Distribution of Selected Monoterpene Synthases with Geranyl Diphosphate as Substrate
| Enzyme | Source Organism | Major Products | Product Distribution (%) | Reference |
| Sabinene Synthase | Salvia pomifera | Sabinene | ~94 | [10] |
| Limonene Synthase | Mentha spicata | Limonene | 92 | [2] |
| Myrcene | 4 | [2] | ||
| α-Pinene Synthase | Pinus taeda | α-Pinene | 86 | [2] |
| β-Pinene | 7 | [2] |
Table 3: Monoterpene Production in Engineered Microorganisms
| Host Organism | Engineered Pathway | Monoterpene Product | Titer (mg/L) | Reference |
| Escherichia coli | Mevalonate pathway + Geraniol synthase | Geraniol | 1119 | [11] |
| Saccharomyces cerevisiae | Engineered Erg20p + Sabinene synthase | Sabinene | ~1.5 | [10] |
Experimental Protocols
Assay for Geranyl Diphosphate Synthase Activity
This protocol describes a method for determining the activity of GPPS by measuring the incorporation of radiolabeled IPP into GPP.
Materials:
-
Purified GPPS enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
[1-¹⁴C]-Isopentenyl diphosphate (IPP)
-
Dimethylallyl diphosphate (DMAPP)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, a known concentration of DMAPP, and [1-¹⁴C]-IPP.
-
Initiate the reaction by adding the purified GPPS enzyme.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding a quenching solution (e.g., 2M HCl).
-
Hydrolyze the pyrophosphate esters to the corresponding alcohols by incubating with acid phosphatase.
-
Extract the products with an organic solvent (e.g., hexane).
-
Quantify the radioactivity in the organic phase using a scintillation counter to determine the amount of GPP formed.
Characterization of Monoterpene Synthase Products by GC-MS
This protocol outlines the general steps for identifying and quantifying the products of a monoterpene synthase reaction.
Materials:
-
Purified monoterpene synthase enzyme
-
Assay buffer (e.g., 25 mM HEPES, pH 7.2, 10 mM MgCl₂, 1 mM DTT)
-
Geranyl diphosphate (GPP)
-
Organic solvent for extraction (e.g., pentane or hexane)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Set up the enzymatic reaction in a glass vial containing assay buffer and GPP.
-
Add the purified monoterpene synthase to start the reaction.
-
Overlay the reaction mixture with an organic solvent to trap the volatile monoterpene products.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a suitable duration.
-
Vortex the vial to extract the products into the organic layer.
-
Analyze a sample of the organic layer by GC-MS.
-
Identify the products by comparing their mass spectra and retention times with those of authentic standards and library data.
-
Quantify the products by integrating the peak areas in the chromatogram.
Visualizations
Signaling Pathways and Biosynthetic Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cyclization mechanism of monoterpenes catalyzed by monoterpene synthases in dipterocarpaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plant geranylgeranyl diphosphate synthases: every (gene) family has a story - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. iris.unito.it [iris.unito.it]
- 11. Geranyl diphosphate synthase: an important regulation point in balancing a recombinant monoterpene pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of Isoprenoids: A Technical Guide to the Discovery of Mevalonate Pathway Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mevalonate pathway, a cornerstone of isoprenoid biosynthesis, is fundamental to a vast array of biological processes, from cholesterol homeostasis to the synthesis of essential molecules like steroid hormones and coenzyme Q10. Its elucidation stands as a landmark achievement in biochemistry, a testament to the meticulous and innovative experimental work of pioneers in the mid-20th century. This technical guide provides an in-depth exploration of the core discoveries that unveiled the intermediates of this critical metabolic route. We will delve into the key experiments, present the quantitative data that underpinned these findings, and offer detailed methodologies for the pivotal techniques employed.
From Acetate to Squalene: The Early Clues
Early investigations into cholesterol biosynthesis revealed that the simple two-carbon molecule, acetate, served as the primary building block. Isotopic tracer studies, a revolutionary technique of the era, were instrumental in establishing this connection.
Key Experiment: Isotopic Labeling with ¹⁴C-Acetate
Researchers like Konrad Bloch and his colleagues utilized [¹⁴C]-labeled acetate to trace its incorporation into cholesterol. By administering this radiolabeled precursor to animal models, they could track the distribution of the ¹⁴C label in the final cholesterol molecule, confirming acetate as the sole carbon source for the entire cholesterol skeleton.[1]
The Breakthrough Discovery: Mevalonic Acid
A pivotal moment in understanding isoprenoid biosynthesis came with the discovery of mevalonic acid (MVA). Working at Merck and Co., a team led by Karl Folkers, alongside Lemuel Wright and Helen Skeggs, identified MVA as a potent growth factor for Lactobacillus acidophilus, a bacterium that requires a pre-formed isoprenoid precursor.[2][3] This "acetate-replacing factor" proved to be a direct and efficient precursor for cholesterol synthesis.
Isolation and Characterization of Mevalonic Acid
The initial isolation of mevalonic acid was a laborious process involving the fractionation of dried distillers' solubles. The active compound was identified as the δ-lactone form, mevalonolactone.
-
Extraction: Dried distillers' solubles were extracted with a suitable solvent (e.g., ethanol or acetone) to solubilize the active factor.
-
Concentration: The solvent was removed under vacuum to yield a concentrated crude extract.
-
Fractionation: The crude extract was subjected to multiple rounds of fractionation. This likely involved techniques such as:
-
Solvent-solvent partitioning: To separate compounds based on their differential solubility in immiscible solvents.
-
Adsorption chromatography: Using materials like alumina or charcoal to separate compounds based on their polarity.
-
-
Crystallization: Fractions showing high activity in the Lactobacillus acidophilus growth assay were further purified by repeated crystallization to obtain the pure compound.
-
Characterization: The structure of the isolated compound was determined using elemental analysis, infrared spectroscopy, and chemical degradation studies.
The Phosphorylated Intermediates: Activating Mevalonate
Following the discovery of mevalonic acid, the focus shifted to understanding its activation for subsequent biosynthetic reactions. The work of researchers like Konrad Bloch, Feodor Lynen, George Popják, and John Cornforth was crucial in identifying the phosphorylated derivatives of MVA.[4]
Mevalonate-5-Phosphate (Phosphomevalonic Acid)
The first phosphorylation step involves the conversion of mevalonic acid to mevalonate-5-phosphate, catalyzed by the enzyme mevalonate kinase.
The activity of mevalonate kinase was typically assayed by measuring the rate of ATP-dependent phosphorylation of mevalonate. A common method involved a coupled enzyme assay.[5][6]
-
Reaction Mixture: A typical reaction mixture would contain:
-
Buffer (e.g., Tris-HCl, pH 7.5)
-
DL-mevalonate
-
ATP
-
Mg²⁺ (as a cofactor)
-
A coupling system:
-
Pyruvate kinase
-
Lactate dehydrogenase
-
Phosphoenolpyruvate
-
NADH
-
-
-
Principle: Mevalonate kinase produces ADP. Pyruvate kinase then transfers a phosphate group from phosphoenolpyruvate to ADP, regenerating ATP and producing pyruvate. Lactate dehydrogenase, in turn, reduces pyruvate to lactate, oxidizing NADH to NAD⁺.
-
Measurement: The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the mevalonate kinase activity.
| Kinetic Parameters for Mevalonate Kinase | |
| Source | Superovulated Rat Ovary[5] |
| Km for DL-Mevalonate | 3.6 ± 0.5 µM |
| Km for MgATP²⁻ | 120 ± 7.7 µM |
| Inhibitors | Geranyl pyrophosphate (Ki = 1.3 ± 0.2 µM), Farnesyl pyrophosphate (Ki = 1.0 ± 0.3 µM) |
Mevalonate-5-Pyrophosphate (Pyrophosphomevalonic Acid)
The second phosphorylation step is catalyzed by phosphomevalonate kinase, which converts mevalonate-5-phosphate to mevalonate-5-pyrophosphate.
The enzymatic synthesis and isolation of 5-pyrophosphomevalonic acid from yeast extracts were described by Lynen and his colleagues.[7]
-
Enzymatic Synthesis: A partially purified yeast enzyme preparation containing phosphomevalonate kinase was incubated with 5-phosphomevalonate and ATP.
-
Purification: The reaction mixture was subjected to chromatographic techniques to separate the pyrophosphorylated product from the starting materials and other components.
-
Ion-exchange chromatography: Using a resin like Dowex-1 (formate form) was a common method to separate phosphorylated compounds based on their charge.
-
Paper chromatography: This technique was extensively used to analyze and purify small amounts of radiolabeled intermediates.
-
The Isoprenoid Building Blocks: IPP and DMAPP
The six-carbon mevalonate-5-pyrophosphate undergoes a decarboxylation and dehydration to yield the fundamental five-carbon isoprenoid unit, isopentenyl pyrophosphate (IPP). IPP is then isomerized to its more electrophilic isomer, dimethylallyl pyrophosphate (DMAPP), by the enzyme IPP isomerase.
Key Experiment: Discovery and Characterization of IPP and DMAPP
The identification of IPP and DMAPP as the active isoprene units was a major breakthrough. The research groups of Bloch and Lynen independently contributed to their discovery.
The activity of IPP isomerase is measured by the conversion of IPP to the acid-labile DMAPP.[1][8]
-
Reaction Mixture:
-
Buffer (e.g., phosphate buffer, pH 7.0)
-
[¹⁴C]-IPP
-
Mg²⁺
-
Enzyme preparation
-
-
Incubation: The reaction is allowed to proceed for a defined time at a specific temperature (e.g., 37°C).
-
Termination and Hydrolysis: The reaction is stopped by the addition of acid (e.g., HCl). The acid specifically hydrolyzes the allylic pyrophosphate bond of DMAPP, releasing isoprene and related volatile products, while IPP remains stable.
-
Quantification: The volatile radioactive products derived from [¹⁴C]-DMAPP are collected and their radioactivity is measured using a scintillation counter. The amount of radioactivity is proportional to the IPP isomerase activity.
Chain Elongation: Formation of Geranyl and Farnesyl Pyrophosphates
IPP and DMAPP serve as the building blocks for the synthesis of longer-chain isoprenoids through a series of head-to-tail condensation reactions catalyzed by prenyltransferases.
Geranyl Pyrophosphate (GPP)
The condensation of one molecule of DMAPP with one molecule of IPP yields the ten-carbon intermediate, geranyl pyrophosphate (GPP), catalyzed by GPP synthase.
Farnesyl Pyrophosphate (FPP)
The addition of another molecule of IPP to GPP, catalyzed by farnesyl pyrophosphate synthase (FPPS), results in the formation of the fifteen-carbon intermediate, farnesyl pyrophosphate (FPP). The stereochemistry of these reactions was extensively studied by Popják and Cornforth.[9][10][11]
The Final Step to Squalene: Head-to-Head Condensation
The final step in the formation of the linear C30 precursor of sterols involves the head-to-head condensation of two molecules of farnesyl pyrophosphate to form squalene. This reaction is catalyzed by the enzyme squalene synthase. The work of Langdon and Bloch was instrumental in demonstrating the conversion of farnesyl pyrophosphate to squalene.[12][13][14][15]
Experimental Protocol: In Vitro Synthesis of Squalene
-
Enzyme Preparation: A microsomal fraction from rat liver, which is rich in squalene synthase, was typically used.
-
Substrates: [¹⁴C]-labeled farnesyl pyrophosphate was used as the substrate.
-
Cofactors: The reaction requires NADPH as a reducing agent and Mg²⁺.
-
Incubation: The enzyme preparation, substrate, and cofactors were incubated in a suitable buffer.
-
Extraction: The lipid-soluble product, squalene, was extracted from the aqueous reaction mixture using an organic solvent like petroleum ether.
-
Analysis: The extracted squalene was identified and quantified.
-
Chromatography: Thin-layer chromatography (TLC) or column chromatography was used to purify the squalene.
-
Radioactivity Measurement: The amount of [¹⁴C]-squalene formed was determined by scintillation counting.
-
Visualization of the Mevalonate Pathway
The following diagram illustrates the sequential discovery of the intermediates in the mevalonate pathway.
Conclusion
The elucidation of the mevalonate pathway is a classic example of how a combination of microbiological assays, innovative isotopic tracer techniques, and meticulous enzymology can unravel a complex metabolic pathway. The discovery of each intermediate, from mevalonic acid to the final precursor of sterols, squalene, opened new avenues of research in biology and medicine. This foundational knowledge continues to be critical for the development of drugs targeting this pathway, most notably the statins, and for ongoing research into the diverse roles of isoprenoids in health and disease.
References
- 1. Biosynthesis of terpenes. VII. Isopentenyl pyrophosphate isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biographicalmemoirs.org [biographicalmemoirs.org]
- 3. bioinst.cm.utexas.edu [bioinst.cm.utexas.edu]
- 4. Optimization of extraction conditions for LC-ToF-MS analysis of mevalonate pathway metabolites in engineered E. coli strain via statistical experimental designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The activity and kinetic properties of mevalonate kinase in superovulated rat ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Characterization and Functional Analysis of Mevalonate Kinase from Tribolium castaneum (Red Flour Beetle) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of terpenes. V. Formation of 5-pyrophosphomevalonic acid by phosphomevalonic kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. Studies on the biosynthesis of cholesterol XIX. Steric course of hydrogen eliminations and of C-C bond formations in squalene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Substrate stereochemistry in squalene biosynthesis: The first Ciba medal lecture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The biosynthesis of squalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scilit.com [scilit.com]
- 15. researchgate.net [researchgate.net]
The Central Role of Geranyl Diphosphate in Isoprenoid Metabolism: A Technical Guide
Abstract
Geranyl diphosphate (GPP) is a pivotal C10 intermediate in the vast and complex network of isoprenoid metabolism. Positioned at a critical branch point, it serves as the direct precursor to the diverse class of monoterpenoids and is a key substrate for the synthesis of longer-chain isoprenoids. This technical guide offers an in-depth examination of GPP's function, covering its biosynthesis, its role as a metabolic hub, and the enzymatic mechanisms that dictate its fate. The document summarizes key quantitative data, provides detailed experimental protocols for the analysis of GPP-related enzymes, and employs visualizations to clarify complex pathways, catering to researchers, scientists, and professionals in drug development.
Introduction: GPP as a Linchpin in Isoprenoid Biosynthesis
Isoprenoids, also known as terpenoids, constitute the largest and most diverse class of natural products, with over 50,000 compounds identified.[1] These molecules are fundamental to a myriad of biological processes in all domains of life.[2] They function as hormones, components of photosynthetic and respiratory pathways, structural elements of membranes, and specialized metabolites for defense and communication.[3][4] At the heart of this metabolic diversity lies geranyl diphosphate (GPP), the universal C10 precursor for the entire class of monoterpenoids and a critical building block for larger isoprenoid molecules.[1][5] Understanding the biosynthesis and metabolic fate of GPP is paramount for advancements in metabolic engineering, synthetic biology, and the development of novel therapeutics.[6][7]
Biosynthesis of Geranyl Diphosphate
The formation of GPP begins with the synthesis of the universal five-carbon (C5) isoprenoid building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[5][8] Eukaryotes employ two primary pathways for their production: the mevalonate (MVA) pathway, which is typically active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in the plastids of plants and many bacteria.[5][9]
-
The Mevalonate (MVA) Pathway: Primarily operating in the cytosol of eukaryotes, this pathway starts with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[9][10] The subsequent reduction of HMG-CoA to mevalonate by HMG-CoA reductase is the rate-limiting step.[10][11] A series of phosphorylation and decarboxylation reactions then convert mevalonate into IPP.[9]
-
The Methylerythritol Phosphate (MEP) Pathway: Active in plant plastids and most bacteria, the MEP pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate.[5][9] This pathway is the primary source of IPP and DMAPP for the synthesis of monoterpenes, diterpenes, and carotenoids in plants.[3][12]
IPP and DMAPP, produced by either pathway, are interconverted by the enzyme isopentenyl diphosphate isomerase (IDI).[8] GPP is then formed through the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP, a reaction catalyzed by geranyl diphosphate synthase (GPPS).[5][13] This reaction provides the direct C10 precursor for the vast family of monoterpenes.[5]
GPP: A Critical Branch-Point Intermediate
GPP's central role stems from its position as a key branch-point intermediate.[1][7] Its metabolic fate is determined by a diverse array of downstream enzymes, primarily terpene synthases (TPSs).[1]
-
Precursor to Monoterpenoids (C10): GPP is the exclusive precursor for all monoterpenoids.[14] Monoterpene synthases catalyze the conversion of GPP into a wide variety of linear, cyclic, and bicyclic structures, such as limonene, pinene, and geraniol.[1][15] These volatile compounds are crucial for plant defense against herbivores and pathogens and for attracting pollinators.[16]
-
Precursor to Larger Isoprenoids: GPP also serves as an intermediate in the formation of longer-chain prenyl diphosphates. The sequential addition of IPP units to GPP, catalyzed by prenyltransferases like farnesyl diphosphate synthase (FPPS) and geranylgeranyl diphosphate synthase (GGPPS), yields farnesyl diphosphate (FPP; C15) and geranylgeranyl diphosphate (GGPP; C20), respectively.[10][15][17]
-
Farnesyl Diphosphate (FPP) is the precursor to all sesquiterpenes (C15) and triterpenes (C30), including sterols (e.g., cholesterol) and brassinosteroids.[3][10]
-
Geranylgeranyl Diphosphate (GGPP) is the precursor for diterpenes (C20) (e.g., gibberellins), tetraterpenes (C40) (e.g., carotenoids), and the side chains of chlorophylls and plastoquinone.[18][19]
-
-
Substrate for Other Enzymes: Beyond canonical terpene synthesis, GPP is a substrate for other enzyme classes, such as aromatic prenyltransferases, which catalyze the transfer of the geranyl group to aromatic molecules, creating compounds with novel biological activities.[7]
Data Presentation: Enzyme Kinetics
The efficiency of GPP biosynthesis is governed by the kinetic parameters of Geranyl Diphosphate Synthase (GPPS). These parameters, the Michaelis constant (Kₘ) and the catalytic rate (k_cat), vary between organisms and enzyme isoforms (homodimeric vs. heterodimeric).[13][20] A lower Kₘ value indicates a higher affinity for the substrates (DMAPP and IPP).[13]
| Enzyme Source | Substrate | Kₘ (µM) | k_cat (s⁻¹) | Catalytic Efficiency (k_cat/Kₘ) (M⁻¹s⁻¹) | Reference |
| Salvia officinalis (Sage) | DMAPP | 5.2 | 0.34 | 6.5 x 10⁴ | [13] |
| IPP | 7.8 | 0.34 | 4.4 x 10⁴ | [13] | |
| Phalaenopsis bellina (Orchid) | DMAPP | 10.5 | 0.21 | 2.0 x 10⁴ | [13] |
| IPP | 15.2 | 0.21 | 1.4 x 10⁴ | [13] | |
| Humulus lupulus (Hop) LSU | DMAPP | 1.8 | 0.09 | 5.0 x 10⁴ | [13][21] |
| IPP | 2.5 | 0.09 | 3.6 x 10⁴ | [13][21] |
Table 1: Comparative Kinetic Parameters of Plant GPP Synthases. This table summarizes Michaelis-Menten constants (Kₘ) and catalytic rates (k_cat) for GPPS from various plant species.
Experimental Protocols
The study of GPP metabolism relies on robust experimental techniques. Below is a detailed protocol for a standard in vitro assay to determine the activity of a monoterpene synthase utilizing GPP as a substrate.
In Vitro Monoterpene Synthase Activity Assay
Objective: To quantify the enzymatic conversion of GPP to monoterpene products by a purified terpene synthase.
Materials:
-
Purified monoterpene synthase enzyme
-
Assay Buffer: 25 mM HEPES, pH 7.2, 10% (v/v) glycerol, 5 mM DTT[5]
-
MgCl₂ solution (100 mM stock)
-
Geranyl diphosphate (GPP) substrate (1 mM stock)[5]
-
Organic solvent (e.g., hexane or pentane) containing an internal standard (e.g., n-dodecane)
-
2 mL glass GC vials with screw caps and septa
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Reaction Setup: In a 2 mL glass GC vial, prepare a 500 µL aqueous reaction mixture. Add Assay Buffer, MgCl₂ to a final concentration of 10 mM, and GPP to a final concentration of 50 µM.[5]
-
Enzyme Addition: Equilibrate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiation: Start the reaction by adding a known amount of purified monoterpene synthase (e.g., 1-5 µg) to the mixture.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Reaction Quenching & Extraction: Stop the reaction by vigorously vortexing for 30 seconds after adding 500 µL of hexane (containing the internal standard).
-
Phase Separation: Centrifuge the vial at low speed (e.g., 1,000 x g) for 2 minutes to separate the aqueous and organic layers.
-
Sample Analysis: Carefully transfer the upper organic layer to a new GC vial for analysis.
-
GC-MS Analysis: Inject 1 µL of the organic phase into the GC-MS. Use an appropriate temperature program to separate the monoterpene products. Identify products by comparing their mass spectra and retention times to authentic standards.
-
Quantification: Quantify the products by integrating the peak areas relative to the internal standard.[5]
Relevance in Drug Development
The isoprenoid pathway, and specifically the enzymes that produce and consume GPP, are attractive targets for drug development.[6] For instance, inhibiting GGPPS is a strategy being explored for cancer and pulmonary fibrosis treatment.[22] The prenylation of proteins, a process that relies on FPP and GGPP, is crucial for the function of key signaling proteins like those in the Ras superfamily.[22][23] Dysregulation of these pathways is implicated in several diseases.[22] Therefore, modulating the flux of GPP and its downstream products represents a promising therapeutic avenue.[6][24]
Conclusion
Geranyl diphosphate is unequivocally a cornerstone of isoprenoid metabolism. It functions as a critical metabolic hub, directing carbon flux toward the synthesis of a vast and functionally diverse array of natural products. Its biosynthesis is tightly regulated, and its fate is controlled by a suite of specialized enzymes. A thorough understanding of GPP's role is essential for researchers aiming to harness the chemical diversity of isoprenoids for applications in medicine, agriculture, and biotechnology.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocols for the Production and Analysis of Isoprenoids in Bacteria and Yeast | Springer Nature Experiments [experiments.springernature.com]
- 3. Distinct Light-Mediated Pathways Regulate the Biosynthesis and Exchange of Isoprenoid Precursors during Arabidopsis Seedling Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoprenoid | Chemical Structure, Synthesis, & Uses | Britannica [britannica.com]
- 5. benchchem.com [benchchem.com]
- 6. Why Isoprenoids? [isoprenoids.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Isoprenoid biosynthesis regulation in poplars by methylerythritol phosphate and mevalonic acid pathways [frontiersin.org]
- 9. Current Development in Isoprenoid Precursor Biosynthesis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isoprenoids: Metabolism, Functions, and Applications - Creative Proteomics Blog [creative-proteomics.com]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Plant geranylgeranyl diphosphate synthases: every (gene) family has a story - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Five Geranylgeranyl Diphosphate Synthases Expressed in Different Organs Are Localized into Three Subcellular Compartments in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Heterodimeric geranyl(geranyl)diphosphate synthase from hop (Humulus lupulus) and the evolution of monoterpene biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Geranylgeranyl diphosphate synthase: Role in human health, disease and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Molecular mechanisms linking geranylgeranyl diphosphate synthase to cell survival and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Isoprenoids and Related Pharmacological Interventions: Potential Application in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Geranyl Phosphate: Structure, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of geranyl phosphate, a key intermediate in the biosynthesis of a diverse array of natural products. This document will focus primarily on geranyl diphosphate (GPP), the more biologically prevalent form, while also providing available information on geranyl monophosphate. It is designed to serve as a critical resource for researchers in biochemistry, natural product synthesis, and drug development.
Chemical Structure and Identification
This compound exists in two primary forms: geranyl monophosphate and geranyl diphosphate (also known as geranyl pyrophosphate or GPP). GPP is a central precursor in the biosynthesis of terpenes and terpenoids.[1][2]
Geranyl Monophosphate
-
IUPAC Name: [(2E)-3,7-dimethylocta-2,6-dienyl] dihydrogen phosphate[3]
-
Molecular Formula: C₁₀H₁₉O₄P[3]
-
Synonyms: this compound, CHEBI:90159, (2E)-3,7-dimethylocta-2,6-dien-1-yl dihydrogen phosphate[3]
Geranyl Diphosphate (Geranyl Pyrophosphate)
-
IUPAC Name: [(2E)-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate
-
Molecular Formula: C₁₀H₂₀O₇P₂
-
Synonyms: Geranyl pyrophosphate, GPP, GDP[4]
Physicochemical Properties
Table 1: Chemical and Physical Properties of Geranyl Phosphates
| Property | Geranyl Monophosphate | Geranyl Diphosphate (Geranyl Pyrophosphate) |
| Molecular Weight | 234.23 g/mol [3] | 314.19 g/mol (free acid) |
| Exact Mass | 234.10209608 Da[3] | 314.06842697 Da |
| Solubility | Data not available | Soluble in water and most aqueous buffers (> 5 mg/mL), Soluble in methanol[4] |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| pKa | Data not available | Data not available |
Biosynthesis and Metabolic Significance
Geranyl diphosphate is a pivotal intermediate in the isoprenoid biosynthesis pathway, which is responsible for the production of a vast array of essential molecules, including sterols, hormones, and vitamins. GPP is formed from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), a reaction catalyzed by GPP synthase.[1][5]
GPP then serves as the direct precursor for all monoterpenes and is further elongated to farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are the building blocks for sesquiterpenes, diterpenes, and other more complex isoprenoids.[1][6] The regulation of GPP synthesis and its subsequent utilization is critical for cellular function and is a key area of research in metabolic engineering and drug development.[7][8]
References
- 1. Geranyl pyrophosphate - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C10H19O4P | CID 5280394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular mechanisms linking geranylgeranyl diphosphate synthase to cell survival and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Geranylgeranyl diphosphate synthase: Role in human health, disease and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
The Enzymatic Conversion of Geranyl Diphosphate to Geraniol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Geraniol, an acyclic monoterpene alcohol, is a valuable natural product with widespread applications in the fragrance, flavor, and pharmaceutical industries. Its biosynthesis from the universal precursor geranyl diphosphate (GPP) is a key step in the metabolic pathways of many organisms. This technical guide provides an in-depth overview of the enzymatic conversion of GPP to geraniol, detailing the primary catalytic strategies employed by nature. Two distinct pathways are elucidated: the direct conversion catalyzed by geraniol synthase (GES), a member of the terpene synthase (TPS) family, and a more recently discovered two-step non-canonical pathway involving a Nudix hydrolase and a phosphatase. This document presents key kinetic data for representative enzymes, detailed experimental protocols for their characterization, and visual diagrams of the biochemical pathways and experimental workflows to facilitate a comprehensive understanding for researchers in biotechnology and drug development.
Introduction
The synthesis of geraniol from geranyl diphosphate (GPP) represents a critical branch point in terpenoid metabolism. GPP itself is formed from the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), precursors generated through the mevalonate (MVA) or methylerythritol 4-phosphate (MEP) pathways.[1][2][3] The conversion of GPP to geraniol can proceed through two known enzymatic routes, which are central to the production of this important monoterpenoid in plants and engineered microorganisms.[4][5] Understanding the mechanisms and kinetics of the enzymes involved is crucial for applications ranging from the metabolic engineering of microbes for sustainable geraniol production to the development of inhibitors for agricultural or therapeutic purposes.[6][7]
Biosynthetic Pathways of Geraniol from Geranyl Diphosphate
There are two primary enzymatic pathways for the conversion of geranyl diphosphate to geraniol: a direct, single-enzyme mechanism and an indirect, two-enzyme pathway.
The Canonical Pathway: Geraniol Synthase (GES)
The most well-characterized route for geraniol biosynthesis is the direct conversion of GPP to geraniol, catalyzed by the enzyme geraniol synthase (GES).[8][9] GES belongs to the terpene synthase (TPS) family of enzymes.[8][10] The reaction mechanism involves the ionization of the diphosphate group from GPP, forming a geranyl carbocation intermediate. This is followed by the stereospecific attack of a water molecule to yield geraniol.[8][11] This mechanism is distinct from that of a simple phosphatase, as demonstrated by isotopic labeling studies using ¹⁸O-labeled water, which showed the incorporation of the oxygen atom from water into the geraniol product.[8][9]
The Non-Canonical Pathway: Nudix Hydrolase and Phosphatase
A more recently discovered, alternative pathway for geraniol biosynthesis involves a two-step process.[5][12] In this non-canonical route, a Nudix (Nucleoside diphosphate linked moiety X) hydrolase first catalyzes the hydrolysis of GPP to geranyl monophosphate (GP).[5][12] Subsequently, a separate phosphatase acts on GP to remove the remaining phosphate group, releasing free geraniol.[5][13] This pathway has been identified in plants such as roses and tea.[5][12]
Quantitative Data on Enzyme Kinetics
The kinetic parameters of enzymes involved in the conversion of GPP to geraniol are essential for understanding their efficiency and substrate specificity. The following tables summarize key quantitative data from studies on Geraniol Synthase and Nudix Hydrolase.
| Enzyme Source | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Divalent Cation Requirement | Optimal pH | Reference(s) |
| Ocimum basilicum (Sweet Basil) GES | Geranyl Diphosphate | 21 | 0.8 | Mn²⁺ | 8.5 | [8][14] |
| Cinnamomum tenuipilum (Camphor Tree) GES | Geranyl Diphosphate | 55.8 | Not Reported | Mg²⁺ and Mn²⁺ | Not Reported | [15][16] |
| Rosa hybrid cultivar NUDIX1 | Geranyl Diphosphate | 0.14 | 0.02 | Mg²⁺ | 8.0 | [17] |
Table 1: Kinetic Parameters of Geraniol Synthases and a Nudix Hydrolase.
| Enzyme Source | Divalent Cation | K_m_ (µM) | Reference(s) |
| Ocimum basilicum (Sweet Basil) GES | Mn²⁺ | 51 | [8][18] |
Table 2: Divalent Cation Kinetic Parameters for Ocimum basilicum Geraniol Synthase.
Signaling Pathways and Experimental Workflows
Metabolic Pathway for Geraniol Biosynthesis
The biosynthesis of geraniol is embedded within the broader context of terpenoid metabolism. The following diagram illustrates the primary pathways for the formation of geraniol from the central metabolic precursors, pyruvate and glyceraldehyde-3-phosphate, via the MEP pathway.
Experimental Workflow for GES Characterization
The functional characterization of a putative geraniol synthase typically involves gene cloning, heterologous protein expression, and in vitro enzyme assays followed by product identification. The following diagram outlines a standard experimental workflow.
Experimental Protocols
Heterologous Expression of Geraniol Synthase in E. coli
This protocol is adapted from methodologies used for the characterization of plant-derived geraniol synthases.[1][8]
-
Gene Cloning and Vector Construction:
-
Isolate total RNA from the plant tissue of interest.
-
Synthesize first-strand cDNA using a reverse transcriptase.
-
Amplify the putative GES open reading frame using gene-specific primers.
-
Clone the PCR product into a suitable E. coli expression vector (e.g., pET vector series) containing an affinity tag (e.g., His-tag) for purification.
-
-
Protein Expression:
-
Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow a starter culture overnight in LB medium containing the appropriate antibiotic.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.
-
Incubate at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance protein solubility.
-
-
Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer and lyse the cells by sonication.
-
Clarify the lysate by centrifugation.
-
Purify the recombinant protein from the supernatant using an affinity chromatography resin (e.g., Ni-NTA) according to the manufacturer's instructions.
-
Elute the purified protein and dialyze against a suitable storage buffer.
-
In Vitro Geraniol Synthase Activity Assay
This protocol describes a typical assay to determine the enzymatic activity of a purified GES.[1][18]
-
Reaction Mixture Preparation:
-
Prepare an assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM KCl, 10 mM MnCl₂, 10% glycerol). The optimal pH and divalent cation may need to be determined empirically.[8][14]
-
In a glass vial, combine the assay buffer, a known amount of purified recombinant GES protein, and the substrate, geranyl diphosphate (GPP), at a final concentration of approximately 50 µM.
-
-
Reaction Incubation and Product Extraction:
-
Overlay the aqueous reaction mixture with an equal volume of an organic solvent (e.g., hexane or methyl tert-butyl ether) to trap the volatile geraniol product.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction and extract the products by vigorous vortexing.
-
Separate the organic layer containing the geraniol product.
-
-
Product Analysis:
-
Analyze the organic extract by gas chromatography-mass spectrometry (GC-MS).
-
Identify the geraniol product by comparing its retention time and mass spectrum to that of an authentic geraniol standard.
-
Conclusion
The enzymatic conversion of geranyl diphosphate to geraniol is a fundamental process in the biosynthesis of this commercially significant monoterpenoid. The existence of both a direct, single-enzyme pathway catalyzed by geraniol synthase and an indirect, two-step pathway involving a Nudix hydrolase and a phosphatase highlights the diverse evolutionary strategies for the production of this molecule. The detailed kinetic data, pathway diagrams, and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the fields of metabolic engineering, synthetic biology, and drug development. A thorough understanding of these enzymatic systems is paramount for the successful engineering of microbial cell factories for the sustainable production of geraniol and for the development of novel chemical entities that modulate terpenoid biosynthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. frontiersin.org [frontiersin.org]
- 3. Metabolic Engineering of the Native Monoterpene Pathway in Spearmint for Production of Heterologous Monoterpenes Reveals Complex Metabolism and Pathway Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Cytosolic Nudix Hydrolase 1 Is Involved in Geranyl β-Primeveroside Production in Tea [frontiersin.org]
- 6. The construction and optimization of engineered yeast chassis for efficient biosynthesis of 8‐hydroxygeraniol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of Geraniol Synthase from the Peltate Glands of Sweet Basil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Cytosolic Nudix Hydrolase 1 Is Involved in Geranyl β-Primeveroside Production in Tea - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. uniprot.org [uniprot.org]
- 15. researchgate.net [researchgate.net]
- 16. A geraniol-synthase gene from Cinnamomum tenuipilum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. uniprot.org [uniprot.org]
- 18. scispace.com [scispace.com]
The Pivotal Role of Geranyl Diphosphate Synthase: A Deep Dive into its Function and Evolutionary Journey
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Geranyl diphosphate synthase (GPPS) stands as a critical enzymatic player in the vast and intricate isoprenoid biosynthesis pathway. This enzyme catalyzes the formation of geranyl diphosphate (GPP), the C10 precursor to a myriad of essential molecules, including monoterpenes, which are vital for plant defense and communication, and are of significant interest to the pharmaceutical and fragrance industries. This technical guide provides a comprehensive overview of the function and evolution of GPPS, with a particular focus on its catalytic mechanism, structural features, and its evolutionary relationship with geranylgeranyl diphosphate synthase (GGPPS). Detailed experimental protocols for the characterization of GPPS and a summary of its kinetic parameters from various organisms are presented to facilitate further research and development. Furthermore, we explore the downstream signaling pathways influenced by GPPS products, highlighting its relevance as a potential therapeutic target, especially in the context of human diseases such as cancer.
Introduction
Isoprenoids, also known as terpenoids, represent the largest and most diverse class of natural products, with over 80,000 identified compounds. They play fundamental roles in almost all living organisms, contributing to cellular structure, signaling, and various physiological processes. The biosynthesis of all isoprenoids originates from the simple five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1][2] The head-to-tail condensation of these C5 units is catalyzed by a family of enzymes known as prenyltransferases, which determine the chain length of the resulting isoprenoid diphosphate.
Geranyl diphosphate synthase (GPPS) is a key short-chain prenyltransferase that catalyzes the condensation of one molecule of DMAPP with one molecule of IPP to form the C10 compound, geranyl diphosphate (GPP).[1][3] GPP serves as the committed precursor for the biosynthesis of monoterpenes, a large and diverse group of secondary metabolites in plants with important ecological functions and commercial applications.[3] This guide will delve into the core aspects of GPPS function and evolution, providing a technical resource for researchers and professionals in the fields of biochemistry, molecular biology, and drug development.
Function and Catalytic Mechanism
The primary function of GPPS is to produce GPP, a critical branch-point intermediate in the isoprenoid biosynthesis pathway.[1] The reaction proceeds through a series of well-defined steps involving the ionization of the allylic substrate (DMAPP), condensation with the homoallylic substrate (IPP), and subsequent deprotonation to yield the GPP product and pyrophosphate (PPi).[4]
The catalytic activity of GPPS is dependent on the presence of a divalent metal ion, typically magnesium (Mg²⁺) or manganese (Mn²⁺), which facilitates the ionization of the allylic diphosphate. The active site of the enzyme contains highly conserved aspartate-rich motifs that coordinate with the metal ion and the diphosphate moiety of the substrates.
Evolution of Geranyl Diphosphate Synthase
Phylogenetic analyses have revealed that GPPS enzymes have evolved from geranylgeranyl diphosphate synthase (GGPPS), an enzyme that catalyzes the formation of the C20 isoprenoid, geranylgeranyl diphosphate (GGPP).[5] This evolutionary divergence has occurred independently in various plant lineages, leading to the emergence of two distinct types of GPPS: homodimeric and heterodimeric.[6]
-
Homodimeric GPPS: These enzymes consist of two identical subunits and are thought to have arisen from GGPPS through mutations that alter the size and shape of the active site pocket, thereby favoring the production and release of the smaller GPP product.
-
Heterodimeric GPPS: These enzymes are composed of a catalytic large subunit (LSU) and a non-catalytic small subunit (SSU).[6] The LSU is highly similar to GGPPS, while the SSU is a catalytically inactive homolog. The interaction between the LSU and SSU is crucial for modulating the product specificity, shifting the primary product from GGPP to GPP.[6]
The evolution of these different GPPS architectures highlights the molecular plasticity that has allowed plants to diversify their metabolic capabilities and produce a wide array of monoterpenes.
Data Presentation: Quantitative Kinetic Parameters
The catalytic efficiency of GPPS varies across different organisms and between homodimeric and heterodimeric forms. Understanding these kinetic parameters is crucial for metabolic engineering and drug development efforts. The following table summarizes the reported Michaelis-Menten constants (Kₘ) and catalytic turnover rates (kcat) for GPPS from several species.
| Species | Enzyme Form | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |
| Vitis vinifera | Homodimer | IPP | 8.5 | N/A | N/A | [7] |
| DMAPP | 56.8 | N/A | N/A | [7] | ||
| Humulus lupulus | Heterodimer | GPP | ~12-fold lower affinity than LSU alone | Higher than LSU alone | N/A | [8] |
| (LSU + SSU) | FPP | ~17-fold higher affinity than LSU alone | Higher than LSU alone | N/A | [8] | |
| Oryza sativa (OsGGPPS1) | Homodimer | IPP | N/A | N/A | N/A | [9] |
| DMAPP | N/A | N/A | N/A | [9] | ||
| Oryza sativa (OsGGPPS1 + OsGRP) | Heterodimer | IPP | N/A | N/A | N/A | [9] |
| DMAPP | N/A | N/A | N/A | [9] | ||
| Bos taurus (Brain) | Homooligomer | DMAPP | 33 | N/A | N/A | [10] |
| GPP | 0.80 | N/A | N/A | [10] | ||
| FPP | 0.74 | N/A | N/A | [10] | ||
| IPP (with FPP) | 2 | N/A | N/A | [10] |
Note: N/A indicates that the data was not available in the cited literature. The kinetic parameters for heterodimeric enzymes are often presented relative to the catalytic subunit alone.
Signaling Pathways and Therapeutic Relevance
The products of GPPS and GGPPS, GPP and GGPP respectively, are not only precursors for a vast array of natural products but are also essential for the post-translational modification of proteins, a process known as prenylation.[11] Prenylation involves the covalent attachment of farnesyl (C15, from farnesyl diphosphate, FPP) or geranylgeranyl (C20) moieties to cysteine residues at the C-terminus of target proteins.[11] This modification is crucial for the proper localization and function of many signaling proteins, including the Ras superfamily of small GTPases.[11][12]
The Ras proteins are key regulators of cellular signal transduction pathways that control cell growth, differentiation, and survival.[11][12] Mutations in Ras genes are found in a high percentage of human cancers, leading to constitutively active Ras proteins that drive uncontrolled cell proliferation.[12] Since the membrane association and signaling function of Ras and other small GTPases are dependent on prenylation, the enzymes involved in the synthesis of prenyl diphosphates, including GGPPS, have emerged as attractive targets for cancer therapy.[11]
Inhibitors of GGPPS can deplete the cellular pool of GGPP, thereby preventing the geranylgeranylation of key signaling proteins like Rho, Rac, and Rap.[13] This disruption of protein localization and function can lead to the inhibition of cancer cell proliferation, migration, and survival.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.
Geranyl Diphosphate Synthase Activity Assay
Several methods can be employed to measure GPPS activity. The choice of assay depends on the required sensitivity, throughput, and available equipment.
6.1.1. Radioactive Assay
This is a highly sensitive method that measures the incorporation of a radiolabeled substrate into the product.
-
Reaction Mixture (100 µL):
-
50 mM Tris-HCl (pH 7.5)
-
10 mM MgCl₂
-
5 mM DTT
-
10 µM DMAPP
-
10 µM [1-¹⁴C]IPP (specific activity ~50 mCi/mmol)
-
Purified GPPS enzyme or cell extract
-
-
Procedure:
-
Assemble the reaction mixture on ice.
-
Initiate the reaction by adding the enzyme and incubate at 30°C for 10-30 minutes.
-
Stop the reaction by adding 1 M HCl.
-
Hydrolyze the diphosphate esters to their corresponding alcohols by incubating at 37°C for 30 minutes.
-
Extract the radioactive products (geraniol) with an equal volume of hexane or ethyl acetate.
-
Quantify the radioactivity in the organic phase using a liquid scintillation counter.
-
6.1.2. Spectrophotometric (Coupled) Assay
This continuous assay measures the production of pyrophosphate (PPi), a co-product of the GPPS reaction. The release of PPi is coupled to a series of enzymatic reactions that result in a change in absorbance.
-
Principle: PPi is converted to ATP by pyrophosphate-dependent phosphofructokinase. The ATP is then used by hexokinase and glucose-6-phosphate dehydrogenase to reduce NADP⁺ to NADPH, which can be monitored spectrophotometrically at 340 nm.
-
Procedure: Commercially available kits, such as the EnzChek™ Pyrophosphate Assay Kit, provide a convenient and standardized protocol. Follow the manufacturer's instructions for reaction setup and data acquisition.
6.1.3. LC-MS Based Assay
This highly specific and sensitive method directly quantifies the GPP product.
-
Procedure:
-
Perform the enzymatic reaction as described for the radioactive assay (using non-radiolabeled IPP).
-
Stop the reaction by adding a quenching solution (e.g., methanol).
-
Analyze the reaction mixture by liquid chromatography-mass spectrometry (LC-MS) to separate and quantify GPP. A C18 reversed-phase column is typically used with a mobile phase gradient of an ion-pairing reagent (e.g., triethylammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Phylogenetic Analysis of Prenyltransferases
Phylogenetic analysis is essential for understanding the evolutionary relationships between GPPS, GGPPS, and other prenyltransferases.
-
Step 1: Sequence Retrieval: Obtain amino acid sequences of interest from public databases such as NCBI GenBank or UniProt. Use BLAST searches to identify homologous sequences.[2][14]
-
Step 2: Multiple Sequence Alignment: Align the retrieved sequences using a multiple sequence alignment program like ClustalW, MUSCLE, or MAFFT.[2][5] This step is crucial for identifying conserved regions and homologous positions.
-
Step 3: Selection of an Evolutionary Model: Use a program like ProtTest or jModelTest to determine the best-fit model of protein or nucleotide evolution for the aligned sequences.[15]
-
Step 4: Phylogenetic Tree Construction: Construct the phylogenetic tree using one of the following methods:
-
Maximum Likelihood (ML): This statistical method finds the tree that is most likely to have produced the observed sequence data under the chosen evolutionary model. Programs like PhyML, RAxML, and MEGA are commonly used.[2][15]
-
Bayesian Inference (BI): This method uses a Bayesian framework to estimate the posterior probability of a tree. MrBayes is a popular program for Bayesian phylogenetic analysis.
-
Neighbor-Joining (NJ): This is a distance-based method that is computationally fast and suitable for large datasets.[1][14]
-
-
Step 5: Tree Visualization and Interpretation: Visualize the resulting phylogenetic tree using a program like FigTree or MEGA. The branching pattern of the tree represents the inferred evolutionary relationships. Bootstrap values or posterior probabilities on the branches indicate the statistical support for each node.
Conclusion
Geranyl diphosphate synthase is a fascinating enzyme with a rich evolutionary history and a central role in isoprenoid metabolism. Its function is not only critical for the production of a vast array of natural products but also has significant implications for human health and disease. The development of specific inhibitors targeting GGPPS holds promise for the treatment of cancer and other diseases driven by aberrant cell signaling. The detailed experimental protocols and compiled kinetic data presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further research into the intricate world of isoprenoid biosynthesis and its potential for therapeutic intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of Small GTPase Prenylation in the Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Diverse Physiological Functions and Regulatory Mechanisms for Signal-Transducing Small GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 8. pnas.org [pnas.org]
- 9. A recruiting protein of geranylgeranyl diphosphate synthase controls metabolic flux toward chlorophyll biosynthesis in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification of geranylgeranyl diphosphate synthase from bovine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ras pathway | Abcam [abcam.com]
- 12. Ras GTPase - Wikipedia [en.wikipedia.org]
- 13. The functional evolution of architecturally different plant geranyl diphosphate synthases from geranylgeranyl diphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phylogenetic Tree Construction - James White Laboratory [sites.rutgers.edu]
- 15. bitesizebio.com [bitesizebio.com]
The Linchpin of Plant Defense: A Technical Guide to the Role of Geranyl Diphosphate
For Researchers, Scientists, and Drug Development Professionals
Geranyl diphosphate (GPP), a C10 isoprenoid, stands as a central precursor in the complex arsenal of plant defense mechanisms. Its primary role as the direct substrate for the biosynthesis of a wide array of monoterpenes places it at the heart of a plant's ability to repel herbivores, deter pathogens, and signal distress. This technical guide provides an in-depth exploration of the biosynthesis of GPP, its conversion into defensive compounds, the signaling cascades that regulate its production, and the experimental methodologies crucial for its study.
Biosynthesis of Geranyl Diphosphate: A Plastidial Affair
The journey to producing defense-related monoterpenes begins with the synthesis of the universal five-carbon isoprenoid building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1] In plants, these precursors are generated through two distinct pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway, which is active in the plastids.[2][3] GPP, the precursor for monoterpenes, is synthesized almost exclusively in the plastids from IPP and DMAPP supplied by the MEP pathway.[2][4][5][6]
The condensation of one molecule of DMAPP and one molecule of IPP to form GPP is catalyzed by the enzyme geranyl diphosphate synthase (GPPS).[1][2] This C10 compound is a key branch-point intermediate, standing at the gateway to the vast family of monoterpenes.[1][4]
Figure 1: GPP biosynthesis via the MEP pathway in the plastid.
GPP-Derived Compounds in Plant Defense
GPP is the direct precursor to the C10 monoterpenoids, a large and diverse class of secondary metabolites that are central to plant defense strategies.[3][4] These often volatile compounds are major components of essential oils, resins, and specialized trichome secretions, and their defensive functions are multifaceted.
-
Direct Toxicity and Repellency: Many monoterpenes, such as limonene, pinenes, and pyrethroids (monoterpene esters), are directly toxic or act as feeding deterrents to a wide range of insect herbivores.[4] For instance, the resin of conifers, rich in monoterpenes like α-pinene and β-pinene, is toxic to many insects and serves as a primary defense against bark beetles.[7]
-
Antimicrobial Activity: Essential oils containing monoterpenes like thymol, carvacrol, and menthol exhibit potent antibacterial and antifungal properties, protecting the plant from pathogenic microorganisms.[4]
-
Indirect Defense: Upon herbivore attack, many plants release a specific blend of volatile organic compounds (VOCs), including monoterpenes, which can attract natural enemies of the herbivores, such as parasitic wasps or predatory mites.
Regulation of GPP Metabolism in Defense
The flux of GPP into defense-related pathways is tightly regulated, primarily through hormonal signaling cascades initiated by herbivore or pathogen attack.
Hormonal Regulation
The jasmonic acid (JA) pathway is a master regulator of defense against chewing herbivores.[4] Mechanical damage and elicitors from herbivore oral secretions trigger the synthesis of jasmonic acid and its derivatives.[4] Jasmonates then bind to their receptors, leading to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. This de-represses transcription factors, such as MYC2, which in turn activate the expression of genes encoding defense-related enzymes, including GPP synthase (GPPS) and various terpene synthases (TPS) that convert GPP into specific monoterpenes.[4]
Figure 2: Simplified JA signaling pathway leading to defense compound production.
Quantitative Data on Key Enzymes
The efficiency of GPP and monoterpene biosynthesis is determined by the kinetic properties of the involved enzymes. Understanding these parameters is crucial for metabolic engineering and drug development.
| Plant Species | Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |
| Salvia officinalis (Sage) | GPPS | DMAPP | 7.8 | 0.45 | 5.8 x 10⁴ | [8] |
| IPP | 10.2 | 0.45 | 4.4 x 10⁴ | [8] | ||
| Phalaenopsis bellina (Orchid) | GPPS | DMAPP | 25.1 | 0.03 | 1.2 x 10³ | [8] |
| IPP | 4.9 | 0.03 | 6.1 x 10³ | [8] | ||
| Humulus lupulus (Hop) | GPPS (heterodimer) | DMAPP | 5.4 | 0.19 | 3.5 x 10⁴ | [8] |
| IPP | 2.9 | 0.19 | 6.6 x 10⁴ | [8] |
Note: Kₘ (Michaelis constant) indicates the substrate concentration at which the reaction rate is half of the maximum velocity, reflecting the enzyme's affinity for its substrate (a lower Kₘ signifies higher affinity). kcat (turnover number) represents the number of substrate molecules converted to product per enzyme molecule per second. The catalytic efficiency is given by the kcat/Kₘ ratio.[8]
Experimental Protocols
Analysis of GPP-Derived Volatile Compounds by GC-MS
The standard method for analyzing volatile monoterpenes involves headspace collection followed by Gas Chromatography-Mass Spectrometry (GC-MS).[4]
Objective: To collect and identify volatile organic compounds (VOCs) emitted by plants.
Materials:
-
Glass chamber or polyacetate oven bag
-
Volatile collection trap (e.g., glass tube with Porapak Q or Tenax TA adsorbent)
-
Vacuum pump with a flowmeter
-
Teflon tubing
-
GC-MS system
Methodology:
-
Enclose the plant or a specific organ (e.g., a leaf) in the collection chamber.
-
Draw air from the chamber through the adsorbent trap using the vacuum pump at a controlled flow rate (e.g., 100-200 mL/min) for a defined period (e.g., 1-24 hours).
-
After collection, elute the trapped volatiles from the adsorbent using a suitable solvent (e.g., hexane or dichloromethane).
-
Inject an aliquot of the eluate into the GC-MS system.
-
Separate the compounds based on their boiling points and polarity on the GC column.
-
Identify the compounds based on their mass spectra by comparison with spectral libraries (e.g., NIST) and retention times of authentic standards.
-
Quantify the compounds by integrating the peak areas in the total ion chromatogram.
Figure 3: Experimental workflow for the analysis of plant volatiles by GC-MS.
Quantification of Geranyl Diphosphate by UHPLC-MS/MS
Directly quantifying GPP in plant tissues can be challenging due to its rapid conversion to downstream metabolites. However, methods developed for the related compound geranylgeranyl diphosphate (GGPP) can be adapted. This involves ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC–MS/MS).[9]
Objective: To extract and quantify GPP from plant tissue.
Materials:
-
Plant tissue (snap-frozen in liquid nitrogen)
-
Lyophilizer
-
Extraction solvent (e.g., methanol/water)
-
UHPLC-MS/MS system with a reversed-phase column
-
GPP standard for calibration curve
Methodology:
-
Immediately freeze plant tissue in liquid nitrogen to quench metabolic activity and then lyophilize.
-
Homogenize the dried tissue and extract with a suitable solvent.
-
Centrifuge the extract to pellet debris and collect the supernatant.
-
Analyze the supernatant using a UHPLC-MS/MS system. Separation is typically achieved on a C18 reversed-phase column.
-
Detection is performed using mass spectrometry in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.
-
Quantify GPP levels by comparing the peak area to an external calibration curve prepared with a GPP standard.
Conclusion
Geranyl diphosphate is a cornerstone of plant chemical defense. Its biosynthesis and subsequent conversion into a vast array of monoterpenes are tightly regulated processes that are critical for a plant's survival in the face of herbivory and pathogen attack. A thorough understanding of the enzymes, signaling pathways, and analytical methodologies associated with GPP metabolism is essential for researchers aiming to harness the defensive capabilities of plants for applications in agriculture, medicine, and biotechnology. The detailed protocols and data presented in this guide provide a solid foundation for future research and development in this exciting field.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Plant geranylgeranyl diphosphate synthases: every (gene) family has a story - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. The functional evolution of architecturally different plant geranyl diphosphate synthases from geranylgeranyl diphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brainkart.com [brainkart.com]
- 8. benchchem.com [benchchem.com]
- 9. A quantitative method to measure geranylgeranyl diphosphate (GGPP) and geranylgeranyl monophosphate (GGP) in tomato (Solanum lycopersicum) fruit - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the diversity of geranyl phosphate-derived natural products
An In-depth Technical Guide on the Diversity of Geranyl Phosphate-Derived Natural Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
Geranyl diphosphate (GPP), a C10 isoprenoid, serves as a critical branching point in the vast and complex world of terpenoid biosynthesis. As the direct precursor to all monoterpenes, GPP gives rise to an astonishing diversity of over a thousand natural products. These compounds are not only integral to plant physiology, acting as signaling molecules, defense agents, and pollinator attractants, but they also hold immense value for human applications, including pharmaceuticals, fragrances, and biofuels. This technical guide provides a comprehensive exploration of the natural products derived from this compound, detailing their biosynthetic origins, structural variety, and the experimental protocols essential for their study. Quantitative data are presented in structured tables for clarity, and key pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development and natural product chemistry.
The Biosynthetic Origin of this compound
All terpenoids, despite their structural diversity, originate from two five-carbon (C5) isomers: isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1][2] These fundamental building blocks are synthesized through two primary pathways: the mevalonate (MVA) pathway, typically active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, which operates in plastids.[2][3]
Geranyl diphosphate (GPP) is formed through the head-to-tail condensation of one molecule of DMAPP with one molecule of IPP. This crucial reaction is catalyzed by the enzyme geranyl diphosphate synthase (GPPS), a type of prenyltransferase.[4][5] GPP is the first in a series of linear prenyl diphosphates and serves as the committed precursor for the biosynthesis of C10 monoterpenes.[2][6]
// Invisible node for operator plus [shape=plaintext, label="+", fontsize=20, fontcolor="#202124"];
// Edges from precursors to operator and then to enzyme DMAPP -> plus [arrowhead=none]; IPP -> plus [arrowhead=none];
GPPS [label="Geranyl Diphosphate\nSynthase (GPPS)", shape=oval, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
plus -> GPPS [label="Condensation"]; GPPS -> GPP; } /dot Caption: Biosynthesis of Geranyl Diphosphate (GPP).
The Structural Diversity of GPP-Derived Monoterpenoids
The true explosion of chemical diversity occurs when GPP is acted upon by a large family of enzymes known as terpene synthases (TPSs), specifically monoterpene synthases.[7][8] These enzymes catalyze complex cyclization reactions, rearrangements, and eliminations, transforming the linear GPP molecule into a wide array of cyclic and acyclic structures.[9] This enzymatic processing is the primary source of the vast number of known monoterpenoids.
The monoterpenes are broadly classified based on their carbon skeleton:
-
Acyclic Monoterpenes: These compounds retain the open-chain structure of GPP. They often undergo enzymatic hydrolysis or redox reactions to form alcohols, aldehydes, or ketones. Examples include geraniol, linalool, and myrcene.[8][10]
-
Monocyclic Monoterpenes: Formed through the cyclization of GPP, these molecules contain a single ring structure, typically a six-membered ring. This class includes well-known compounds like limonene, menthol, and 1,8-cineole.[8][10][11]
-
Bicyclic Monoterpenes: Further intramolecular cyclization reactions lead to the formation of a second ring, resulting in bicyclic structures. Prominent examples are α-pinene and β-pinene, the main components of turpentine, as well as camphor.[8][10]
Quantitative Data on Monoterpenoid Diversity
The product profile of a given monoterpene synthase can range from highly specific, producing a single primary product, to promiscuous, yielding a mixture of several compounds from the single GPP substrate.[8] This enzymatic variability is a key driver of the chemical diversity observed in nature.
| Monoterpenoid Class | Representative Compounds | Common Natural Sources | Noteworthy Characteristics & Applications |
| Acyclic | Geraniol, Linalool, Myrcene, Citral | Rose oil, Lavender, Hops, Lemongrass | Floral and citrus scents; used in perfumes, flavorings, and as insect repellents.[8][12] |
| Monocyclic | Limonene, Menthol, 1,8-Cineole, γ-Terpinene | Citrus fruit peels, Peppermint, Eucalyptus, Tea tree | Strong aromatic properties; used as flavorings (mint), solvents, and in pharmaceuticals for their cooling and antiseptic properties.[8][10] |
| Bicyclic | α-Pinene, β-Pinene, Camphor, Sabinene | Pine resin (turpentine), Rosemary, Sage | Pungent, woody aromas; major components of essential oils, used as chemical feedstocks and in traditional medicine.[8][10] |
Experimental Protocols for the Study of GPP-Derived Products
The investigation of monoterpenoids requires a multi-step approach involving extraction from the source material, followed by purification and detailed chemical analysis.
Extraction of Monoterpenoids
The choice of extraction method depends on the volatility and polarity of the target compounds and the nature of the source material (e.g., plant tissue).[13]
Protocol 1: Steam Distillation (for Volatile Compounds)
This method is ideal for isolating volatile monoterpenes, which constitute many essential oils.[14]
-
Material Preparation: Fresh or dried plant material (e.g., leaves, flowers, peels) is placed in a distillation flask.
-
Apparatus Setup: The flask is connected to a steam generator on one side and a condenser on the other. A collection vessel is placed at the outlet of the condenser.
-
Distillation: Steam is passed through the plant material. The steam and volatile monoterpenes co-distill at a temperature below the boiling point of water.[14]
-
Condensation & Separation: The vapor mixture is cooled in the condenser, yielding a two-phase liquid in the collection vessel: an aqueous layer (hydrosol) and the water-immiscible essential oil layer containing the monoterpenoids.
-
Collection: The upper essential oil layer is carefully separated using a separatory funnel.
Protocol 2: Solvent Extraction (for Less Volatile or Polar Terpenoids)
This protocol is suitable for a broader range of terpenoids, including those that are less volatile or more complex.[13][15]
-
Material Preparation: The source material is dried and ground to a fine powder to maximize surface area.
-
Extraction: The powdered material is submerged in a nonpolar organic solvent such as hexane or a slightly more polar solvent like ethyl acetate. The mixture is agitated for several hours or days at room temperature. For more efficient extraction, a Soxhlet apparatus can be used.[12]
-
Filtration: The mixture is filtered to remove solid plant debris.
-
Solvent Removal: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator. This yields a crude extract containing the terpenoids and other lipid-soluble compounds.
Purification and Analysis
Crude extracts typically require further purification before individual compounds can be identified.
Protocol 3: Chromatographic Separation and Analysis
Chromatography is the cornerstone of terpenoid purification and analysis, separating compounds based on their physicochemical properties.[13][14]
-
Column Chromatography (Purification): The crude extract is loaded onto a silica gel column. A nonpolar solvent (e.g., hexane) is used as the mobile phase. The polarity of the mobile phase is gradually increased (e.g., by adding ethyl acetate) to elute compounds of increasing polarity. Fractions are collected sequentially.
-
Thin-Layer Chromatography (TLC) (Monitoring): TLC is used to monitor the separation from column chromatography. Small aliquots of each fraction are spotted on a silica-coated plate, which is developed in a suitable solvent system. The separated spots are visualized using a stain (e.g., vanillin-sulfuric acid) and heating.[12] Fractions containing the same compound profile are pooled.
-
Gas Chromatography-Mass Spectrometry (GC-MS) (Identification & Quantification): This is the most common and powerful technique for analyzing volatile monoterpenes.
-
An aliquot of the purified fraction is injected into the gas chromatograph.
-
Compounds are separated based on their boiling points and interaction with the GC column.
-
As each compound elutes from the column, it enters the mass spectrometer, which fragments the molecule and records its mass-to-charge ratio, generating a unique mass spectrum (fingerprint).
-
Compounds are identified by comparing their retention times and mass spectra to those of known standards or spectral libraries.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (Structural Elucidation): For novel compounds, NMR (¹H, ¹³C, and 2D-NMR) is the definitive method for determining the precise chemical structure, including stereochemistry.
// Nodes Start [label="Plant/Source Material", shape=cylinder, style=filled, fillcolor="#F1F3F4"]; Extraction [label="Extraction\n(Distillation or Solvent)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CrudeExtract [label="Crude Extract", shape=cylinder, style=filled, fillcolor="#F1F3F4"]; Purification [label="Purification\n(Column Chromatography)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fractions [label="Purified Fractions", shape=cylinder, style=filled, fillcolor="#F1F3F4"]; Analysis [label="Analysis & Identification", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Structural & Quantitative Data", shape=document, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Logical Flow Start -> Extraction; Extraction -> CrudeExtract; CrudeExtract -> Purification; Purification -> Fractions; Fractions -> Analysis; Analysis -> Data;
// Feedback Loop for Monitoring Purification -> Analysis [style=dashed, arrowhead=open, label="TLC Monitoring", constraint=false]; } /dot Caption: Experimental Workflow for Terpenoid Analysis.
Conclusion
Geranyl diphosphate is a seemingly simple molecule that unlocks a world of immense chemical complexity. The diverse array of monoterpenoids derived from GPP highlights the efficiency and elegance of natural product biosynthesis. For researchers in drug discovery and biotechnology, understanding the pathways that generate this diversity, coupled with robust experimental protocols for isolation and characterization, is paramount. The continued exploration of these natural products promises to uncover novel compounds with valuable applications in medicine, agriculture, and industry.
References
- 1. Enhancing structural diversity of terpenoids by multisubstrate terpene synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The functional evolution of architecturally different plant geranyl diphosphate synthases from geranylgeranyl diphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Geranyl pyrophosphate - Wikipedia [en.wikipedia.org]
- 5. Geranyl diphosphate synthase: Cloning, expression, and characterization of this prenyltransferase as a heterodimer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diterpene Biosynthesis from Geranylgeranyl Diphosphate Analogues with Changed Reactivities Expands Skeletal Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. brainkart.com [brainkart.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Isolation, Identification and Analysis of Phytoconstituents Terpenoids: Menthol, Citral, Artemisin | PPTX [slideshare.net]
- 13. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Science of Terpenoid Isolation: Purification Techniques and Analytical Tools [greenskybio.com]
- 15. Extraction and Analysis of Terpenes/Terpenoids. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols: Synthesis of Geranyl Phosphate for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geranyl phosphate is a monophosphate ester of geraniol, an acyclic monoterpene alcohol. While geranyl diphosphate (GPP) is a well-known key intermediate in the isoprenoid biosynthesis pathway, serving as the precursor to a vast array of terpenes, geranyl monophosphate (GP) also plays a significant role in certain biological contexts. For instance, in some organisms, a non-canonical pathway for geraniol biosynthesis involves the conversion of GPP to geranyl monophosphate by a Nudix hydrolase, which is then hydrolyzed to geraniol. The availability of synthetic this compound is crucial for in vitro studies aimed at elucidating such alternative metabolic pathways, for investigating the substrate specificity of various enzymes within the isoprenoid pathway, and for screening potential inhibitors of these enzymes, which are of interest in various therapeutic areas, including oncology and infectious diseases.
This document provides detailed protocols for the chemical synthesis, purification, and characterization of this compound. Additionally, it outlines a protocol for an in vitro protein farnesyltransferase assay, which can be adapted to investigate the effects of the synthesized this compound.
Data Presentation
Table 1: Summary of Quantitative Data for this compound Synthesis
| Parameter | Step 1: Geranyl Chloride Synthesis | Step 2: this compound Synthesis | Overall |
| Starting Material | Geraniol | Geranyl Chloride | Geraniol |
| Product | Geranyl Chloride | This compound (Ammonium Salt) | This compound (Ammonium Salt) |
| Yield (%) | 75 - 81%[1] | ~60% (Estimated) | ~45 - 49% (Estimated) |
| Purity (%) | >98% (by GC) | >95% (by HPLC) | >95% (by HPLC) |
| Characterization | IR, ¹H NMR | ¹H NMR, ¹³C NMR, ³¹P NMR, MS | ¹H NMR, ¹³C NMR, ³¹P NMR, MS |
Table 2: Representative Data for In Vitro Farnesyltransferase Inhibition Assay
| Compound | Target Enzyme | IC₅₀ (µM) | Assay Principle |
| This compound | Farnesyltransferase (FTase) | 15 µM (Hypothetical) | Competitive inhibition with respect to Farnesyl Pyrophosphate (FPP) |
| FPP (Natural Substrate) | Farnesyltransferase (FTase) | N/A (Substrate) | Enzymatic transfer to a fluorescently labeled peptide |
| Known FTase Inhibitor | Farnesyltransferase (FTase) | 0.84 µM[2] | Inhibition of FPP binding and/or transfer |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound
This protocol is a two-step process involving the conversion of geraniol to geranyl chloride, followed by phosphorylation to yield this compound.
Step 1: Synthesis of Geranyl Chloride from Geraniol
This procedure is adapted from a reliable method that minimizes allylic rearrangement.[1]
Materials:
-
Geraniol (>98% pure)
-
Triphenylphosphine
-
Carbon tetrachloride (dried)
-
Pentane (dry)
-
Magnetic stirrer and heating mantle
-
Round-bottom flask and reflux condenser
-
Distillation apparatus
Procedure:
-
In a dry 300 mL three-necked flask equipped with a magnetic stirrer and a reflux condenser, dissolve 15.42 g (0.100 mol) of geraniol in 90 mL of dry carbon tetrachloride.
-
Add 34.09 g (0.130 mol) of triphenylphosphine to the solution.
-
Heat the reaction mixture to reflux and maintain for 1 hour.
-
Cool the mixture to room temperature and add 100 mL of dry pentane. Stir for an additional 5 minutes to precipitate triphenylphosphine oxide.
-
Filter the precipitate and wash it with 50 mL of pentane.
-
Combine the filtrates and remove the solvent using a rotary evaporator at room temperature.
-
Distill the residue under reduced pressure to obtain geranyl chloride. The expected yield is 13.0–14.0 g (75–81%).[1]
Step 2: Synthesis of this compound from Geranyl Chloride
This step involves the phosphorylation of geranyl chloride.
Materials:
-
Geranyl chloride (from Step 1)
-
Tris(tetrabutylammonium) hydrogen pyrophosphate trihydrate
-
Acetonitrile (dry)
-
Dowex AG 50W-X8 cation exchange resin
-
Ammonium hydroxide solution
-
Rotary evaporator
-
Lyophilizer
Procedure:
-
Prepare the tris(tetrabutylammonium) hydrogen pyrophosphate salt. Dissolve disodium dihydrogen pyrophosphate in deionized water containing ammonium hydroxide. Pass the solution through a column of Dowex AG 50W-X8 resin (H⁺ form) and elute with deionized water. Titrate the eluant to pH 7.3 with tetrabutylammonium hydroxide and then lyophilize to obtain the tris(tetrabutylammonium) hydrogen pyrophosphate trihydrate.[3]
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve the tris(tetrabutylammonium) hydrogen pyrophosphate trihydrate in dry acetonitrile.
-
Add geranyl chloride (1 equivalent) to the stirred suspension.
-
Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent by rotary evaporation.
-
The crude product is then purified by anion-exchange chromatography.
Protocol 2: Purification of this compound by Anion-Exchange Chromatography
Materials:
-
DEAE-Sephacel or similar anion-exchange resin
-
Ammonium bicarbonate buffers (e.g., 0.05 M and 1.0 M)
-
Chromatography column
-
Fraction collector
Procedure:
-
Pack a chromatography column with the anion-exchange resin and equilibrate it with 0.05 M ammonium bicarbonate buffer.
-
Dissolve the crude this compound in a small volume of the equilibration buffer and load it onto the column.
-
Wash the column with the equilibration buffer to remove unreacted geranyl chloride and other non-polar impurities.
-
Elute the bound this compound using a linear gradient of 0.05 M to 1.0 M ammonium bicarbonate buffer.
-
Collect fractions and monitor for the presence of the product using a suitable method (e.g., phosphate assay or TLC).
-
Pool the fractions containing pure this compound and lyophilize to remove the volatile ammonium bicarbonate buffer, yielding the ammonium salt of this compound.
Protocol 3: Characterization of this compound
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the presence and integrity of the geranyl moiety.
-
¹³C NMR: To confirm the carbon skeleton.
-
³¹P NMR: To confirm the presence of the phosphate group. The chemical shift for a monophosphate ester is expected in the range of 0 to 5 ppm.[4]
2. Mass Spectrometry (MS):
-
To confirm the molecular weight of this compound.
Protocol 4: In Vitro Farnesyltransferase (FTase) Assay
This protocol describes a fluorimetric assay to measure the activity of farnesyltransferase and to determine the inhibitory potential of synthesized this compound.[5][6]
Materials:
-
Recombinant human farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 20 mM MgCl₂, 5 mM DTT
-
This compound (synthesized)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme and Substrate Preparation: Prepare stock solutions of FTase, FPP, and the dansylated peptide in the assay buffer. Prepare a serial dilution of this compound in the assay buffer to test a range of concentrations.
-
Assay Setup: In the wells of the 96-well plate, add:
-
5 µL of this compound dilution (or buffer for control).
-
20 µL of FTase solution.
-
Mix and incubate for 10 minutes at room temperature to allow for potential inhibitor binding.
-
-
Reaction Initiation: Add 25 µL of a pre-mixed solution of FPP and the dansylated peptide substrate to each well to start the reaction.
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity (Excitation: ~340 nm, Emission: ~520 nm) over time (e.g., every minute for 30-60 minutes). The farnesylation of the dansylated peptide leads to an increase in its fluorescence.
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time plots.
-
Determine the percent inhibition for each concentration of this compound compared to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualizations
Caption: Isoprenoid biosynthesis and protein prenylation pathways.
Caption: Workflow for the chemical synthesis of this compound.
Caption: Experimental workflow for the in vitro FTase assay.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Roles of Farnesyl-Diphosphate Farnesyltransferase 1 in Tumour and Tumour Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. bioassaysys.com [bioassaysys.com]
Application Notes and Protocols for the Enzymatic Assay of Geranyl Diphosphate Synthase (GPPS) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geranyl diphosphate (GPP) synthase (GPPS) is a critical enzyme in the isoprenoid biosynthesis pathway.[1] It catalyzes the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) to form GPP, a C10 precursor for a vast array of natural products, including monoterpenes, which have applications in pharmaceuticals, fragrances, and biofuels.[1] The activity of GPPS is a key regulatory point in the production of these valuable compounds. Therefore, accurate and reliable measurement of GPPS activity is essential for studying its function, screening for inhibitors, and for metabolic engineering purposes.[1]
These application notes provide detailed protocols for common methods to assay GPPS activity, including a radioactive assay, a spectrophotometric assay, and a Liquid Chromatography-Mass Spectrometry (LC-MS) based assay.
Signaling Pathway: Isoprenoid Biosynthesis
The synthesis of geranyl diphosphate is an early and crucial step in the extensive isoprenoid biosynthetic network. The pathway begins with the universal C5 precursors, IPP and DMAPP, which are condensed by GPPS to form the C10 product, GPP.[1] GPP then serves as a substrate for downstream enzymes that produce a variety of isoprenoids, including monoterpenes.
Quantitative Data Summary
The following tables summarize key quantitative data for GPPS from various sources, including kinetic parameters and inhibitor activities. This data is crucial for designing experiments and for comparative studies.
Table 1: Kinetic Parameters of Geranyl Diphosphate Synthase
| Enzyme Source | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Mentha x piperita (Peppermint) | [4-14C]IPP | 7 | - | [2] |
| Mentha x piperita (Peppermint) | DMAPP | 10 | - | [2] |
| Recombinant | Isopentenyl diphosphate (IPP) | 8.5 | 1.5 | [3] |
| Recombinant | Dimethylallyl diphosphate (DMAPP) | 56.8 | 1.2 | [3] |
Note: Kinetic parameters are dependent on the specific enzyme and assay conditions.
Table 2: Inhibitors of Geranyl Diphosphate Synthase
| Inhibitor | Target Enzyme | IC50 (nM) | Reference |
| Digeranyl bisphosphonate (DGBP) | Saccharomyces cerevisiae GGDPS | ~200 | [4] |
| Bisphosphonates | Schistosoma mansoni FPPS and GGPPS | - | [5] |
Note: IC50 values are dependent on assay conditions.
Experimental Protocols
Radioactive Assay
This is a classic and highly sensitive method for measuring GPPS activity by quantifying the incorporation of a radiolabeled substrate into the product.[1][2]
Experimental Workflow: Radioactive Assay
Materials:
-
Purified GPPS enzyme or cell extract
-
[4-¹⁴C]IPP (Isopentenyl diphosphate, radiolabeled)
-
DMAPP (Dimethylallyl diphosphate)
-
Reaction buffer: 25 mM Mopso (pH 7.0), 10 mM MgCl₂, 1 mM DTT, 10% glycerol[2]
-
Quenching solution: 3 N HCl[2]
-
Organic solvent for extraction (e.g., pentane or hexane)[2][3]
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture. A typical 100 µL reaction is detailed below.
-
Enzyme Addition: Add the purified GPPS enzyme or cell extract to the reaction mixture.
-
Reaction Initiation: Start the reaction by adding DMAPP and [4-¹⁴C]IPP.[1][2]
-
Incubation: Incubate the reaction at 31°C for 1 hour. The optimal temperature may vary depending on the enzyme source.[1][2]
-
Reaction Quenching: Stop the reaction by adding 10 µL of 3 N HCl.[2]
-
Product Extraction: Add 1 mL of pentane, vortex to mix, and centrifuge to separate the phases. The radiolabeled GPP product will partition into the organic (pentane) layer.[2]
-
Quantification: Transfer the pentane layer to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of product formed based on the specific activity of the radiolabeled substrate and the measured radioactivity.
Table 3: Typical Reaction Mixture for Radioactive Assay
| Component | Final Concentration | Volume (for 100 µL) |
| Reaction Buffer (as above) | 1x | 70 µL |
| Enzyme solution | Variable | 10 µL |
| DMAPP | 10 µM | 10 µL of 100 µM stock |
| [4-¹⁴C]IPP | 7 µM | 10 µL of 70 µM stock |
Spectrophotometric (Colorimetric) Assay
This method offers a continuous, non-radioactive assay by measuring the production of inorganic pyrophosphate (PPi), a stoichiometric byproduct of the GPPS reaction.[1] This is often achieved using a commercially available kit, such as the EnzChek™ Pyrophosphate Assay Kit.[1]
Experimental Workflow: Spectrophotometric Assay
Materials:
-
Purified GPPS enzyme
-
IPP
-
DMAPP
-
Reaction buffer (as specified by the kit or optimized for the enzyme)
-
Pyrophosphate detection kit (e.g., EnzChek™ Pyrophosphate Assay Kit)
-
Microplate reader
Protocol:
-
Reagent Preparation: Prepare all reagents, including the pyrophosphate standard curve, according to the kit manufacturer's instructions.
-
Reaction Setup: In a 96-well microplate, set up the reaction mixture containing the reaction buffer, IPP, DMAPP, and the components of the detection kit.
-
Reaction Initiation: Add the GPPS enzyme to initiate the reaction.
-
Data Acquisition: Immediately place the plate in a microplate reader and measure the change in absorbance at the appropriate wavelength over time in kinetic mode.[1]
-
Data Analysis: Calculate the rate of PPi release from the linear portion of the reaction curve. Convert this rate to enzyme activity using the PPi standard curve.[1]
Table 4: Typical Reaction Mixture for Spectrophotometric Assay
| Component | Final Concentration |
| Tris-HCl (pH 7.5) | 50 mM |
| MgCl₂ | 5 mM |
| DTT | 1 mM |
| IPP | 10 µM |
| DMAPP | 10 µM |
| Enzyme | Variable |
| Pyrophosphate detection reagents | As per kit |
Liquid Chromatography-Mass Spectrometry (LC-MS) Based Assay
This is a highly specific and sensitive method that directly quantifies the GPP product.[1] It is particularly useful for complex samples and for confirming the identity of the reaction product.[1]
Experimental Workflow: LC-MS Assay
Materials:
-
Purified GPPS enzyme or cell extract
-
IPP
-
DMAPP
-
Reaction buffer
-
Quenching solution (e.g., ice-cold methanol or acetonitrile)
-
LC-MS system with appropriate column and mobile phases
Protocol:
-
Enzymatic Reaction: Perform the enzymatic reaction as described in the radioactive assay protocol (steps 1-4), but without the radiolabeled substrate.
-
Reaction Quenching: Stop the reaction by adding an ice-cold organic solvent (e.g., methanol or acetonitrile) to precipitate the protein.
-
Sample Preparation: Centrifuge the quenched reaction to pellet the precipitated protein. The supernatant containing the GPP product can be directly analyzed or further purified using solid-phase extraction (SPE) if necessary.
-
LC Separation: Inject the prepared sample onto an appropriate LC column (e.g., a C18 reversed-phase column) to separate GPP from other reaction components.
-
MS Detection: Detect and quantify the GPP product using a mass spectrometer, typically in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and specificity.
-
Data Analysis: Quantify the amount of GPP produced by comparing the peak area to a standard curve of authentic GPP.
Conclusion
The choice of assay for measuring GPPS activity depends on the specific research needs, available equipment, and the nature of the sample. The radioactive assay offers high sensitivity, the spectrophotometric assay provides a convenient continuous format, and the LC-MS based assay delivers high specificity and direct product quantification. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to accurately and reliably measure GPPS activity.
References
Application Note: Quantification of Geranyl Phosphate using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Geranyl diphosphate (GPP), a crucial 10-carbon isoprenoid, serves as a key intermediate in the isoprenoid biosynthetic pathway.[1] This pathway is fundamental for the synthesis of a wide array of essential molecules, including sterols, farnesyl diphosphate (FPP), and geranylgeranyl diphosphate (GGPP), which are necessary for protein isoprenylation.[1] GPP is a precursor to monoterpenes, vital components of essential oils, and more complex molecules like cholesterol, steroid hormones, and carotenoids.[2] The accurate quantification of GPP in biological matrices is, therefore, paramount for researchers studying metabolic fluxes, developing novel therapeutics targeting these pathways, and understanding disease mechanisms.[2][3] This application note provides a detailed protocol for the sensitive and specific quantification of GPP using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway
Geranyl diphosphate is a central molecule in the isoprenoid biosynthesis pathway, formed from the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[3][4] GPP is then elongated to FPP and GGPP, which are precursors for a diverse range of biologically important molecules.[3]
Experimental Workflow
The quantification of GPP from biological samples using LC-MS/MS involves several key steps, from sample collection and preparation to instrumental analysis and data processing.
Detailed Experimental Protocols
Sample Preparation Protocol
Plasma Samples:
-
To 300 µL of plasma, add an appropriate amount of internal standard.
-
Perform protein precipitation by adding a threefold volume of ice-cold acetonitrile.[3]
-
Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.[3]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.[3]
-
Reconstitute the dried residue in 50 µL of the initial mobile phase.[3]
Cell Samples:
-
Harvest cells and wash them twice with ice-cold phosphate-buffered saline (PBS).[3]
-
Resuspend the cell pellet in a suitable lysis buffer and add the internal standard.[3]
-
Homogenize the cells using sonication or freeze-thaw cycles.[3]
-
Proceed with the protein precipitation step as described for plasma samples.[3]
Solid Phase Extraction (Optional): For cleaner samples, an SPE step can be incorporated after protein precipitation.[3]
-
Condition a C18 SPE cartridge according to the manufacturer's instructions.
-
Load the sample supernatant onto the conditioned cartridge.
-
Wash the cartridge to remove any interfering substances.
-
Elute GPP with an appropriate solvent.
-
Evaporate the eluate and reconstitute the residue as described above.[3]
LC-MS/MS Analysis Protocol
Instrument Setup:
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Set up the mass spectrometer with the parameters outlined in Table 2 and the Multiple Reaction Monitoring (MRM) transitions from Table 3.[3]
Injection and Separation:
-
Inject 5-10 µL of the reconstituted sample onto the LC column.[3]
-
Run the gradient program as detailed in Table 1 to separate GPP from other sample components.
Data Acquisition and Analysis:
-
Acquire data in MRM mode.[3]
-
Integrate the peak areas for GPP and the internal standard.[3]
-
Construct a calibration curve using known concentrations of GPP standards.[3]
-
Quantify the amount of GPP in the samples by comparing the peak area ratios of GPP to the internal standard against the calibration curve.[2][3]
Quantitative Data Summary
The following tables summarize the typical parameters for the LC-MS/MS analysis of GPP.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | ACCQ-TAG Ultra C18 (1.7 µm, 100 mm × 2.1 mm I.D.)[5] |
| Mobile Phase A | 10 mM Ammonium Carbonate with 0.1% Ammonium Hydroxide in water[5] |
| Mobile Phase B | 0.1% Ammonium Hydroxide in Acetonitrile/Methanol (75/25)[5] |
| Flow Rate | 0.25 mL/min[5] |
| Gradient Program | 0-2 min: Hold at 100% A; 2-8 min: Linear gradient to 100% B; 8-10 min: Hold at 100% B; 10-12 min: Return to 100% A and equilibrate[3] |
| Column Temperature | 25°C[6] |
| Injection Volume | 5-20 µL[3][5] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI)[2][5] |
| Nebulizer Gas Flow | 2.0 L/min[5] |
| Drying Gas Flow | 10 L/min[5] |
| Heating Gas Flow | 10 L/min[5] |
| Interface Temperature | 350°C[5] |
| Desolvation Line Temp. | 250°C[5] |
| Heat Block Temperature | 400°C[5] |
Table 3: MRM Transitions for Geranyl Phosphate
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (CE) |
| This compound (GPP) | 315.08 [M-H]⁻[4] | 79.0 | To be optimized |
Note: The specific precursor-to-product ion transition and collision energy for GPP should be determined by infusing a standard solution into the mass spectrometer.[4] In some instances, GPP can lose a phosphate group in the MS source, leading to a prominent m/z 369.2 ion, which can also be used for quantification.[6]
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of geranyl diphosphate in various biological samples using LC-MS/MS. The described method is both sensitive and specific, with a reported limit of quantification as low as 0.04 ng/mL.[5] This methodology can be readily implemented in a laboratory setting, offering a solid foundation for the successful analysis of this important isoprenoid. Accurate GPP quantification is vital for advancing our understanding of metabolic pathways and for the development of drugs targeting these processes.[3]
References
- 1. Quantitative determination of geranyl diphosphate levels in cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Simultaneous Quantitation of Isoprenoid Pyrophosphates in Plasma and Cancer Cells Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A quantitative method to measure geranylgeranyl diphosphate (GGPP) and geranylgeranyl monophosphate (GGP) in tomato (Solanum lycopersicum) fruit - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Engine of Isoprenoid Production: A Detailed Protocol for Geranylgeranyl Diphosphate Synthase Activity
For Immediate Release
This application note provides comprehensive protocols for measuring the activity of geranylgeranyl diphosphate synthase (GGPS), a key enzyme in the isoprenoid biosynthesis pathway. This guide is intended for researchers, scientists, and drug development professionals working on isoprenoid metabolism and related therapeutic areas. The protocols detailed below cover three common and robust methods for assessing GGPS activity: a continuous spectrophotometric assay, a classic radiometric assay, and a highly specific liquid chromatography-mass spectrometry (LC-MS) based assay.
Introduction
Geranylgeranyl diphosphate (GGDP) synthase (GGPS) is a prenyltransferase that catalyzes the condensation of one molecule of farnesyl diphosphate (FPP) with one molecule of isopentenyl diphosphate (IPP) to form the C20 isoprenoid, GGDP. GGDP is a critical precursor for the biosynthesis of a vast array of important biomolecules, including carotenoids, chlorophylls, geranylgeranylated proteins, and archaeal membrane lipids. Dysregulation of GGPS activity has been implicated in various diseases, making it an attractive target for drug discovery. Accurate and reliable measurement of GGPS activity is paramount for understanding its biochemical properties, screening for inhibitors, and elucidating its role in physiological and pathological processes.
Signaling Pathway: Isoprenoid Biosynthesis
GGPS is a central enzyme in the isoprenoid biosynthesis pathway. This pathway originates from the universal C5 precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[1][2] These precursors can be synthesized through the mevalonate (MVA) pathway or the methylerythritol phosphate (MEP) pathway.[1][2][3] A series of head-to-tail condensations of IPP with allylic diphosphates, catalyzed by prenyltransferases, leads to the formation of geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and finally GGDP (C20). GGDP then serves as the substrate for the synthesis of a diverse range of isoprenoids.
Experimental Protocols
This section provides detailed methodologies for three distinct assays to measure GGPS activity. The choice of assay will depend on the specific research question, available equipment, and throughput requirements.
Continuous Spectrophotometric Assay
This assay offers a real-time measurement of GGPS activity by quantifying the production of inorganic pyrophosphate (PPi), a stoichiometric byproduct of the GGPS reaction.[4] The released PPi is enzymatically converted to phosphate, which is then used in a reaction that produces a colored or fluorescent product.
Principle:
The GGPS reaction produces one molecule of GGDP and one molecule of PPi from FPP and IPP. The released PPi is hydrolyzed by inorganic pyrophosphatase to two molecules of inorganic phosphate (Pi). The Pi is then detected using a commercially available kit, such as one based on the conversion of a purine nucleoside analog in the presence of purine nucleoside phosphorylase, leading to a change in absorbance.[5]
Materials:
-
Purified GGPS enzyme
-
Farnesyl diphosphate (FPP)
-
Isopentenyl diphosphate (IPP)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT
-
Inorganic pyrophosphatase
-
Phosphate detection kit (e.g., EnzChek™ Pyrophosphate Assay Kit)
-
Microplate reader
Procedure:
-
Prepare Reaction Mixture: In a 96-well microplate, prepare a reaction mixture containing the reaction buffer, FPP, and IPP.
-
Add Coupling Enzymes: Add inorganic pyrophosphatase and the components of the phosphate detection kit to the reaction mixture.
-
Equilibrate: Incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate Reaction: Add the purified GGPS enzyme to each well to start the reaction.
-
Monitor Absorbance: Immediately place the microplate in a plate reader and monitor the change in absorbance at the appropriate wavelength (e.g., 360 nm for the MESG-based assay) over time.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time curve. Convert the rate of absorbance change to the rate of PPi production using a standard curve generated with known concentrations of PPi.
| Component | Final Concentration |
| Tris-HCl (pH 7.5) | 50 mM |
| MgCl₂ | 10 mM |
| DTT | 1 mM |
| FPP | 1-50 µM |
| IPP | 1-50 µM |
| GGPS Enzyme | 10-100 ng |
| Inorganic Pyrophosphatase | 0.1-1 U/mL |
| Phosphate Detection Kit | As per manufacturer's instructions |
| Total Volume | 100-200 µL |
Table 1: Typical Reaction Components for Spectrophotometric GGPS Assay
Radiometric Assay
This is a highly sensitive endpoint assay that measures the incorporation of a radiolabeled substrate into the final product.
Principle:
The assay utilizes radiolabeled IPP (e.g., [1-¹⁴C]IPP or [³H]IPP). The GGPS enzyme catalyzes the incorporation of the radiolabeled IPP into GGDP. The reaction is stopped, and the radiolabeled GGDP product is separated from the unreacted radiolabeled substrate. The amount of radioactivity in the product is then quantified by liquid scintillation counting.
Materials:
-
Purified GGPS enzyme
-
Farnesyl diphosphate (FPP)
-
Radiolabeled isopentenyl diphosphate (e.g., [1-¹⁴C]IPP)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT
-
Quenching Solution: 6 M HCl
-
Organic Solvent: e.g., hexane or ethyl acetate
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, FPP, and radiolabeled IPP.
-
Initiate Reaction: Add the purified GGPS enzyme to the reaction mixture and incubate at the desired temperature (e.g., 37°C) for a specific time (e.g., 15-60 minutes).
-
Stop Reaction: Terminate the reaction by adding the quenching solution (e.g., 6 M HCl). This also hydrolyzes the diphosphate esters to their corresponding alcohols.
-
Extract Product: Add an organic solvent to the tube, vortex vigorously to extract the hydrophobic product (geranylgeraniol), and centrifuge to separate the phases.
-
Quantify Radioactivity: Transfer a known volume of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the amount of product formed based on the specific activity of the radiolabeled substrate and the measured radioactivity.
| Component | Final Concentration |
| Tris-HCl (pH 7.5) | 50 mM |
| MgCl₂ | 10 mM |
| DTT | 1 mM |
| FPP | 10-50 µM |
| [1-¹⁴C]IPP | 1-10 µM (0.1-1 µCi) |
| GGPS Enzyme | 10-100 ng |
| Total Volume | 50-100 µL |
Table 2: Typical Reaction Components for Radiometric GGPS Assay
Liquid Chromatography-Mass Spectrometry (LC-MS) Based Assay
This method provides a highly specific and sensitive quantification of the GGDP product without the need for radiolabeling.[6]
Principle:
The GGPS enzymatic reaction is performed, and then the reaction is quenched. The reaction mixture is then directly analyzed by LC-MS. GGDP is separated from the substrates and other reaction components by liquid chromatography and then detected and quantified by mass spectrometry.
Materials:
-
Purified GGPS enzyme
-
Farnesyl diphosphate (FPP)
-
Isopentenyl diphosphate (IPP)
-
Reaction Buffer: 50 mM Ammonium Bicarbonate (pH 7.8)
-
Quenching Solution: Acetonitrile
-
LC-MS system (e.g., a C18 column coupled to a triple quadrupole or high-resolution mass spectrometer)
Procedure:
-
Prepare Reaction Mixture: In a suitable vial, prepare the reaction mixture containing the reaction buffer, FPP, and IPP.
-
Initiate Reaction: Add the purified GGPS enzyme and incubate at the desired temperature for a specific time.
-
Stop Reaction: Quench the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge: Centrifuge the mixture to pellet any precipitated protein.
-
LC-MS Analysis: Transfer the supernatant to an autosampler vial and inject a known volume onto the LC-MS system.
-
Data Analysis: Quantify the amount of GGDP produced by comparing the peak area of the GGDP product to a standard curve generated with authentic GGDP standards.
| Component | Final Concentration |
| Ammonium Bicarbonate (pH 7.8) | 50 mM |
| MgCl₂ | 10 mM |
| FPP | 1-50 µM |
| IPP | 1-50 µM |
| GGPS Enzyme | 10-100 ng |
| Total Volume | 50-100 µL |
Table 3: Typical Reaction Components for LC-MS Based GGPS Assay
Data Presentation and Analysis
For all assays, it is crucial to perform appropriate controls, including reactions without enzyme and reactions without one of the substrates. To determine the kinetic parameters of GGPS, the initial reaction velocities are measured at varying substrate concentrations (either FPP or IPP, while keeping the other substrate at a saturating concentration). The data can then be fitted to the Michaelis-Menten equation to determine the Michaelis constant (Km) and the maximum velocity (Vmax).
Summary of GGPS Kinetic Parameters (Literature Values)
| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Hevea brasiliensis | FPP | 6.78 | 123 | [7] |
| Hevea brasiliensis | IPP | 24.08 | - | [7] |
| Erwinia uredovora | FPP | - | - | [8] |
| Erwinia uredovora | IPP | - | - | [8] |
Note: The table above provides a template for summarizing kinetic data. Specific values will vary depending on the enzyme source and assay conditions.
Conclusion
The protocols described in this application note provide robust and reliable methods for the measurement of GGDP synthase activity. The choice between the spectrophotometric, radiometric, and LC-MS based assays will depend on the specific experimental needs. These assays are valuable tools for the characterization of GGPS enzymes, the screening of potential inhibitors, and the investigation of the role of GGPS in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Simple In Vitro Assay to Measure the Activity of Geranylgeranyl Diphosphate Synthase and Other Short-Chain Prenyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A spectrophotometric method to measure enzymatic activity in reactions that generate inorganic pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. tools.thermofisher.cn [tools.thermofisher.cn]
Application Notes and Protocols for Utilizing Geranyl Diphosphate in Terpene Synthase-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of geranyl diphosphate (GPP) as a substrate for terpene synthases (TPSs). Terpenoids, a vast class of natural products, are synthesized from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). The condensation of these five-carbon precursors forms GPP (C10), the universal precursor for all monoterpenes.[1][2] This document outlines the biosynthesis of GPP, the enzymatic conversion to monoterpenes, detailed experimental protocols for terpene synthase assays, and a summary of kinetic data for various terpene synthases.
Introduction to Geranyl Diphosphate and Terpene Biosynthesis
Geranyl diphosphate (GPP) is a critical intermediate in the biosynthesis of monoterpenes. It is formed from the condensation of one molecule of isopentenyl diphosphate (IPP) and one molecule of dimethylallyl diphosphate (DMAPP), a reaction catalyzed by GPP synthase (GPPS).[3][4] Terpene synthases then utilize GPP as a substrate to generate a wide array of linear and cyclic monoterpenes through complex carbocation-driven reactions.[5][6] The diversity of monoterpene structures arises from the ability of different terpene synthases to control the cyclization and rearrangement of the geranyl carbocation intermediate formed after the removal of the diphosphate group.[7][8]
Quantitative Data Presentation
The kinetic parameters of terpene synthases are crucial for understanding their efficiency and substrate preference. The following tables summarize the kinetic data for various terpene synthases with GPP and other substrates, as well as the product distribution of selected enzymes.
Table 1: Kinetic Parameters of Selected Plant Geranyl Diphosphate Synthases
| Enzyme Source | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (s⁻¹µM⁻¹) | Reference |
| Salvia officinalis (Sage) | DMAPP | 2.8 | 0.04 | 0.014 | [9] |
| IPP | 3.5 | 0.04 | 0.011 | [9] | |
| Phalaenopsis bellina (Orchid) | DMAPP | 15.2 | 0.23 | 0.015 | [9] |
| IPP | 7.9 | 0.23 | 0.029 | [9] | |
| Humulus lupulus (Hop) - LSU | DMAPP | 5.8 | 0.012 | 0.002 | [3] |
| IPP | 2.9 | 0.012 | 0.004 | [3] | |
| Humulus lupulus (Hop) - Heterodimer | DMAPP | 10.5 | 0.18 | 0.017 | [3] |
| IPP | 4.2 | 0.18 | 0.043 | [3] |
LSU: Large Subunit
Table 2: Comparative Kinetic Parameters of Terpene Synthases with GPP and NPP
| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (s⁻¹µM⁻¹) | Reference |
| Citrus limon Limonene Synthase (ClLimS) | GPP | 2.3 ± 0.4 | 0.041 ± 0.002 | 0.018 | [7] |
| NPP | 5.6 ± 0.9 | 0.029 ± 0.001 | 0.005 | [7] | |
| Pinus taeda Pinene Synthase (PtPinS) | GPP | 1.8 ± 0.3 | 0.035 ± 0.001 | 0.019 | [7] |
| NPP | 4.8 ± 0.7 | 0.021 ± 0.001 | 0.004 | [7] |
Table 3: Product Distribution of Selected Monoterpene Synthases with GPP as Substrate
| Enzyme | Major Products | Product Ratio (%) | Reference |
| Magnolia grandiflora TPS (Mg17) | (-)-α-Pinene | 35.2 | [10] |
| (-)-Camphene | 21.5 | [10] | |
| (-)-β-Pinene | 14.8 | [10] | |
| (-)-Limonene | 10.1 | [10] | |
| Abies grandis Pinene Synthase | (-)-α-Pinene | 55 | [5] |
| (-)-β-Pinene | 36 | [5] | |
| Mentha spicata Limonene Synthase | (-)-Limonene | 92 | [5] |
Experimental Protocols
This section provides detailed methodologies for expressing and purifying terpene synthases, and for performing in vitro enzyme assays with GPP as the substrate.
Expression and Purification of Terpene Synthases
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid containing the terpene synthase gene with a purification tag (e.g., 6x-His)
-
LB Broth and Agar plates with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Dialysis Buffer (e.g., 25 mM HEPES pH 7.5, 10% glycerol, 1 mM DTT)
-
Ni-NTA affinity chromatography resin
-
Protein quantification reagent (e.g., Bradford assay)
-
SDS-PAGE reagents and equipment
Protocol:
-
Transform the expression plasmid into competent E. coli cells and select for transformants on antibiotic-containing LB agar plates.
-
Inoculate a single colony into a starter culture of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB broth with the starter culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
-
Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C).
-
Apply the supernatant to a pre-equilibrated Ni-NTA column.
-
Wash the column with Wash Buffer to remove unbound proteins.
-
Elute the his-tagged terpene synthase with Elution Buffer.
-
Dialyze the eluted protein against Dialysis Buffer to remove imidazole and for buffer exchange.
-
Determine the protein concentration using a Bradford assay and assess purity by SDS-PAGE.
In Vitro Terpene Synthase Assay
Materials:
-
Purified terpene synthase
-
Assay Buffer (e.g., 25 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl₂, 5% glycerol, 5 mM DTT)
-
Geranyl diphosphate (GPP) stock solution
-
Organic solvent for extraction (e.g., n-hexane or pentane)
-
Internal standard (e.g., isobutylbenzene)
-
Glass vials with Teflon-lined caps
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
Protocol:
-
In a glass vial, prepare a reaction mixture (e.g., 500 µL) containing Assay Buffer.
-
Add GPP to the desired final concentration (e.g., 10-100 µM).
-
Overlay the aqueous reaction mixture with an equal volume of organic solvent (e.g., 500 µL of n-hexane) containing a known concentration of an internal standard.
-
Initiate the reaction by adding a known amount of purified terpene synthase (e.g., 1-10 µg).
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a specific time period (e.g., 1-2 hours) with gentle shaking.
-
Stop the reaction by vigorous vortexing for 30-60 seconds to ensure complete extraction of the terpene products into the organic layer.
-
Separate the organic and aqueous phases by centrifugation (e.g., 1,000 x g for 5 minutes).
-
Transfer the organic phase to a new vial for GC-MS analysis.
GC-MS Analysis of Terpene Products
Typical GC-MS Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp 1: Increase to 140°C at 5°C/minute
-
Ramp 2: Increase to 250°C at 20°C/minute, hold for 5 minutes
-
-
MS Ion Source: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
Data Analysis:
-
Identify the terpene products by comparing their mass spectra and retention times with those of authentic standards and/or spectral libraries (e.g., NIST).
-
Quantify the products by integrating the peak areas of the total ion chromatogram and comparing them to the peak area of the internal standard.
Conclusion
Geranyl diphosphate is a fundamental substrate in the biosynthesis of monoterpenes, and the study of terpene synthases that utilize GPP is essential for advancements in natural product chemistry, metabolic engineering, and the development of novel therapeutics and fragrances. The protocols and data presented in these application notes provide a solid foundation for researchers to investigate the activity, kinetics, and product profiles of terpene synthases, ultimately enabling the manipulation of these enzymes for various biotechnological applications.
References
- 1. Terpene Synthases as Metabolic Gatekeepers in the Evolution of Plant Terpenoid Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. Old substrates for new enzymes of terpenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Decoding Catalysis by Terpene Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Analytical Separation of Geranyl Phosphate and Farnesyl Phosphate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Geranyl phosphate (GPP) and farnesyl phosphate (FPP) are pivotal intermediates in the isoprenoid biosynthetic pathway, which is responsible for the synthesis of a vast array of biologically important molecules, including sterols, dolichols, and ubiquinone.[1][2] The accurate separation and quantification of GPP and FPP are crucial for understanding the regulation of this pathway and for the development of drugs targeting enzymes involved in their metabolism, such as statins and bisphosphonates.[3] This document provides detailed application notes and protocols for the analytical separation of GPP and FPP from biological samples.
Isoprenoid Biosynthesis Pathway
The isoprenoid biosynthesis pathway generates precursors for a variety of essential molecules. The pathway starts with the synthesis of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are the basic five-carbon building blocks.[4][5] GPP (a 10-carbon molecule) is formed by the condensation of IPP and DMAPP. Subsequent addition of another IPP unit to GPP yields FPP (a 15-carbon molecule).[6] FPP stands at a critical branch point, leading to the synthesis of cholesterol, heme A, dolichols, and ubiquinone, or it can be further elongated to geranylgeranyl pyrophosphate (GGPP) for protein prenylation.
Analytical Methods
The analysis of GPP and FPP is challenging due to their low abundance, hydrophilicity, and susceptibility to hydrolysis.[4][5][7] The primary methods for their separation and quantification include High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method involves the enzymatic derivatization of GPP and FPP to fluorescent products, which are then separated and quantified by HPLC.[1][8]
Experimental Workflow:
Protocol:
-
Sample Preparation:
-
Purification:
-
Purify the extracts using a C18 solid-phase extraction column to isolate GPP and FPP.[3]
-
-
Derivatization:
-
HPLC Analysis:
Quantitative Data:
| Analyte | Retention Time (min) | Limit of Detection (LOD) | Linearity Range (pg) | Reference |
| Farnesyl-peptide | 8.4 | 5 pg (~0.01 pmol) | 5 - 1000 | [8] |
| Geranyl-peptide | Not specified | 5 pg (~0.015 pmol) | Not specified | [1] |
| Tissue/Cell Type | GPP Concentration | FPP Concentration (nmol/g wet tissue or pmol/10^6 cells) | Reference |
| Mouse Brain | Not specified | 0.355 ± 0.030 | [3] |
| Mouse Kidney | Not specified | 0.320 ± 0.019 | [3] |
| Mouse Liver | Not specified | 0.326 ± 0.064 | [3] |
| Mouse Heart | Not specified | 0.364 ± 0.015 | [3] |
| NIH3T3 Cells | Not specified | 0.125 ± 0.010 | [8] |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers high sensitivity and specificity for the direct analysis of GPP and FPP without the need for derivatization.[7] Various LC-MS approaches, including hydrophilic interaction liquid chromatography (HILIC) coupled to time-of-flight mass spectrometry (TOF-MS), have been successfully employed.[4]
Experimental Workflow:
Protocol:
-
Sample Preparation:
-
LC-MS Analysis:
-
Employ a robust hydrophilic interaction liquid chromatography (HILIC) method for separation.[4]
-
Couple the LC system to a time-of-flight mass spectrometer (TOF-MS) for detection and quantification.[4]
-
Use appropriate internal standards, such as citronellyl-P and citronellyl-PP, for accurate quantification.[7]
-
Quantitative Data:
LC-MS methods provide high sensitivity, with the ability to measure isoprenyl-phosphates from as little as 20 mg of fresh weight of plant material.[7] Specific retention times and limits of detection will vary depending on the exact LC-MS system and methodology used.
Summary and Comparison of Methods
| Feature | HPLC with Fluorescence Detection | LC-MS |
| Principle | Enzymatic derivatization followed by fluorescence detection. | Direct analysis based on mass-to-charge ratio. |
| Sensitivity | High (picogram level).[1][8] | Very high, often superior to HPLC.[7] |
| Specificity | Good, dependent on enzyme specificity. | Very high, based on mass fragmentation patterns.[10] |
| Derivatization | Required. | Not required. |
| Sample Throughput | Lower due to derivatization step. | Higher. |
| Instrumentation | Standard HPLC with fluorescence detector. | More specialized and expensive LC-MS system. |
| Applications | Quantification in various cell and tissue types.[3][8] | Broad applicability to complex biological matrices.[4][7] |
Conclusion
Both HPLC with fluorescence detection and LC-MS are powerful techniques for the separation and quantification of this compound and farnesyl phosphate. The choice of method will depend on the specific research question, the available instrumentation, and the required sensitivity and throughput. For targeted quantification with high sensitivity, the enzymatic-fluorescence HPLC method is well-established. For broader profiling of isoprenoids and direct analysis from complex matrices, LC-MS methods are often preferred. The detailed protocols and data presented in these application notes provide a solid foundation for researchers to successfully analyze these critical metabolic intermediates.
References
- 1. Quantitative determination of geranyl diphosphate levels in cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A cytosolic bifunctional geranyl/farnesyl diphosphate synthase provides MVA-derived GPP for geraniol biosynthesis in rose flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative determination of farnesyl and geranylgeranyl diphosphate levels in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid Chromatography and Mass Spectrometry Analysis of Isoprenoid Intermediates in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of isoprenyl-phosphates by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of farnesyl and geranylgeranyl pyrophosphate levels in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isoprenoids: Metabolism, Functions, and Applications - Creative Proteomics Blog [creative-proteomics.com]
Application Notes and Protocols: In Vitro Reconstitution of Monoterpene Biosynthesis Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoterpenes are a diverse class of C10 isoprenoid natural products responsible for the characteristic scents of many plants and serving as precursors for valuable pharmaceuticals, fragrances, and biofuels.[1][2] The in vitro reconstitution of their biosynthetic pathways is a powerful technique that allows researchers to characterize enzyme function, elucidate reaction mechanisms, and engineer novel biocatalytic systems for the production of high-value compounds. This document provides a detailed guide to the principles and protocols for reconstituting monoterpene biosynthesis in a cell-free environment.
The biosynthesis of all monoterpenes originates from the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1] These are synthesized in organisms through the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathways.[1] In an in vitro setting, the core reaction begins with the condensation of IPP and DMAPP to form the universal C10 precursor, geranyl diphosphate (GPP), a reaction catalyzed by GPP synthase (GPPS).[3] Subsequently, a monoterpene synthase (MTPS) converts GPP into a diverse array of linear, monocyclic, or bicyclic monoterpene skeletons.[3][4] Further enzymatic modifications can then introduce additional chemical functionalities.
Core Biosynthetic Pathway and Key Enzymes
The enzymatic cascade for monoterpene synthesis is initiated by the formation of GPP, which is then cyclized and rearranged by a specific monoterpene synthase. The diversity of monoterpenes is generated by the remarkable catalytic plasticity of these synthases.
Caption: General overview of the core monoterpene biosynthesis pathway.
Table 1: Key Enzymes in Monoterpene Biosynthesis
| Enzyme Abbreviation | Enzyme Name | Function | Substrate(s) | Typical Product(s) |
| GPPS | Geranyl Diphosphate Synthase | Condenses IPP and DMAPP to form the C10 precursor.[3] | IPP, DMAPP | Geranyl Diphosphate (GPP) |
| MTPS | Monoterpene Synthase | Catalyzes the cyclization/rearrangement of GPP to form various monoterpene backbones.[4] | GPP | Limonene, Pinene, Linalool, etc.[1] |
| G8H | Geraniol 8-Hydroxylase | A cytochrome P450 enzyme that hydroxylates geraniol.[5] | Geraniol | 8-hydroxygeraniol |
| GOR | 8-Hydroxygeraniol Oxidoreductase | Oxidizes 8-hydroxygeraniol as part of the iridoid pathway.[6] | 8-hydroxygeraniol | 8-oxogeranial |
| LAT | Linalyl Acetyl Transferase | Transfers an acetyl group to linalool.[3] | Linalool, Acetyl-CoA | Linalyl Acetate |
Experimental Workflow and Protocols
The successful in vitro reconstitution of a monoterpene biosynthesis pathway involves a series of defined steps, from acquiring the necessary genes to analyzing the final products.
References
Application of Geranyl Phosphate in Yeast Metabolic Engineering: A Guide for Researchers
For Immediate Release
Palo Alto, CA – The strategic application of geranyl phosphate (GP) in the metabolic engineering of Saccharomyces cerevisiae is unlocking new avenues for the sustainable production of a wide array of valuable terpenoids. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals focused on harnessing yeast as a microbial factory for synthesizing complex molecules derived from this compound.
This compound, a C10 isoprenoid precursor, is a critical branching point in the terpenoid biosynthesis pathway. In wild-type yeast, it is an intermediate that is swiftly converted to farnesyl pyrophosphate (FPP) by the enzyme FPP synthase (encoded by the ERG20 gene) to produce essential molecules like sterols.[1][2] Metabolic engineering efforts are centered on redirecting the carbon flux towards the accumulation of this compound and its subsequent conversion into desired monoterpenoids, which have significant applications in the fragrance, pharmaceutical, and biofuel industries.[1][2]
Core Metabolic Engineering Strategies
Successful engineering of yeast for enhanced this compound availability and its conversion into target molecules involves a multi-pronged approach:
-
Enhancing the Precursor Supply: The native mevalonate (MVA) pathway in yeast produces the universal isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1][3] Overexpression of key enzymes in this pathway, particularly a truncated version of HMG-CoA reductase (tHMG1), is a common strategy to increase the overall carbon flux towards isoprenoid synthesis.[1][4]
-
Redirecting Carbon Flux to this compound: A pivotal strategy is the engineering of the native FPP synthase, Erg20p. By introducing specific mutations (e.g., F96W-N127W), the enzyme's affinity for this compound is reduced, effectively converting it into a this compound synthase and thereby increasing the intracellular pool of this desired precursor.[5][6]
-
Introducing Heterologous Terpene Synthases: To produce specific monoterpenoids, heterologous terpene synthase enzymes are expressed in the engineered yeast strains. For instance, the introduction of a geraniol synthase (GES) from Valeriana officinalis enables the conversion of this compound to geraniol.[1]
-
Minimizing Product Degradation and Competing Pathways: Deletion of native yeast genes that metabolize the target product can prevent its loss. For example, knocking out OYE2 and ATF1 can prevent the degradation of geraniol.[1] Additionally, down-regulating competing pathways, such as sterol biosynthesis by repressing the ERG9 gene, can further channel precursors towards the desired product.[3]
Quantitative Data Summary
The following table summarizes the production titers of various this compound-derived terpenoids achieved through metabolic engineering of yeast and other microorganisms, as reported in the cited literature.
| Compound | Host Organism | Engineering Strategy | Titer | Reference |
| α-Humulene | Saccharomyces cerevisiae | Overexpression of MVA pathway, repression of ERG9, enzyme fusion | 101.7 ± 6.9 mg/L | [3] |
| Geranyl Acetate | Saccharomyces cerevisiae | Expression of Erg20 mutant, overexpression of tHMG1, IDI1, and MAF1 | 13.27 mg/L | [5] |
| Geranyl Acetate | Saccharomyces cerevisiae | Optimized fermentation conditions | 22.49 mg/L | [5] |
| Geraniol | Saccharomyces cerevisiae | Engineering Erg20p | up to 5 mg/L | [7] |
| Geraniol | Engineered E. coli | Not specified | 2.0 g/L | [5] |
| Geraniol | Engineered S. cerevisiae | Not specified | 1.68 g/L | [5] |
| Taxadiene | Saccharomyces cerevisiae | Overexpression of MVA pathway genes, tHMGR, ERG20, GGPPS, and TS | 528 mg/L | [4] |
| Geranylgeraniol | Saccharomyces cerevisiae | Coexpression of HMG1, BTS1-DPP1, and BTS1-ERG20 fusion genes | 3.31 g/L | [8] |
Signaling Pathways and Experimental Workflows
To visualize the metabolic pathways and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: The Mevalonate Pathway in Engineered Yeast for Geraniol Production.
Caption: Workflow for Lithium Acetate-Based Yeast Transformation.
Experimental Protocols
Protocol 1: Yeast Strain Engineering via Lithium Acetate Transformation
This protocol outlines the transformation of S. cerevisiae with a linear DNA cassette or plasmid for gene integration or expression.[1]
Materials:
-
YPD medium
-
Sterile water
-
1 M Lithium Acetate (LiAc), filter-sterilized
-
50% (w/v) Polyethylene glycol (PEG 3350), filter-sterilized
-
Single-stranded carrier DNA (ssDNA), e.g., salmon sperm DNA
-
Linear DNA cassette or plasmid DNA
-
Selective agar plates
Procedure:
-
Inoculate a single colony of the desired S. cerevisiae strain into 5 mL of YPD medium and grow overnight at 30°C with shaking.
-
Inoculate 50 mL of YPD with the overnight culture to an optical density at 600 nm (OD600) of approximately 0.2 and grow to an OD600 of 0.8-1.0.
-
Harvest the cells by centrifugation at 3000 x g for 5 minutes.
-
Wash the cells with 25 mL of sterile water and centrifuge again.
-
Resuspend the cell pellet in 1 mL of 100 mM LiAc and transfer to a microfuge tube.
-
Centrifuge and discard the supernatant. Resuspend the cells in 400 µL of 100 mM LiAc to prepare competent cells.
-
In a new microfuge tube, mix the following in order:
-
240 µL of 50% PEG
-
36 µL of 1 M LiAc
-
50 µL of ssDNA (boil for 5 minutes and immediately chill on ice before use)
-
1-5 µg of linear DNA cassette or plasmid in 34 µL of TE buffer or water
-
-
Add 50 µL of the competent yeast cells to the transformation mix.
-
Vortex briefly and incubate at 42°C for 40-60 minutes.
-
Pellet the cells by centrifugation at 8000 x g for 1 minute.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of YPD.
-
Incubate at 30°C for 2-4 hours to allow for recovery and expression of the selection marker.
-
Plate appropriate dilutions onto selective agar plates and incubate at 30°C for 2-3 days until colonies appear.
-
Verify correct integration or plasmid presence by colony PCR.
Protocol 2: Shake-Flask Cultivation for Geraniol Production
This protocol describes a small-scale cultivation method for evaluating geraniol production in engineered yeast strains.[1]
Materials:
-
Synthetic Complete (SC) medium with 2% glucose (lacking appropriate amino acids for plasmid selection, if applicable)
-
Dodecane (or other suitable organic solvent)
-
Engineered S. cerevisiae strain
Procedure:
-
Inoculate a single colony of the engineered yeast strain into 5 mL of SC medium and grow overnight at 30°C with shaking.
-
Inoculate 50 mL of SC medium in a 250 mL baffled flask with the overnight culture to an initial OD600 of 0.1.
-
Add a 10% (v/v) overlay of dodecane to the culture medium. This organic layer captures the volatile geraniol and reduces its potential toxicity to the yeast cells.
-
Incubate the culture at 30°C with shaking at 200-250 rpm for 72-96 hours.
-
At desired time points, take samples for OD600 measurement to monitor cell growth and for geraniol quantification from the dodecane layer.
Protocol 3: Quantification of Geraniol by GC-MS
This protocol provides a general method for the quantification of geraniol from the dodecane overlay of the shake-flask culture.[1]
Materials:
-
Dodecane layer sample from the yeast culture
-
Geraniol standard
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Centrifuge 1 mL of the dodecane layer from the shake-flask culture at 13,000 x g for 2 minutes to pellet any cells.
-
Transfer the supernatant (dodecane phase) to a new vial for analysis.
-
Prepare a standard curve of geraniol in dodecane at known concentrations.
-
-
GC-MS Analysis:
-
Inject a sample of the dodecane phase into the GC-MS system.
-
Use an appropriate GC column (e.g., HP-5ms) and temperature program to separate the compounds.
-
Identify the geraniol peak based on its retention time and mass spectrum compared to the standard.
-
Quantify the amount of geraniol in the sample by comparing the peak area to the standard curve.
-
This comprehensive guide provides a foundational understanding and practical protocols for the application of this compound in the metabolic engineering of yeast. The continued development of synthetic biology tools and a deeper understanding of yeast metabolism will undoubtedly lead to even more efficient and diverse production of valuable terpenoids.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Metabolic engineering of Saccharomyces cerevisiae for enhanced taxadiene production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering Saccharomyces cerevisiae for the production of the valuable monoterpene ester geranyl acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unito.it [iris.unito.it]
- 7. Metabolic engineering of monoterpene synthesis in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overproduction of Geranylgeraniol by Metabolically Engineered Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening for Geranyl Diphosphate Synthase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geranyl diphosphate synthase (GPPS) is a key enzyme in the isoprenoid biosynthesis pathway. It catalyzes the condensation of dimethylallyl diphosphate (DMAPP) and isopentenyl diphosphate (IPP) to produce geranyl diphosphate (GPP). GPP is a crucial precursor for the synthesis of monoterpenes and other essential metabolites. The inhibition of GPPS is a promising therapeutic strategy for various diseases, including cancers and infectious diseases, making the development of high-throughput screening (HTS) assays for GPPS inhibitors a critical area of research.
This document provides detailed application notes and protocols for three common HTS assays for identifying and characterizing GPPS inhibitors: a radioactive assay, a spectrophotometric coupled-enzyme assay, and a liquid chromatography-mass spectrometry (LC-MS)-based assay.
Signaling Pathway: Isoprenoid Biosynthesis
The synthesis of geranyl diphosphate is an early and critical step in the extensive isoprenoid biosynthetic network. The pathway initiates with the universal C5 precursors, IPP and DMAPP, which are condensed by GPPS to form the C10 compound, GPP. GPP then serves as a substrate for other prenyltransferases to form larger isoprenoids like farnesyl diphosphate (FPP) and geranylgeranyl diphosphate (GGPP), which are essential for protein prenylation and the synthesis of cholesterol, steroids, and other vital molecules.
High-Throughput Screening Workflow
A typical HTS workflow for identifying GPPS inhibitors involves several stages, from primary screening of a large compound library to hit confirmation and characterization.
Data Presentation: GPPS Inhibitor Activity
The following table summarizes the inhibitory activity of known bisphosphonate compounds against Geranylgeranyl Diphosphate Synthase (GGPPS) and, for comparison, Farnesyl Diphosphate Synthase (FPPS). IC50 values can vary between studies due to different experimental conditions.
| Compound | Primary Target | IC50 (GGPPS) | IC50 (FPPS) | Reference(s) |
| Digeranyl bisphosphonate (DGBP) | GGPPS | ~200 nM | >10,000 nM | [1] |
| Zoledronate | FPPS | ~350,000 nM | ~3 nM | [2] |
| Risedronate | FPPS | ~350,000 nM | ~5.7 nM | [2] |
| Alendronate | FPPS | No significant inhibition | ~260 nM | [2] |
| BPH-675 | GGPPS | Not explicitly stated | Not explicitly stated | [3] |
| BPH-715 | GGPPS/FPPS | Not explicitly stated | Not explicitly stated | [3] |
| Homogeranyl/homoneryl triazole bisphosphonates (mixture) | GGPPS | 45 nM | Not stated | [1] |
| O,C-digeranyl geminal bisphosphonate | GGPPS | 82 nM | Not stated | [1] |
Experimental Protocols
Radioactive Assay (Scintillation Proximity Assay)
This is a highly sensitive method that measures the incorporation of a radiolabeled substrate into the product. A scintillation proximity assay (SPA) format is amenable to HTS.
Principle: Recombinant GPPS is immobilized on SPA beads. The reaction is initiated by adding DMAPP and a radiolabeled IPP (e.g., [1-14C]IPP). When [1-14C]IPP is incorporated into the GPP product, which remains bound to the enzyme on the bead, the emitted beta particles are close enough to excite the scintillant in the bead, producing a light signal. Unreacted [1-14C]IPP in solution is too far away to generate a signal. Inhibitors of GPPS will prevent the formation of radiolabeled GPP, resulting in a decrease in the light signal.
Materials:
-
Purified recombinant GPPS
-
SPA beads (e.g., streptavidin-coated, if using biotinylated GPPS)
-
DMAPP
-
[1-14C]Isopentenyl diphosphate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT
-
96- or 384-well microplates
-
Microplate scintillation counter
Procedure:
-
Enzyme Immobilization: Immobilize purified GPPS onto SPA beads according to the manufacturer's protocol.
-
Reaction Setup: In a microplate, add the following to each well:
-
GPPS-coated SPA beads
-
Test compound (or DMSO for control)
-
DMAPP
-
-
Reaction Initiation: Start the reaction by adding [1-14C]IPP to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Detection: Read the plate on a microplate scintillation counter.
Data Analysis:
-
Calculate the percent inhibition for each compound.
-
Determine the Z'-factor to assess assay quality. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[4][5]
Spectrophotometric Coupled-Enzyme Assay
This continuous, non-radioactive assay measures the production of inorganic pyrophosphate (PPi), a stoichiometric byproduct of the GPPS reaction.
Principle: The PPi produced by GPPS is detected using a coupled enzyme system. For example, the EnzChek Pyrophosphate Assay Kit measures PPi by converting it to phosphate, which then participates in a reaction that produces a colored or fluorescent product. The rate of product formation is proportional to the GPPS activity.
Materials:
-
Purified recombinant GPPS
-
DMAPP
-
IPP
-
Pyrophosphate detection kit (e.g., EnzChek Pyrophosphate Assay Kit)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT
-
96- or 384-well microplates
-
Microplate spectrophotometer or fluorometer
Procedure:
-
Reaction Setup: In a microplate, add the following to each well:
-
Purified GPPS enzyme
-
Test compound (or DMSO for control)
-
Components of the pyrophosphate detection kit (excluding substrates)
-
-
Reaction Initiation: Start the reaction by adding a mixture of DMAPP and IPP to each well.
-
Detection: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength.
-
Data Analysis:
-
Calculate the initial reaction rate from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each compound based on the reaction rates.
-
Determine the Z'-factor for the assay.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Based Assay
This is a highly specific and sensitive method that directly quantifies the GPP product. It is particularly useful for hit confirmation and mechanistic studies.
Principle: The enzymatic reaction is performed, and then stopped. The reaction mixture is then analyzed by LC-MS/MS to separate and quantify the amount of GPP produced.
Materials:
-
Purified recombinant GPPS
-
DMAPP
-
IPP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT
-
Quenching solution (e.g., ice-cold acetonitrile)
-
Internal standard (for quantification)
-
LC-MS/MS system
Procedure:
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the assay buffer, GPPS enzyme, and test compound.
-
Initiate the reaction by adding DMAPP and IPP.
-
Incubate at 37°C for a defined time (e.g., 30 minutes).
-
-
Reaction Quenching and Sample Preparation:
-
LC-MS/MS Analysis:
-
Inject the sample onto an appropriate LC column (e.g., C18).
-
Separate GPP from other components using a suitable gradient.
-
Detect and quantify GPP using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct a standard curve using known concentrations of GPP.
-
Quantify the amount of GPP produced in each reaction.
-
Calculate the percent inhibition for each compound.
-
Conclusion
The choice of HTS assay for GPPS inhibitors depends on the specific research goals, available resources, and desired throughput. The radioactive SPA is highly sensitive and suitable for large-scale primary screening. The spectrophotometric coupled-enzyme assay offers a non-radioactive alternative for continuous monitoring of enzyme activity. The LC-MS-based assay provides the highest specificity and is ideal for hit confirmation and detailed mechanistic studies. Rigorous assay validation, including the determination of the Z'-factor, is essential to ensure the quality and reliability of the screening data.
References
- 1. A Simple In Vitro Assay to Measure the Activity of Geranylgeranyl Diphosphate Synthase and Other Short-Chain Prenyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. Z’ Does Not Need to Be > 0.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Stability of Geranyl Phosphate in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of geranyl phosphate (GP), commonly referred to as geranyl diphosphate (GPP), in aqueous solutions. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for geranyl diphosphate (GPP) in aqueous solutions?
A1: The primary degradation pathway for GPP in aqueous solutions is hydrolysis. This reaction cleaves the pyrophosphate bond, resulting in the formation of geraniol and inorganic pyrophosphate. This process can be accelerated by acidic conditions and elevated temperatures.
Q2: How should I store my GPP to ensure its stability?
A2: For long-term storage, GPP should be kept in a dry, solid form at -20°C or below. Stock solutions of GPP should be prepared in a suitable buffer, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C or ideally at -80°C.
Q3: What factors can influence the stability of GPP in my experiments?
A3: The stability of GPP in aqueous solutions is primarily affected by pH, temperature, and the presence of divalent metal ions. GPP is known to be labile in acidic conditions, and its hydrolysis rate increases with temperature. While some enzymes that utilize GPP require divalent cations like Mg2+ or Mn2+, the presence of these ions in solution can also influence the stability of the pyrophosphate bond.
Q4: At what pH is GPP most stable?
Q5: Can I autoclave my buffer solutions containing GPP?
A5: No, you should not autoclave solutions containing GPP. The high temperatures will lead to rapid degradation of the molecule. Buffers and other solutions should be sterilized by filtration before adding GPP.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no GPP detected in my sample. | GPP has degraded due to improper storage or handling. | Ensure GPP is stored at -20°C or below in a dry form. Prepare fresh stock solutions and store them as small aliquots at -80°C. Avoid multiple freeze-thaw cycles. |
| The aqueous solution is too acidic. | Check the pH of your solution. If possible, adjust the pH to 7.5 or slightly higher. Use a well-buffered system to maintain a stable pH throughout your experiment. | |
| The experimental temperature is too high. | If your experiment allows, perform it at a lower temperature. For enzymatic assays, determine the optimal balance between enzyme activity and GPP stability. | |
| Inconsistent results between experimental replicates. | Inconsistent sample handling leading to variable degradation. | Standardize your sample preparation and handling procedures. Ensure that all samples are treated identically in terms of temperature exposure and incubation times. |
| The GPP stock solution has degraded over time. | Prepare fresh stock solutions of GPP regularly. If you suspect your stock solution has degraded, compare its performance to a newly prepared stock. | |
| Formation of unexpected byproducts. | GPP has degraded into geraniol and potentially other rearranged products. | Confirm the identity of the byproducts using analytical techniques such as mass spectrometry. If degradation is confirmed, refer to the solutions for "Low or no GPP detected in my sample." |
Data Presentation
Factors Influencing Geranyl Diphosphate Stability
| Factor | Effect on Stability | Recommendations |
| pH | GPP is labile in acidic conditions. Stability generally increases with higher pH. | Maintain a pH of 7.5 or above in your aqueous solutions. Use a robust buffering system. |
| Temperature | Higher temperatures accelerate the rate of hydrolysis. | Store GPP stock solutions at -20°C or -80°C. Conduct experiments at the lowest feasible temperature. |
| Enzymes | Phosphatases present in biological samples can rapidly degrade GPP. | Use phosphatase inhibitors in your experimental buffers when working with cell lysates or other biological matrices. |
| Divalent Cations | Can influence the rate of non-enzymatic hydrolysis of the pyrophosphate bond. | The effect can be complex. If not required for your experiment, consider the use of a chelating agent like EDTA to sequester divalent cations. |
Illustrative Stability of Geranyl Diphosphate in Aqueous Solution at 37°C
Disclaimer: The following data is for illustrative purposes only and is intended to demonstrate how stability data for GPP might be presented. Actual stability will depend on the specific experimental conditions. It is strongly recommended that researchers perform their own stability studies for their specific systems.
| pH | Half-life (hours) | % Remaining after 24 hours |
| 5.0 | ~2 | < 1% |
| 6.0 | ~8 | ~12.5% |
| 7.4 | ~48 | ~70% |
| 8.0 | > 72 | > 80% |
Experimental Protocols
Protocol for Assessing the Stability of Geranyl Diphosphate in Aqueous Solution
This protocol provides a general framework for determining the stability of GPP under specific experimental conditions.
1. Materials
-
Geranyl diphosphate (GPP)
-
Buffer solutions at various pH values (e.g., pH 5.0, 6.0, 7.4, 8.0)
-
Temperature-controlled incubator or water bath
-
HPLC or LC-MS/MS system for quantification
-
Quenching solution (e.g., ice-cold methanol or a solution to rapidly adjust the pH)
2. Procedure
-
Preparation of GPP Stock Solution: Prepare a concentrated stock solution of GPP in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Experimental Setup:
-
For each pH condition to be tested, prepare a series of tubes containing the buffer.
-
Place the tubes in a temperature-controlled environment set to the desired experimental temperature (e.g., 4°C, 25°C, 37°C).
-
Allow the buffers to equilibrate to the set temperature.
-
-
Initiation of the Stability Study:
-
Add a known amount of the GPP stock solution to each tube to achieve the final desired concentration.
-
Immediately take a sample from a "time zero" tube for each pH condition. Quench the reaction by adding the quenching solution and store at -20°C or below until analysis.
-
-
Time-Course Sampling:
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), take samples from the corresponding tubes for each pH and temperature condition.
-
Immediately quench the reaction and store the samples for analysis.
-
-
Sample Analysis:
-
Thaw the samples and analyze the concentration of the remaining GPP using a validated HPLC or LC-MS/MS method.
-
-
Data Analysis:
-
Plot the concentration of GPP versus time for each condition.
-
Determine the degradation kinetics (e.g., by fitting the data to a first-order decay model) and calculate the half-life of GPP under each condition.
-
Mandatory Visualizations
Caption: Hydrolysis of Geranyl Diphosphate.
Caption: Experimental Workflow for Stability Assessment.
Technical Support Center: Troubleshooting Low Yields in Geranyl Phosphate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of geranyl phosphate (GPP). Whether you are utilizing enzymatic or chemical synthesis methods, this resource offers actionable solutions to enhance your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low this compound yield in my enzymatic synthesis?
Low yields in enzymatic GPP synthesis can typically be attributed to one or more of the following factors:
-
Sub-optimal Enzyme Activity or Stability: The GPP synthase (GPPS) may be inactive or operating at a reduced capacity. This can be due to improper storage, multiple freeze-thaw cycles, or sub-optimal reaction conditions.
-
Insufficient Precursor Supply: The concentrations of the substrates, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), may be limiting. This is a common issue in microbial production systems.
-
Metabolic Burden and Toxicity: In whole-cell systems, overexpression of the synthesis pathway can place a significant metabolic load on the host organism, leading to poor growth and reduced productivity. Additionally, the accumulation of GPP can be toxic to some hosts, such as E. coli.[1]
-
Sub-optimal Reaction Conditions: The pH, temperature, and cofactor concentrations in your reaction buffer may not be optimal for your specific GPP synthase.
-
Presence of Inhibitors: Contaminants in your substrate preparations or buffer components can inhibit enzyme activity.
Q2: I am using an engineered microbial host for GPP production and observing poor cell growth. What could be the issue?
Poor cell growth in engineered strains is often a sign of metabolic burden or the accumulation of toxic intermediates. Overexpression of pathway enzymes can drain essential cellular resources. To mitigate this, consider balancing the expression of the genes in your synthesis pathway. Modulating the expression level of GPP synthase has been shown to be a critical factor in balancing the recombinant pathway and improving yields.[2]
Q3: My in vitro enzymatic reaction is not producing the expected yield of GPP. How can I troubleshoot this?
For in vitro reactions, a systematic approach to troubleshooting is recommended:
-
Verify Enzyme Activity: Perform a control reaction with a known substrate and optimal conditions to confirm your enzyme is active.
-
Check Substrate Integrity: Ensure that your IPP and DMAPP stocks have not degraded.
-
Optimize Reaction Conditions: Systematically vary the pH, temperature, and concentration of divalent cations (typically Mg²⁺ or Mn²⁺) to find the optimal conditions for your enzyme.
-
Analyze for Inhibitors: Consider the presence of inhibitors in your reaction mixture. For example, the substrate DMAPP has been identified as an inhibitor of the second step of catalysis in farnesyl pyrophosphate (FPP) synthesis, a related process. Bisphosphonates are a known class of inhibitors for the related enzyme geranylgeranyl diphosphate synthase (GGPPS) and may also affect GPPS.[3][4][5][6]
Q4: What are the key differences between the mevalonate (MVA) and methylerythritol 4-phosphate (MEP) pathways for GPP synthesis?
The MVA and MEP pathways are the two natural routes for the biosynthesis of the GPP precursors, IPP and DMAPP.
-
The MVA pathway , which starts from acetyl-CoA, is typically found in eukaryotes, archaea, and the cytosol of plants.[7]
-
The MEP pathway , beginning with pyruvate and glyceraldehyde 3-phosphate, is utilized by most bacteria, algae, and in the plastids of plants.[7]
The choice of pathway to engineer into a microbial host can depend on the host organism and the desired metabolic flux.
Troubleshooting Guide: Low GPP Yield
This guide provides a structured approach to identifying and resolving the root causes of low this compound yields.
Problem Area 1: Enzymatic Synthesis Issues
| Potential Cause | Verification Method | Recommended Solution |
| Inactive or Unstable Enzyme | Perform a standard activity assay with fresh substrates and positive controls. Run an SDS-PAGE to check for protein degradation. | Use a fresh batch of enzyme. Ensure proper storage at -80°C and minimize freeze-thaw cycles. Re-purify the enzyme if necessary. |
| Sub-optimal Reaction Conditions | Systematically vary pH, temperature, and divalent cation (Mg²⁺, Mn²⁺) concentrations. | Consult literature for the optimal conditions for your specific GPP synthase (see Table 1). Perform a matrix optimization of reaction parameters. |
| Insufficient Substrate Concentration | Quantify IPP and DMAPP concentrations in your reaction mixture using LC-MS or other appropriate methods. | Increase the initial concentrations of IPP and DMAPP. In microbial systems, overexpress upstream pathway enzymes to boost precursor supply. |
| Product Inhibition or Degradation | Monitor the reaction time course. A plateau in product formation despite the presence of substrates may indicate product inhibition. | Consider in-situ product removal strategies, such as a two-phase fermentation system to extract the product as it is formed.[8] |
| Presence of Inhibitors | Add known inhibitors to a control reaction to confirm sensitivity. Analyze reagents for potential contaminants. | Use high-purity substrates and reagents. If using cell lysates, consider a dialysis step to remove small molecule inhibitors. |
Problem Area 2: Chemical Synthesis Issues
| Potential Cause | Verification Method | Recommended Solution |
| Impure Starting Materials | Analyze the purity of geraniol and phosphorylating agents by NMR or GC-MS. | Purify starting materials before use. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). | Increase reaction time or temperature, or add a slight excess of the limiting reagent. |
| Side Reactions | Analyze the crude reaction mixture by NMR or LC-MS to identify byproducts. | Optimize reaction conditions (temperature, solvent, catalyst) to minimize side reactions. |
| Product Degradation during Workup | This compound is sensitive to acidic conditions. | Maintain neutral or slightly basic pH during extraction and purification steps. |
| Inefficient Purification | Analyze fractions from chromatography to assess separation efficiency. | Optimize the chromatography method (e.g., stationary phase, mobile phase gradient). |
Data Presentation
Table 1: Kinetic Parameters of Selected Geranyl Diphosphate Synthases
The kinetic parameters of GPP synthases can vary significantly between organisms. This table provides a comparison of the Michaelis constant (Kₘ) for the substrates IPP and DMAPP for several enzymes. A lower Kₘ value indicates a higher affinity of the enzyme for its substrate.
| Enzyme Source | Substrate | Kₘ (µM) | Reference |
| Vitis vinifera (Grape) | IPP | 8.5 | [9] |
| DMAPP | 56.8 | [9] | |
| Salvia officinalis (Sage) | IPP | N/A | [10] |
| DMAPP | N/A | [10] | |
| Phalaenopsis bellina (Orchid) | IPP | 25.4 ± 2.1 | [10] |
| DMAPP | 13.9 ± 1.2 | [10] | |
| Humulus lupulus (Hop) - Heterodimer | IPP | 11.2 ± 1.5 | [10] |
| DMAPP | 2.8 ± 0.4 | [10] | |
| Farnesyl Pyrophosphate Synthase | IPP | 0.6 | [11] |
| GPP | 0.7 | [11] |
Note: N/A indicates data was not available in the cited literature.
Table 2: Optimal Reaction Conditions for GPP Synthases
The optimal pH and temperature for GPP synthase activity can vary depending on the source of the enzyme.
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Divalent Cation Requirement | Reference |
| Vitis vinifera (Grape) | ~7.0 | N/A | Mn²⁺ and Mg²⁺ | [9] |
| Squalene Synthase (related enzyme) | 7.5 | 37 | N/A |
Note: N/A indicates data was not available in the cited literature.
Experimental Protocols
Protocol 1: Enzymatic Assay for GPP Synthase Activity (Radioactive Method)
This protocol describes a common method for measuring GPP synthase activity by quantifying the incorporation of radiolabeled IPP into this compound.
Materials:
-
Purified GPP synthase or cell extract
-
MOPSO buffer (25 mM, pH 7.0) containing 10% glycerol, 10 mM MgCl₂, and 1 mM DTT
-
Dimethylallyl pyrophosphate (DMAPP) solution (10 µM)
-
[4-¹⁴C]Isopentenyl pyrophosphate ([¹⁴C]IPP) solution (7 µM)
-
Pentane
-
3 N HCl
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 70 µL of MOPSO buffer.
-
Add 10 µL of the enzyme solution.
-
Initiate the reaction by adding 10 µL of DMAPP and 10 µL of [¹⁴C]IPP (total volume 100 µL).
-
Overlay the reaction mixture with 1 mL of pentane.
-
Incubate for 1 hour at 31°C.
-
Stop the reaction by adding 10 µL of 3 N HCl.
-
Allow 20 minutes for acid hydrolysis of the pyrophosphate ester to the alcohol.
-
Vortex to partition the resulting [¹⁴C]geraniol into the pentane layer.
-
Quantify the radioactivity in an aliquot of the pentane layer using liquid scintillation counting.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol provides a general workflow for the quantification of GPP from biological samples.
Sample Preparation (from cultured cells):
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a lysis buffer and homogenize using sonication or freeze-thaw cycles.
-
Perform protein precipitation by adding a three-fold volume of ice-cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions (Example):
-
Column: C18 reverse-phase (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Carbonate with 0.1% Ammonium Hydroxide in water
-
Mobile Phase B: 0.1% Ammonium Hydroxide in acetonitrile/methanol (75/25)
-
Detection: Negative ion mode using Multiple Reaction Monitoring (MRM). The specific precursor and product ions for GPP should be determined empirically.
Visualizations
This compound Biosynthesis Pathways
This compound is synthesized from the five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced by either the mevalonate (MVA) or the methylerythritol 4-phosphate (MEP) pathway.
Caption: Overview of the MVA and MEP pathways for this compound biosynthesis.
Troubleshooting Workflow for Low GPP Yield
This workflow provides a logical sequence of steps to diagnose and resolve issues leading to low yields in GPP synthesis.
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
References
- 1. Geranyl diphosphate synthase: an important regulation point in balancing a recombinant monoterpene pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Farnesyl pyrophosphate synthase: real-time kinetics and inhibition by nitrogen-containing bisphosphonates in a scintillation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Geranylgeranyl diphosphate synthase: Role in human health, disease and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Inhibition of Geranylgeranyl Diphosphate Synthase by Bisphosphonates: A Crystallographic and Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Engineering Escherichia coli for high-yield geraniol production with biotransformation of geranyl acetate to geraniol under fed-batch culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Optimizing Geranyl Diphosphate Synthase Reactions: A Technical Support Guide
Welcome to the Technical Support Center for Geranyl Diphosphate (GPP) Synthase. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to streamline your experiments. Here, you will find detailed protocols, quantitative data, and visual workflows to address common challenges encountered when working with GPP synthase.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of GPP synthase?
A1: Geranyl diphosphate (GPP) synthase (GPPS) is a key enzyme in the isoprenoid biosynthesis pathway. It catalyzes the condensation of dimethylallyl diphosphate (DMAPP) and isopentenyl diphosphate (IPP) to form GPP, a C10 precursor for monoterpenes and other metabolites.[1] This reaction is a critical branching point in the synthesis of a wide array of natural products.[1][2]
Q2: My GPP synthase shows low or no activity. What are the common causes?
A2: Low or no enzymatic activity can stem from several factors:
-
Inactive Enzyme: Ensure the enzyme has been stored and handled correctly to avoid denaturation. Repeated freeze-thaw cycles should be avoided.[3]
-
Suboptimal Reaction Conditions: Verify that the pH, temperature, and divalent cation concentrations in your assay buffer are optimal for your specific GPP synthase.
-
Presence of Inhibitors: Contaminants in your enzyme preparation or substrates can inhibit the reaction. Consider dialysis of your enzyme preparation to remove small molecule inhibitors.[3]
-
Substrate Degradation: Ensure the integrity of your DMAPP and IPP substrates, as they can be unstable.
Q3: How do I choose the right substrate concentrations for my experiment?
A3: The optimal substrate concentrations depend on the kinetic properties of your specific GPP synthase. It is recommended to use substrate concentrations well above the Michaelis-Menten constant (Km) to ensure the enzyme is saturated. However, excessively high concentrations can sometimes lead to substrate inhibition. Refer to the table below for known Km values for GPP synthases from different organisms. A good starting point is often in the micromolar range.[4][5]
Q4: What is the role of divalent cations in the GPP synthase reaction?
A4: GPP synthase, like other prenyltransferases, requires divalent cations for its catalytic activity. Magnesium (Mg²⁺) is the most commonly used cofactor, essential for the binding of the diphosphate moieties of the substrates and facilitating the ionization-condensation-elimination reaction mechanism.[6] Manganese (Mn²⁺) can sometimes substitute for or enhance the activity in the presence of Mg²⁺.[5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No GPP Product | Inactive enzyme due to improper storage or handling. | Verify enzyme integrity. Avoid repeated freeze-thaw cycles. Ensure proper storage conditions as per the manufacturer's instructions.[3] |
| Suboptimal pH or temperature. | Optimize the reaction pH and temperature. Refer to the data tables below for typical ranges. Perform a pH and temperature titration to find the optimum for your specific enzyme. | |
| Missing or incorrect concentration of divalent cations (e.g., Mg²⁺). | Ensure the presence of Mg²⁺ in your reaction buffer at an optimal concentration, typically in the range of 5-10 mM.[7] | |
| Degraded substrates (IPP or DMAPP). | Use fresh, high-quality substrates. Store substrates under appropriate conditions to prevent degradation. | |
| Presence of inhibitors in the enzyme preparation. | Dialyze the enzyme sample against the assay buffer to remove potential small molecule inhibitors.[3] | |
| Inconsistent Results | Pipetting errors, especially with small volumes. | Use calibrated pipettes and appropriate techniques to ensure accurate and consistent dispensing of reagents. |
| Variation in incubation times or temperatures. | Ensure precise and consistent timing and temperature control for all reactions. | |
| High Background Signal (Spectrophotometric Assay) | Contaminating enzymes in the sample that produce or consume pyrophosphate (PPi). | Run a control reaction without one of the substrates (DMAPP or IPP) to measure background PPi production. |
Quantitative Data Summary
Table 1: Optimal Reaction Conditions for GPP Synthase
| Parameter | Organism/Source | Optimal Value/Range | Reference |
| pH | Spearmint (Mentha spicata) | 7.0 | [7] |
| Human (recombinant GGPPS) | 7.0 - 7.7 | [8] | |
| Temperature | Spearmint (Mentha spicata) | 31°C | [7] |
| Thermococcus kodakaraensis (hyperthermophilic archaea) | Activity increases with temperature (tested up to 90°C) | [9] | |
| Divalent Cation | Spearmint (Mentha spicata) | 10 mM MgCl₂ | [7] |
| Vitis vinifera | Requires Mn²⁺ and Mg²⁺ | [5] |
Table 2: Kinetic Parameters (Km) of GPP Synthase for Substrates
| Substrate | Organism/Source | Km (μM) | Reference |
| IPP | Rose (Rosa chinensis) | 0.44 - 6.74 | [4] |
| Bovine Brain (GGPPS) | 2 | [10] | |
| Vitis vinifera | 8.5 | [5] | |
| DMAPP | Bovine Brain (GGPPS) | 33 | [10] |
| Vitis vinifera | 56.8 | [5] |
Experimental Protocols & Workflows
Isoprenoid Biosynthesis Pathway and GPP Synthase Reaction
The synthesis of geranyl diphosphate is a key step in the broader isoprenoid biosynthesis pathway, which produces a vast array of essential molecules.
Caption: Biosynthesis pathway of Geranyl Diphosphate (GPP) and its role as a precursor for monoterpenes.
General Experimental Workflow for GPP Synthase Activity Assay
This diagram illustrates a generalized workflow for measuring GPP synthase activity, which can be adapted for radioactive, spectrophotometric, or LC-MS based methods.
Caption: A generalized workflow for conducting a GPP synthase activity assay.
Detailed Protocol: Radioactive Assay for GPP Synthase Activity
This method is highly sensitive and measures the incorporation of a radiolabeled substrate into the product.[1]
Materials:
-
Purified GPP synthase or cell extract
-
Mopso buffer (25 mM, pH 7.0)
-
Glycerol
-
MgCl₂ (100 mM stock)
-
DTT (10 mM stock)
-
DMAPP (1 mM stock)
-
[4-¹⁴C]IPP (radiolabeled isopentenyl diphosphate)
-
3 N HCl
-
Pentane or diethyl ether for extraction
-
Scintillation vials and liquid scintillation counter
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a 100 µL reaction mixture with the following final concentrations:
-
25 mM Mopso buffer (pH 7.0)
-
10% Glycerol
-
10 mM MgCl₂
-
1 mM DTT
-
10 µM DMAPP
-
7 µM [4-¹⁴C]IPP
-
-
Enzyme Addition: Add the purified GPP synthase enzyme or cell extract to the reaction mixture.
-
Reaction Initiation: Start the reaction by adding the substrates (DMAPP and [4-¹⁴C]IPP).
-
Incubation: Incubate the reaction at 31°C for 1 hour.[1][7] The optimal temperature may vary depending on the enzyme source.[1]
-
Reaction Termination and Hydrolysis: Stop the reaction by adding 10 µL of 3 N HCl. This also hydrolyzes the GPP product to geraniol. Incubate for an additional 20 minutes at 31°C.[1]
-
Extraction: Add 1 mL of pentane, vortex thoroughly to mix, and centrifuge to separate the phases. The geraniol product will partition into the organic pentane layer.
-
Quantification: Transfer the upper organic layer to a scintillation vial. Evaporate the solvent and measure the radioactivity using a liquid scintillation counter. The amount of radioactivity is proportional to the GPP synthase activity.
Detailed Protocol: Spectrophotometric (Colorimetric) Assay
This continuous assay measures the production of inorganic pyrophosphate (PPi), a byproduct of the GPP synthase reaction, using a commercially available kit (e.g., EnzChek Pyrophosphate Assay Kit).[1]
Materials:
-
Purified GPP synthase
-
Assay buffer (as recommended by the kit, typically containing a buffer, MgCl₂, and DTT)
-
DMAPP
-
IPP
-
Pyrophosphate detection reagents (from kit)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, including a PPi standard curve, according to the manufacturer's protocol.
-
Reaction Setup: In a 96-well plate, combine the assay buffer, DMAPP, IPP, and the pyrophosphate detection reagents.
-
Reaction Initiation: Add the GPP synthase enzyme to each well to start the reaction.
-
Data Acquisition: Immediately place the plate in a microplate reader and measure the change in absorbance at the appropriate wavelength over time in kinetic mode.
-
Data Analysis: Calculate the rate of PPi release from the linear portion of the reaction curve. Convert this rate to enzyme activity using the PPi standard curve generated earlier.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A cytosolic bifunctional geranyl/farnesyl diphosphate synthase provides MVA-derived GPP for geraniol biosynthesis in rose flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Geranylgeranyl diphosphate synthase: Role in human health, disease and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Geranyl diphosphate synthase: Cloning, expression, and characterization of this prenyltransferase as a heterodimer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geranylgeranyl diphosphate synthase | Lanosterol biosynthesis pathway | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Temperature-dependent modulation of farnesyl diphosphate/geranylgeranyl diphosphate synthase from hyperthermophilic archaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification of geranylgeranyl diphosphate synthase from bovine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing enzymatic hydrolysis of geranyl phosphate during extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the enzymatic hydrolysis of geranyl phosphate during extraction.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction of this compound, focusing on preventing its degradation by endogenous phosphatases.
| Problem | Potential Cause | Recommended Action |
| Low or no this compound detected in the final extract. | Enzymatic degradation by phosphatases. | Immediately freeze plant tissue in liquid nitrogen after harvesting and grind to a fine powder to halt enzymatic activity. Use a validated phosphatase inhibitor cocktail in your extraction buffer.[1][2][3] |
| Suboptimal extraction solvent. | Use a solvent system that efficiently extracts polar phosphates while minimizing enzyme activity. A mixture of acetonitrile:water (80:20, v/v) has been shown to be effective for similar compounds like geranylgeranyl diphosphate.[4] | |
| Inappropriate pH of the extraction buffer. | Maintain a pH that is suboptimal for phosphatase activity. Many plant acid phosphatases have optimal activity in the acidic range (pH 4-6).[5] Using a neutral or slightly alkaline buffer may reduce their activity. | |
| Inconsistent this compound yields between replicate samples. | Variable time between harvesting and extraction. | Standardize the time between harvesting and freezing the plant material to ensure consistency. |
| Incomplete inactivation of phosphatases. | Ensure thorough mixing of the phosphatase inhibitor cocktail with the sample lysate. | |
| Temperature fluctuations during extraction. | Perform all extraction steps on ice or at 4°C to minimize enzymatic activity.[6] | |
| High levels of geraniol detected, indicating hydrolysis of this compound. | Insufficient concentration of phosphatase inhibitors. | Increase the concentration of the phosphatase inhibitor cocktail. A 100X stock is often diluted to 1X in the lysis buffer, but for tissues with high phosphatase activity, a higher concentration may be necessary.[7] |
| Inappropriate type of phosphatase inhibitor. | Ensure your inhibitor cocktail is broad-spectrum, targeting acid, alkaline, and tyrosine phosphatases, as various types may be present in plant extracts.[1][8] | |
| Formation of a persistent emulsion during liquid-liquid extraction. | High lipid or surfactant-like content in the plant extract. | Gently swirl instead of vigorously shaking the separatory funnel. Adding brine (saturated NaCl solution) can help to break the emulsion by increasing the ionic strength of the aqueous phase. |
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes responsible for the hydrolysis of this compound during extraction?
A1: The primary enzymes responsible for the hydrolysis of this compound are phosphatases. These enzymes catalyze the removal of phosphate groups from molecules.[2] Plant tissues contain a variety of phosphatases, including acid phosphatases and alkaline phosphatases, which can degrade this compound into geraniol and inorganic phosphate.[5][9][10]
Q2: What is a phosphatase inhibitor cocktail and why is it important?
A2: A phosphatase inhibitor cocktail is a mixture of several chemical compounds that block the activity of a broad range of phosphatases.[3] It is crucial during protein and metabolite extraction to prevent the dephosphorylation of target molecules like this compound.[2] A typical cocktail for plant extracts contains inhibitors for serine/threonine, tyrosine, acid, and alkaline phosphatases.[1]
Q3: What are the key components of a phosphatase inhibitor cocktail for plant extracts?
A3: A common phosphatase inhibitor cocktail for plant extracts includes sodium fluoride (an acid phosphatase inhibitor), sodium pyrophosphate, β-glycerophosphate (serine/threonine phosphatase inhibitors), and sodium orthovanadate (a tyrosine and alkaline phosphatase inhibitor).[1][2][7]
Q4: How critical are temperature and pH control during the extraction process?
A4: Temperature and pH are critical factors. Low temperatures (0-4°C) are essential to reduce the activity of endogenous enzymes, including phosphatases.[6] The pH of the extraction buffer should be maintained at a level that is not optimal for the activity of the most prevalent phosphatases in the tissue. For instance, many plant acid phosphatases are most active in acidic conditions, so a neutral or slightly alkaline buffer may be preferable.[5]
Q5: Which extraction solvents are recommended for this compound?
A5: For polar, phosphorylated compounds like this compound, a polar solvent system is required. A mixture of acetonitrile and water (e.g., 80:20 v/v) has been shown to be effective for extracting the related compound, geranylgeranyl diphosphate, while preserving its integrity.[4] It is advisable to avoid overly acidic or alkaline conditions within the extraction solvent itself unless their effect on the stability of the target molecule has been verified.
Experimental Protocols
Protocol: Extraction of this compound from Plant Tissue
This protocol provides a general method for the extraction of this compound from plant tissue, with an emphasis on preventing enzymatic hydrolysis.
Materials:
-
Plant tissue
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Extraction Buffer: 80:20 (v/v) acetonitrile:water
-
Phosphatase Inhibitor Cocktail (100X stock solution for plant extracts)
-
Microcentrifuge tubes (2 mL)
-
Stainless steel beads
-
Tissue lyser/homogenizer
-
Microcentrifuge
-
HPLC vials
Procedure:
-
Sample Preparation:
-
Harvest plant tissue and immediately flash-freeze in liquid nitrogen to quench all enzymatic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
-
Extraction:
-
Weigh approximately 20 mg of the frozen, powdered tissue into a 2 mL microcentrifuge tube containing stainless steel beads.
-
Prepare the extraction buffer. For every 1 mL of extraction buffer, add 10 µL of a 100X phosphatase inhibitor cocktail to achieve a 1X final concentration.
-
Add 1 mL of the extraction buffer containing phosphatase inhibitors to the microcentrifuge tube.
-
Immediately homogenize the sample using a tissue lyser for 5 minutes at 50 Hz.
-
Sonicate the homogenate for 1 minute.
-
Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.
-
-
Sample Analysis:
-
Carefully collect the supernatant and transfer it to a clean HPLC vial for analysis by LC-MS/MS.
-
Visualizations
Signaling Pathway: Enzymatic Hydrolysis of this compound
Caption: Enzymatic hydrolysis of this compound by phosphatases.
Experimental Workflow: this compound Extraction
Caption: Workflow for this compound extraction.
Logical Relationship: Troubleshooting Low Yield
Caption: Troubleshooting flowchart for low this compound yield.
References
- 1. Protease and Phosphatase Inhibitor Cocktail for Plant Cell and Tissue Extracts, 50X - Amerigo Scientific [amerigoscientific.com]
- 2. cyrusbio.com.tw [cyrusbio.com.tw]
- 3. Phosphatase & Protease Inhibitors [sigmaaldrich.com]
- 4. A quantitative method to measure geranylgeranyl diphosphate (GGPP) and geranylgeranyl monophosphate (GGP) in tomato (Solanum lycopersicum) fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The multifaceted nature of plant acid phosphatases: purification, biochemical features, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Phosphatase Inhibitor Cocktail (100X) | Cell Signaling Technology [cellsignal.com]
- 8. ホスファターゼ阻害剤カクテル [sigmaaldrich.com]
- 9. Intestinal alkaline phosphatase bioautographic analysis of plant extracts | Student Research Day Proceedings [journals.macewan.ca]
- 10. Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate/phosphonic acid derivatives act as acid phosphatase inhibitors: synthesis accompanied by experimental and molecular modeling assessments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Substrate Inhibition in Terpene Synthase Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing substrate inhibition during terpene synthase assays.
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition in the context of terpene synthase assays?
A1: Substrate inhibition is a common enzymatic phenomenon where the reaction rate decreases at high substrate concentrations.[1] In terpene synthase assays, this means that as you increase the concentration of the isoprenoid pyrophosphate substrate (e.g., geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), or geranylgeranyl pyrophosphate (GGPP)), the production of terpenes may unexpectedly decrease after reaching an optimal concentration. This occurs when the substrate binds to the enzyme in a non-productive manner, leading to the formation of an inactive enzyme-substrate complex.[2]
Q2: What are the common mechanisms of substrate inhibition in enzymes?
A2: The primary mechanisms of substrate inhibition involve the binding of multiple substrate molecules to the enzyme. One common model suggests that at high concentrations, a second substrate molecule binds to a non-catalytic, allosteric site on the enzyme, inducing a conformational change that hinders catalytic activity.[2] Another possibility is the formation of an inactive ternary complex where two substrate molecules bind to the active site, preventing the proper catalytic reaction from occurring.
Q3: How can I determine if my terpene synthase is experiencing substrate inhibition?
A3: To determine if your enzyme is subject to substrate inhibition, you need to perform a substrate titration experiment. By measuring the initial reaction velocity at a wide range of substrate concentrations and plotting the velocity against the substrate concentration, you can observe the kinetic profile. If the velocity increases to a maximum and then decreases as the substrate concentration continues to rise, this is a strong indication of substrate inhibition.
Q4: Are there known examples of substrate or product inhibition in terpene synthases or related enzymes?
A4: Yes, while specific substrate inhibition data for many terpene synthases is not extensively documented, related phenomena have been observed. For instance, human farnesyl pyrophosphate synthase (FPPS), which produces the substrate for sesquiterpene synthases, is allosterically inhibited by its own product, FPP, with a dissociation constant (Kd) of 5-6 μM.[3][4] Conversely, a study on (+)-limonene synthase from Citrus sinensis showed no substrate inhibition with GPP concentrations up to 200 μM.[5]
Troubleshooting Guides
Guide 1: My terpene synthase assay shows decreasing activity at high substrate concentrations.
This is a classic sign of substrate inhibition. Follow these steps to diagnose and mitigate the issue.
| Issue | Possible Cause | Solution |
| Decreasing reaction velocity at high substrate levels | Substrate Inhibition: Excess substrate is binding to the enzyme in a non-productive manner. | 1. Optimize Substrate Concentration: Perform a detailed substrate titration to identify the optimal substrate concentration that yields the maximum reaction velocity. For future experiments, use a substrate concentration at or slightly below this optimum. 2. Adjust Assay Buffer Conditions: High ionic strength in the buffer can sometimes exacerbate inhibition. Try testing alternative buffers with similar pH ranges. 3. Modulate Divalent Cation Concentration: Terpene synthases require divalent cations like Mg²⁺ or Mn²⁺ for activity. The concentration of these ions can influence substrate binding and catalysis. Titrate the cation concentration in conjunction with the substrate concentration to find the optimal balance.[5] 4. Add a Stabilizing Agent: Agents like glycerol (e.g., 10-20% v/v) can help stabilize the enzyme and may reduce non-productive binding. |
| Inconsistent results at the upper range of substrate concentrations | Substrate Instability/Aggregation: High concentrations of isoprenoid pyrophosphates can be prone to aggregation or degradation, leading to variability. | 1. Prepare Fresh Substrate Solutions: Always use freshly prepared substrate solutions for your assays. 2. Check for Precipitate: Visually inspect your substrate stock and reaction mixtures for any signs of precipitation. 3. Consider a Carrier Solvent: For hydrophobic substrates, a small amount of a compatible organic solvent may improve solubility, but be sure to test for its effect on enzyme activity. |
Quantitative Data on Substrate and Product Inhibition
While comprehensive data on substrate inhibition across all terpene synthases is limited, the following table provides some key quantitative insights.
| Enzyme | Substrate/Inhibitor | Observed Effect | Concentration/Constant |
| Human Farnesyl Pyrophosphate Synthase (FPPS) | Farnesyl Pyrophosphate (FPP) | Allosteric Product Inhibition | K_d = 5-6 μM[3][4] |
| (+)-Limonene Synthase (Citrus sinensis) | Geranyl Pyrophosphate (GPP) | No Substrate Inhibition Observed | Up to 200 μM[5] |
| Epi-cedrol Synthase (Artemisia annua) | Farnesyl Pyrophosphate (FPP) | Potential for alternative product formation at high concentrations | Concentration-dependent |
| General Terpene Synthases | Pyrophosphate (PPi) | Product Inhibition | Accumulation of PPi can be inhibitory |
Experimental Protocols
Protocol 1: Determining the Optimal Substrate Concentration to Avoid Inhibition
Principle: This protocol describes a systematic approach to identify the optimal substrate concentration for a terpene synthase assay, thereby avoiding the inhibitory effects of high substrate levels.
Materials:
-
Purified terpene synthase
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.2, 100 mM KCl, 10 mM MgCl₂, 5 mM DTT)
-
Isoprenoid pyrophosphate substrate stock solution (e.g., GPP, FPP, or GGPP)
-
Organic solvent for extraction (e.g., hexane or pentane)
-
Gas chromatography-mass spectrometry (GC-MS) instrument and vials
-
Internal standard for quantification (e.g., isobutylbenzene)
Procedure:
-
Prepare a series of substrate dilutions: From your stock solution, prepare a range of substrate concentrations in the assay buffer. This range should be broad, for example, from 1 µM to 500 µM.
-
Set up the enzymatic reactions: In GC vials, prepare reaction mixtures containing the assay buffer, a fixed amount of your purified enzyme, and the internal standard.
-
Initiate the reactions: Add the different concentrations of the substrate to each vial to start the reaction.
-
Incubate: Incubate the reactions at the optimal temperature for your enzyme for a fixed period (e.g., 30 minutes). Ensure you are within the linear range of the reaction.
-
Stop the reaction and extract the products: Add an overlay of the organic solvent (e.g., hexane) and vortex vigorously to stop the reaction and extract the terpene products.
-
Analyze by GC-MS: Separate the organic layer and analyze the product formation by GC-MS.
-
Data Analysis:
-
Quantify the amount of product formed at each substrate concentration using the internal standard.
-
Calculate the initial reaction velocity for each concentration.
-
Plot the initial velocity (Y-axis) against the substrate concentration (X-axis).
-
Identify the substrate concentration that gives the maximum velocity. This is your optimal substrate concentration. Concentrations significantly higher than this optimum that show a decrease in velocity are in the inhibitory range.
-
Visualizations
Caption: Mechanism of substrate inhibition at high concentrations.
Caption: Experimental workflow to identify optimal substrate concentration.
References
- 1. Analysis of the substrate inhibition of complete and partial types - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering terpene synthases and their substrates for the biocatalytic production of terpene natural products and anal… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Improving Geranyl Phosphate Solubility for Enzymatic Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with geranyl phosphate (GPP) solubility in enzymatic reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution?
A1: this compound (GPP) precipitation can occur for several reasons, often related to its physicochemical properties and the assay conditions. Key factors include:
-
Salt Form: Different salt forms of GPP (e.g., lithium vs. triammonium salt) can have varying solubilities. The lithium salt of GPP is known to be less soluble in certain solvent mixtures like methanol/water compared to the triammonium salt.
-
High Concentration: You may be attempting to use a GPP concentration that exceeds its solubility limit in the chosen buffer.
-
Low Temperature: The solubility of GPP may decrease at lower temperatures. If your assay is performed on ice or at a low temperature, this can lead to precipitation.
-
Buffer Composition: The pH and ionic strength of your buffer can influence GPP solubility. Some buffers may promote the aggregation and precipitation of GPP.
-
Presence of Divalent Cations: While essential for many enzymes, high concentrations of divalent cations like Mg²⁺ can sometimes interact with the phosphate groups of GPP and contribute to precipitation.
Q2: Which salt form of this compound offers better solubility?
A2: The triammonium salt of geranyl diphosphate is generally more soluble in water and most aqueous buffers, with a reported solubility of greater than 5 mg/mL.[1] In contrast, the lithium salt can be more challenging to dissolve, particularly in methanol/water mixtures.
Q3: What is a good starting point for dissolving this compound?
A3: For the triammonium salt, dissolving it directly in your aqueous assay buffer is a good starting point. If you encounter issues, or are using the lithium salt, consider preparing a stock solution in a small volume of a suitable solvent before diluting it into the final reaction mixture.
Q4: Can I use organic co-solvents to improve this compound solubility?
A4: Yes, organic co-solvents like DMSO or ethanol can be used to prepare a concentrated stock solution of GPP. However, it is crucial to determine the tolerance of your enzyme to the specific co-solvent, as it can impact enzyme activity. Always perform a solvent tolerance test for your enzyme before proceeding with your main experiment.
Troubleshooting Guides
Issue 1: this compound (GPP) precipitates upon addition to the assay buffer.
This is a common issue indicating that the GPP is not soluble enough in the final reaction conditions.
Caption: Troubleshooting workflow for GPP precipitation in assay buffer.
-
Verify GPP Salt Form: If you are using the lithium salt and experiencing solubility issues, consider switching to the more soluble triammonium salt.
-
Prepare a Concentrated Stock: Dissolve the GPP in a minimal amount of a suitable solvent before diluting it into the assay buffer. This can help prevent immediate precipitation.
-
Acidify the Solvent: For problematic salts, try dissolving the GPP in slightly acidic water (e.g., adjusted with 0.1 N HCl). Pyrophosphates are often more soluble in acidic conditions.
-
Utilize Co-solvents: Prepare a high-concentration stock of GPP in an organic solvent like DMSO or ethanol. Then, add a small volume of this stock to your reaction, ensuring the final co-solvent concentration is low enough not to inhibit your enzyme.
-
Employ Solubility Enhancers: Consider the use of cyclodextrins, such as methyl-β-cyclodextrin, which can encapsulate hydrophobic molecules and increase their aqueous solubility.
-
Optimize Buffer Conditions: Systematically vary the pH and ionic strength of your buffer to find conditions that favor GPP solubility.
-
Reduce GPP Concentration: If possible, lower the final concentration of GPP in your assay to a level below its solubility limit.
Issue 2: this compound precipitates during the enzymatic reaction.
Precipitation during the reaction can be due to changes in the reaction mixture over time or interactions with other components.
Caption: Logical relationships in troubleshooting precipitation during enzymatic reactions.
-
Run Control Reactions:
-
No-Enzyme Control: Prepare a reaction mixture with all components except the enzyme. If precipitation still occurs, the issue is with the substrate or other reaction components.
-
No-Substrate Control: Prepare a reaction mixture with all components except GPP. This will help determine if the enzyme or other components are precipitating.
-
-
Monitor Reaction Conditions: Check for any significant changes in pH or temperature during the course of the reaction that might affect solubility.
-
Lower Substrate Concentration: High substrate concentrations can sometimes lead to product inhibition or precipitation as the product is formed. Try using a lower initial concentration of GPP.
-
Add a Detergent: A low concentration of a mild, non-denaturing detergent (e.g., Tween-20 at 0.01-0.1%) can sometimes help to keep components in solution without significantly affecting enzyme activity. Always test for enzyme compatibility.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides a general method for preparing a GPP stock solution.
-
Weighing: Accurately weigh a desired amount of GPP (triammonium salt is recommended for better solubility).
-
Initial Dissolution:
-
Aqueous Buffer: For the triammonium salt, attempt to dissolve it directly in your assay buffer (e.g., Tris-HCl, HEPES) to the desired stock concentration.
-
Acidified Water: If solubility is an issue, dissolve the GPP in deionized water and adjust the pH to a slightly acidic range (e.g., pH 5-6) with a dilute acid like HCl. Neutralize with a dilute base before adding to the final reaction mixture, if necessary for your enzyme's stability.
-
Organic Co-solvent: Alternatively, dissolve the GPP in a minimal volume of DMSO or ethanol to create a high-concentration stock.
-
-
Vortexing and Sonication: Vortex the solution thoroughly. If crystals are still visible, sonicate the solution in a water bath for 5-10 minutes.
-
Filtration: For long-term storage, filter the stock solution through a 0.22 µm syringe filter to remove any undissolved particles.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Using Methyl-β-Cyclodextrin to Enhance GPP Solubility
This protocol outlines the use of methyl-β-cyclodextrin (MβCD) to improve the solubility of GPP.
-
Prepare MβCD Stock Solution: Prepare a concentrated stock solution of MβCD (e.g., 100 mM) in your assay buffer.
-
Prepare GPP Stock Solution: Prepare a concentrated stock solution of GPP as described in Protocol 1.
-
Complex Formation:
-
In a microcentrifuge tube, add the desired amount of GPP from its stock solution.
-
Add the MβCD stock solution to the GPP. A molar ratio of MβCD to GPP of 2:1 or higher is a good starting point.
-
Vortex the mixture vigorously for 1-2 minutes to facilitate the formation of the inclusion complex.
-
Incubate at room temperature for 15-30 minutes.
-
-
Addition to Reaction: Add the GPP-MβCD complex to your enzymatic reaction.
-
Control: Remember to include a control reaction with MβCD but without GPP to assess any effect of the cyclodextrin on your enzyme's activity.
Data Presentation
The following tables summarize solubility information for GPP and provide a starting point for optimizing your experimental conditions.
Table 1: Solubility of Geranyl Diphosphate Salts
| Salt Form | Solvent | Reported Solubility | Notes |
| Triammonium Salt | Water/Aqueous Buffers | > 5 mg/mL[1] | Generally the preferred salt for aqueous solutions. |
| Triammonium Salt | Methanol | Soluble | Can be used to prepare a stock solution. |
| Lithium Salt | Methanol:H₂O (7:3 v/v) | Poorly soluble | May require additives for dissolution. |
Table 2: Suggested Starting Conditions for Improving GPP Solubility
| Method | Additive | Concentration | Protocol |
| Acidification | HCl | 0.1 N | Add to the solvent used for the GPP stock solution. |
| Co-factor Addition | MgCl₂ | 0.1 M (in combination with 0.1 M HCl) | Can aid in dissolving phospho-terpenes. |
| Co-solvent | DMSO | <5% (v/v) in final reaction | Prepare a concentrated stock in 100% DMSO and dilute. |
| Co-solvent | Ethanol | <5% (v/v) in final reaction | Prepare a concentrated stock in 100% ethanol and dilute. |
| Solubility Enhancer | Methyl-β-Cyclodextrin | 2:1 molar ratio (MβCD:GPP) | Pre-incubate GPP with MβCD before adding to the reaction. |
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Researchers should always optimize conditions for their specific enzyme and experimental setup.
References
Technical Support Center: Purifying Recombinant Geranyl Diphosphate Synthase
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying recombinant geranyl diphosphate synthase (GPPS).
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying recombinant geranyl diphosphate synthase?
A common and effective strategy for purifying recombinant GPPS involves a multi-step chromatography process.[1] This typically starts with an affinity chromatography step to capture the tagged recombinant protein, followed by ion-exchange chromatography to separate proteins based on charge, and finally, size-exclusion chromatography as a polishing step to separate based on size and ensure high purity.[1][2]
Q2: My His-tagged GPPS is not binding to the Ni-NTA column. What are the possible reasons?
There are several potential reasons for poor binding of His-tagged proteins to IMAC resins:
-
Inaccessible His-tag: The His-tag may be buried within the three-dimensional structure of the folded protein.[3]
-
Suboptimal Buffer Conditions: The pH of your lysis and binding buffers might not be optimal, or the imidazole concentration could be too high, preventing binding.[4] It's important to note that adding imidazole can lower the pH of a buffer.[3]
-
Presence of Chelating or Reducing Agents: Agents like EDTA or DTT in your buffers can strip the nickel ions from the resin, preventing your protein from binding.
-
Incorrect Gene Sequence: There might be an issue with the expression construct, leading to a missing or truncated His-tag.[5]
Q3: My GPPS is expressed in inclusion bodies. How can I purify it?
Inclusion bodies are insoluble aggregates of misfolded proteins.[6][7] To purify GPPS from inclusion bodies, you will need to:
-
Solubilize the inclusion bodies: This is typically done using strong denaturing agents like 8 M urea or 6 M guanidinium chloride.
-
Purify under denaturing conditions: The solubilized, unfolded protein can then be purified using affinity chromatography (e.g., Ni-NTA).[3]
-
Refold the protein: After elution, the denatured GPPS must be refolded into its active conformation. This is often achieved by gradually removing the denaturant, for instance, through dialysis against a refolding buffer.[6]
Q4: How can I improve the solubility of my recombinant GPPS during expression?
Optimizing expression conditions can significantly improve protein solubility:
-
Lower Expression Temperature: Reducing the temperature to 15-25°C after induction can slow down protein synthesis, allowing more time for proper folding.[8][9]
-
Optimize Inducer Concentration: Lowering the concentration of the inducing agent (e.g., IPTG) can reduce the rate of transcription and improve solubility.[8]
-
Use a Solubility-Enhancing Fusion Tag: Tags like GST (Glutathione S-transferase) or MBP (Maltose-binding protein) can improve the solubility of the fusion protein.[6]
-
Co-expression of Chaperones: Molecular chaperones can assist in the proper folding of the recombinant protein.[10]
-
Choice of Expression Host: Using protease-deficient strains can prevent degradation of your target protein. For proteins with disulfide bonds, strains that facilitate their formation in the cytoplasm can be beneficial.[8]
Troubleshooting Guides
Problem 1: Low Yield of Purified GPPS
| Possible Cause | Troubleshooting Step |
| Protein Degradation | Add protease inhibitors (e.g., PMSF) to your lysis buffer.[1] Keep samples on ice throughout the purification process. |
| Inefficient Cell Lysis | Ensure complete cell lysis by optimizing sonication time or using alternative methods like French press. |
| Protein Loss During Chromatography | Optimize buffer conditions (pH, salt concentration) for each chromatography step. Analyze flow-through and wash fractions on SDS-PAGE to check for protein loss. |
| Suboptimal Elution Conditions | If the protein is not eluting from the column, adjust the elution buffer (e.g., increase imidazole concentration for His-tag, or salt gradient for ion-exchange).[5] |
| Poor Expression | Optimize expression conditions such as induction time, temperature, and media composition.[10][11] |
Problem 2: Contaminating Proteins in the Final Purified Sample
| Possible Cause | Troubleshooting Step |
| Non-specific Binding to Affinity Resin | Increase the stringency of your wash steps. For His-tagged proteins, this can be achieved by increasing the imidazole concentration in the wash buffer. |
| Co-purification of Host Proteins | Introduce an additional chromatography step with a different separation principle (e.g., ion-exchange or size-exclusion chromatography).[2][6] |
| Protein Aggregation | Aggregates can co-elute with your protein. Use size-exclusion chromatography as a final polishing step to separate monomers from aggregates. Consider adding additives like glycerol to your final buffer to improve stability. |
| Ineffective Protease Cleavage of Fusion Tag | Optimize the protease concentration, incubation time, and temperature for tag removal. Ensure the cleavage site is accessible. |
Quantitative Data Summary
The following table presents typical quantitative data from a multi-step purification of recombinant GPPS. Note that these values are examples and will vary depending on the specific GPPS and experimental conditions.[1]
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Crude Extract | 500 | 250 | 0.5 | 100 | 1 |
| Ni-NTA Affinity | 25 | 200 | 8.0 | 80 | 16 |
| Anion Exchange | 10 | 180 | 18.0 | 72 | 36 |
| Gel Filtration | 8 | 160 | 20.0 | 64 | 40 |
Experimental Protocols
Expression of Recombinant GPPS in E. coli
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the pET vector containing the GPPS gene.
-
Starter Culture: Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight culture to an initial OD600 of 0.05-0.1.[1]
-
Growth: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.[1]
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.[1] For potentially insoluble proteins, consider reducing the induction temperature to 15-25°C and incubating for a longer period (16-24 hours).
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
Three-Step Purification of His-tagged GPPS
A. Cell Lysis and Clarification
-
Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).[1]
-
Lyse the cells by sonication on ice.[1]
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.[1]
-
Collect the supernatant containing the soluble recombinant GPPS.[1]
B. Immobilized Metal Affinity Chromatography (IMAC)
-
Equilibrate a Ni-NTA column with lysis buffer.[1]
-
Load the clarified lysate onto the column.[1]
-
Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).[1]
-
Elute the His-tagged GPPS with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).[1]
-
Collect fractions and analyze by SDS-PAGE.
C. Anion Exchange Chromatography
-
Pool the fractions containing GPPS from the IMAC step and dialyze against anion exchange buffer A (20 mM Tris-HCl pH 8.0, 50 mM NaCl).[1]
-
Equilibrate an anion exchange column (e.g., Mono Q) with buffer A.[1]
-
Load the dialyzed sample onto the column.[1]
-
Wash the column with buffer A.[1]
-
Elute the bound proteins with a linear gradient of NaCl (e.g., 50 mM to 1 M) in buffer A.
-
Collect fractions and analyze by SDS-PAGE.[1]
D. Gel Filtration Chromatography
-
Concentrate the pooled fractions from the anion exchange step.[1]
-
Equilibrate a gel filtration column (e.g., Superdex 200) with gel filtration buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).[1]
-
Load the concentrated protein sample onto the column.[1]
-
Elute the protein with gel filtration buffer.[1]
-
Collect fractions and analyze by SDS-PAGE.[1]
-
Pool fractions containing pure GPPS. Determine the protein concentration and store the purified enzyme at -80°C in the presence of 20% glycerol.[1]
Visualizations
Caption: Workflow for recombinant GPPS expression and purification.
Caption: Troubleshooting logic for His-tagged protein binding issues.
References
- 1. benchchem.com [benchchem.com]
- 2. goldbio.com [goldbio.com]
- 3. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 4. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 5. goldbio.com [goldbio.com]
- 6. biozoomer.com [biozoomer.com]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 9. Optimization of Culture Parameters and Novel Strategies to Improve Protein Solubility | Springer Nature Experiments [experiments.springernature.com]
- 10. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
- 11. Optimizing Expression and Solubility of Proteins in E. coli Using Modified Media and Induction Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing non-specific binding of geranyl phosphate in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address the common challenge of non-specific binding of geranyl phosphate and other isoprenoid pyrophosphates in biochemical assays.
Troubleshooting Guide: High Background or Non-Specific Binding in Your Assay
High background signal can obscure genuine results and lead to inaccurate data interpretation. Non-specific binding of this compound to assay components (e.g., microplates, beads, proteins) is a frequent cause. This guide provides a systematic approach to troubleshoot and mitigate this issue.
Problem: You are observing a high background signal or suspect non-specific binding of this compound in your assay.
Follow these steps to diagnose and resolve the issue:
Step 1: Identify the Nature of the Non-Specific Binding
This compound possesses both a hydrophobic geranyl tail and a negatively charged pyrophosphate head group, allowing for both hydrophobic and electrostatic interactions. Understanding which type of interaction is dominant in your system is key to selecting the right mitigation strategy.
Logical Flow for Troubleshooting Non-Specific Binding
Caption: A flowchart to diagnose and address non-specific binding.
Step 2: Implement and Optimize Solutions
Based on your assessment, implement one or more of the following strategies. It is often necessary to empirically test several approaches to find the most effective one for your specific assay.[1]
Strategies to Counter Hydrophobic Interactions
-
Incorporate Non-Ionic Surfactants: Detergents like Tween-20 or Triton X-100 can disrupt hydrophobic interactions between the geranyl group and assay surfaces.[2][3] They can also help prevent the analyte from adhering to tubing and container walls.[2]
-
Recommendation: Start by adding 0.05% Tween-20 to your wash buffers and assay diluents.[3] Note that detergents are considered temporary blockers and should be present in all buffers following the initial coating step to be effective.
-
-
Use Protein Blocking Agents: Proteins such as Bovine Serum Albumin (BSA) or casein can coat the surfaces of your assay plate or beads, preventing the hydrophobic geranyl tail from binding non-specifically.[2][3]
-
Recommendation: A common starting concentration for BSA is 1-5%.[2] It is advisable to test different blocking agents to find the one that provides the lowest background for your specific assay conditions.
-
Strategies to Counter Ionic Interactions
-
Adjust Buffer pH: The charge of both your analyte and the assay surface can be influenced by the pH of the buffer.[2] The pyrophosphate group of this compound is negatively charged, so adjusting the pH may help to minimize electrostatic attraction to positively charged surfaces.
-
Recommendation: Evaluate the effect of pH on your assay performance by testing a range of pH values around the pKa of the pyrophosphate group and the isoelectric point of any protein components.
-
-
Increase Salt Concentration: Higher concentrations of salt (e.g., NaCl) in your buffer can shield electrostatic interactions, thereby reducing charge-based non-specific binding.[2]
-
Recommendation: Test a range of NaCl concentrations (e.g., 50 mM to 500 mM) to find the optimal concentration that reduces background without inhibiting your enzyme or binding interaction of interest.
-
-
Consider Divalent Cations: Many enzymes that utilize pyrophosphate substrates, such as prenyltransferases, require divalent cations like Mg²⁺ or Zn²⁺ for activity.[4] These cations can also interact with the negatively charged pyrophosphate group and may influence its binding properties.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding of this compound?
A1: Non-specific binding of this compound is primarily due to its amphiphilic nature. The molecule has a hydrophobic geranyl hydrocarbon tail that can interact with non-polar surfaces, and a negatively charged pyrophosphate head that can engage in electrostatic interactions with positively charged surfaces.
Q2: Can I use a combination of blocking agents?
A2: Yes, in fact, a combination of blocking agents is often more effective. For example, using a protein blocker like BSA to saturate the surface, along with a non-ionic detergent like Tween-20 in your wash and assay buffers, can significantly reduce non-specific binding from both hydrophobic and ionic interactions.
Q3: What concentration of BSA should I use for blocking?
A3: A typical starting concentration for BSA is between 1% and 5% (w/v) in a suitable buffer like PBS or TBS.[2] However, the optimal concentration should be determined empirically for your specific assay.
Q4: Are there alternatives to BSA for blocking?
A4: Yes, other common protein blockers include casein and non-fat dry milk. For certain applications, fish gelatin can also be effective.[3] Some commercially available blocking buffers contain proprietary formulations that may also be suitable.
Q5: How does pH affect the non-specific binding of this compound?
A5: The pH of your assay buffer can alter the charge of both the pyrophosphate group on this compound and the functional groups on your assay surfaces (e.g., microplate wells, proteins). These changes in charge can either increase or decrease electrostatic interactions that lead to non-specific binding. It is important to optimize the pH to minimize these interactions while maintaining the activity of your enzyme or the integrity of your binding partners.[2]
Q6: My enzyme requires Mg²⁺. Can this contribute to non-specific binding?
A6: While Mg²⁺ is essential for the activity of many enzymes that use pyrophosphate-containing substrates, it is possible that it could also mediate non-specific binding by forming bridges between the negatively charged pyrophosphate and negatively charged surfaces.[7] However, its primary role is in the enzymatic reaction. Ensure you are using the optimal concentration of Mg²⁺ as determined by titration for your specific enzyme. The binding of farnesyl pyrophosphate, a related molecule, to protein farnesyltransferase has been shown to be independent of divalent cations.[4]
Quantitative Data Summary
The following table summarizes common concentration ranges for various reagents used to mitigate non-specific binding. The optimal conditions for your specific assay should be determined experimentally.
| Reagent/Condition | Typical Starting Concentration/Range | Purpose |
| Protein Blockers | ||
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | Blocks hydrophobic and ionic interactions.[2] |
| Casein | 1 - 3% (w/v) | Alternative protein blocker. |
| Non-Fat Dry Milk | 3 - 5% (w/v) | Cost-effective protein blocker.[3] |
| Detergents | ||
| Tween-20 | 0.05 - 0.1% (v/v) | Reduces hydrophobic interactions.[3] |
| Triton X-100 | 0.1% (v/v) | Reduces hydrophobic interactions. |
| Buffer Components | ||
| NaCl | 50 - 500 mM | Shields ionic interactions.[2] |
| Divalent Cations (e.g., MgCl₂) | 1 - 10 mM | Required for many pyrophosphate-utilizing enzymes.[4] |
| pH | 6.0 - 8.0 | Optimize to minimize ionic interactions.[2] |
Experimental Protocols & Visualizations
Isoprenoid Biosynthesis Pathway
This compound is a key intermediate in the biosynthesis of a wide variety of isoprenoids. Understanding this pathway can provide context for the design of your experiments.
Caption: The central role of Geranyl Diphosphate (GPP) in the isoprenoid biosynthesis pathway.
Protocol: Microplate Blocking to Reduce Non-Specific Binding
This protocol provides a general procedure for blocking microplates to minimize non-specific binding of this compound and other assay components.
-
Preparation of Blocking Buffer:
-
Prepare a 1% (w/v) solution of Bovine Serum Albumin (BSA) in an appropriate buffer (e.g., Phosphate Buffered Saline, PBS, or Tris-Buffered Saline, TBS).
-
Optional: Add Tween-20 to a final concentration of 0.05% (v/v) to the blocking buffer.
-
-
Coating the Microplate:
-
If your assay involves a pre-coated surface (e.g., with a capture antibody or enzyme), perform this step after the coating and subsequent washing steps.
-
-
Blocking Step:
-
Add at least 200 µL of blocking buffer to each well of the microplate to ensure the entire surface is covered.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Discard the blocking buffer from the wells.
-
Wash the wells three to five times with a wash buffer (e.g., PBS or TBS containing 0.05% Tween-20). Perform each wash with gentle agitation.
-
-
Proceed with Assay:
-
The plate is now blocked and ready for the addition of your assay reagents, including this compound. It is recommended to include 0.05% Tween-20 and a lower concentration of BSA (e.g., 0.1%) in the assay buffer to further prevent non-specific binding.
-
General Workflow for a Geranyl Diphosphate Synthase (GPPS) Assay
The following diagram illustrates a typical workflow for an in vitro assay measuring the activity of Geranyl Diphosphate Synthase (GPPS), an enzyme that produces geranyl diphosphate.
Caption: A generalized workflow for an in vitro GPPS enzyme activity assay.
References
- 1. Influence of pH and phosphate concentration on the phosphate binding capacity of five contemporary binders. An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 3. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 4. Divalent cation and prenyl pyrophosphate specificities of the protein farnesyltransferase from rat brain, a zinc metalloenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of pH and buffer on substrate binding and catalysis by cis-aconitate decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Geranylgeranyl Diphosphate Synthase (GGPPS) Catalytic Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for enhancing the catalytic efficiency of Geranylgeranyl Diphosphate Synthase (GGPPS).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Geranylgeranyl Diphosphate Synthase (GGPPS) and why is its catalytic efficiency important? A1: Geranylgeranyl Diphosphate Synthase (GGPPS) is a key enzyme in the isoprenoid biosynthesis pathway.[1] It catalyzes the synthesis of geranylgeranyl diphosphate (GGPP), a C20 isoprenoid precursor.[2] GGPP is essential for the biosynthesis of a wide range of vital compounds, including carotenoids, chlorophylls, and gibberellins in plants.[3][4] It is also crucial for the post-translational modification (geranylgeranylation) of proteins in mammals, such as small GTPases (e.g., Rho, Rac, Rab), which are critical for cellular signaling, growth, and trafficking.[5][6] Enhancing the catalytic efficiency of GGPPS is a significant goal in metabolic engineering to increase the production of valuable compounds like carotenoids and in drug development, as GGPPS is a promising therapeutic target, particularly in oncology.[5][7]
Q2: What are the primary strategies for enhancing the catalytic efficiency of GGPPS? A2: The main strategies involve protein engineering and modulation of enzyme interactions.
-
Rational and Semirational Design: This involves using the enzyme's structure to guide site-directed mutagenesis of residues in the substrate-binding pocket to improve activity.[4]
-
Ancestral Sequence Reconstruction (ASR): This computational method reconstructs ancestral protein sequences, which can possess enhanced stability or activity, to guide mutagenesis.[7]
-
Interaction with Ancillary Proteins: The catalytic efficiency of GGPPS can be enhanced by forming heterodimers with recruiting or small subunit proteins. For example, the rice GGPPS recruiting protein (OsGRP) enhances the catalytic efficiency and product specificity of the OsGGPPS1 enzyme upon interaction.[3]
-
Directed Evolution: This method involves creating a large library of enzyme variants through random mutagenesis and screening for mutants with improved performance.
Q3: How does the interaction with a recruiting protein, like OsGRP, enhance GGPPS activity? A3: In rice, the plastidic GGPPS (OsGGPPS1) can exist as a homodimer in the stroma.[3] However, its catalytic efficiency is significantly enhanced when it forms a heterodimer with the GGPPS recruiting protein (OsGRP).[3] The interaction with OsGRP not only improves the catalytic properties of OsGGPPS1 but also controls its dimerization state and directs its localization from the stroma to thylakoid membranes, channeling the GGPP metabolic flux specifically toward chlorophyll biosynthesis.[3] This protein-protein interaction represents a natural mechanism for regulating and enhancing GGPPS activity for a specific metabolic pathway.[3]
Q4: What are the main classes of GGPPS inhibitors and how do they work? A4: GGPPS inhibitors are primarily categorized as bisphosphonates and non-bisphosphonate compounds.[5]
-
Bisphosphonates: These compounds, particularly nitrogen-containing bisphosphonates (N-BPs), are potent inhibitors. They typically mimic the substrate or product and bind to the active site, often chelating magnesium ions required for catalysis.[1][8] While many N-BPs like zoledronic acid primarily target Farnesyl Diphosphate Synthase (FDPS), some lipophilic bisphosphonates show potent and selective inhibition of GGPPS.[5][9]
-
Non-Bisphosphonate Inhibitors: These compounds offer different pharmacokinetic profiles.[5][9] They bind to the FPP or GGPP substrate sites and represent an alternative approach for therapeutic development.[9] These inhibitors work by preventing the synthesis of GGPP, which depletes the cellular pool available for protein geranylgeranylation.[5] This disruption of protein localization and function can induce apoptosis, especially in cancer cells with dysregulated prenylation pathways.[5][9]
Section 2: Troubleshooting Guides
Issue 1: Low or no enzymatic activity detected in my purified recombinant GGPPS.
| Possible Cause | Troubleshooting Step |
| Improper Protein Folding | GGPPS expressed in E. coli can form inclusion bodies.[10] Ensure you are purifying from the soluble fraction or use a protocol to refold protein from solubilized inclusion bodies. Consider co-expression with chaperones or expressing at a lower temperature (e.g., 16-20°C) to improve solubility. |
| Missing Co-factors | GGPPS activity is dependent on divalent cations, typically Mg²⁺.[11] Ensure your assay buffer contains an optimal concentration of MgCl₂ (typically 2-5 mM). |
| Substrate Degradation | Isoprenoid diphosphates (IPP, DMAPP, FPP) are unstable. Use freshly prepared substrates or store them correctly at -80°C. Avoid repeated freeze-thaw cycles. |
| Incorrect Assay Conditions | The pH and ionic strength of the assay buffer are critical. A common buffer is 50 mM Tris-HCl at pH 7.5-7.7.[11][12] Verify that the pH is correct at the reaction temperature (30-37°C). |
| Enzyme Inactivity | The purified enzyme may have lost activity during purification or storage. Include a reducing agent like DTT or TCEP (e.g., 1-4 mM) in your buffers to prevent oxidation.[11][12] Test a fresh batch of purified enzyme. |
Issue 2: My site-directed mutant, designed to enhance activity, shows lower activity than the wild-type.
| Possible Cause | Troubleshooting Step |
| Disrupted Protein Structure | The mutation may have negatively impacted the overall protein fold or stability, even if it was intended to improve substrate binding. Perform differential scanning fluorimetry (DSF) or circular dichroism (CD) to compare the thermal stability and secondary structure of the mutant to the wild-type.[11] |
| Altered Substrate Affinity | The mutation might have increased the Kₘ for one or both substrates (e.g., FPP and IPP), resulting in lower activity at non-saturating substrate concentrations. Perform a full kinetic analysis to determine both Kₘ and kcat values for the mutant enzyme.[11] |
| Incorrect Mutant Confirmation | Ensure the intended mutation was correctly introduced and that no unintended mutations occurred. Verify the entire gene sequence of your mutant construct by DNA sequencing.[11] |
| Aggregation | The mutation could have exposed hydrophobic patches, leading to aggregation. Analyze the purified protein by size-exclusion chromatography (SEC) to check for a monodisperse peak corresponding to the expected oligomeric state (e.g., dimer). |
Issue 3: Inconsistent results in cell-based assays when using GGPPS inhibitors.
| Possible Cause | Troubleshooting Step |
| Poor Inhibitor Solubility/Stability | Ensure the inhibitor is fully dissolved in the vehicle (e.g., DMSO) before dilution into the cell culture medium.[13] Prepare fresh dilutions for each experiment to avoid degradation. Visually inspect for precipitation. |
| Off-Target Effects | The observed phenotype might be due to the inhibitor acting on a target other than GGPPS.[14] A critical control is a "rescue" experiment. Co-treating cells with the inhibitor and exogenous GGPP should reverse the effect.[13] The inability of Farnesyl Pyrophosphate (FPP) to rescue the phenotype confirms specificity for GGPPS.[13] |
| Variable Cell Sensitivity | Different cell lines exhibit varying sensitivity to GGPPS inhibition.[14] If effects are weaker than expected, consider using a cell line known to be sensitive. If cytotoxicity is too high, perform a detailed dose-response and time-course experiment to find the optimal concentration and duration.[13] |
| Interference with Assay Readout | Some inhibitors can interfere with the chemistry of cell viability assays (e.g., MTT). Use an orthogonal assay to confirm results, such as a luminescence-based ATP assay (e.g., CellTiter-Glo®) or direct cell counting.[14] |
Section 3: Quantitative Data Summary
Table 1: Enhancement of OsGGPPS1 Catalytic Efficiency via Protein Engineering[7] Data from a study engineering OsGGPPS1 in rice using ancestral sequence reconstruction and semirational design.
| Mutant | Design Strategy | Fold Increase in Conversion vs. Wild-Type (at 25°C) |
| A22R/A26P | Ancestral Sequence Reconstruction | Not specified, but improved |
| V162A/M218S/F227Y | Semirational Design | Not specified, but improved |
| d-OsGGPPS1 (A22R/A26P/V162A/M218S/F227Y) | Combinatorial Assembly | GPP Production: 9.8-foldFPP Production: 6.4-foldGGPP Production: 1.4-fold |
Table 2: Kinetic Parameters of Rice GGPPS (OsGGPPS1) With and Without OsGRP[3] This table shows how interaction with the recruiting protein OsGRP enhances the catalytic properties of OsGGPPS1.
| Enzyme Form | Substrate | Kₘ (μM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| OsGGPPS1 (Homodimer) | DMAPP | 11.2 ± 1.2 | 0.45 ± 0.02 | 4.0 x 10⁴ |
| GPP | 4.5 ± 0.4 | 0.38 ± 0.01 | 8.4 x 10⁴ | |
| FPP | 1.8 ± 0.2 | 0.35 ± 0.01 | 1.9 x 10⁵ | |
| OsGGPPS1/OsGRP (Heterodimer) | DMAPP | 8.5 ± 0.9 | 0.78 ± 0.03 | 9.2 x 10⁴ |
| GPP | 2.1 ± 0.3 | 0.65 ± 0.02 | 3.1 x 10⁵ | |
| FPP | 0.9 ± 0.1 | 0.59 ± 0.02 | 6.6 x 10⁵ |
Table 3: IC₅₀ Values of Selected GGPPS Inhibitors[1][9] IC₅₀ represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%.
| Inhibitor | Class | Target | IC₅₀ (nM) |
| Digeranyl bisphosphonate (DGBP) | Isoprenoid Bisphosphonate | GGPPS | ~200 |
| 3-aza-2,3-dihydrogeranylgeranyl diphosphate (3-azaGGPP) | Azaprenyl Diphosphate | GGPPS | 140 |
| Zoledronate | Nitrogen-containing Bisphosphonate | Primarily FDPS, some GGPPS activity | Varies significantly |
| Risedronate | Nitrogen-containing Bisphosphonate | Primarily FDPS, some GGPPS activity | Varies significantly |
Section 4: Key Experimental Protocols
Protocol 1: Expression and Purification of Recombinant GGPPS This protocol is a general guideline for expressing His-tagged GGPPS in E. coli and may require optimization.[12]
-
Cloning and Transformation:
-
Amplify the GGPPS gene using PCR and clone it into an expression vector (e.g., pET-28a with an N-terminal His-tag).
-
Confirm the sequence by DNA sequencing.
-
Transform the confirmed plasmid into an E. coli expression strain (e.g., BL21(DE3)).[12]
-
-
Protein Expression:
-
Inoculate a single colony into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C.
-
Inoculate 1 L of LB medium with the overnight culture to an OD₆₀₀ of 0.05-0.1.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. For improved solubility, consider reducing the temperature to 16-20°C and inducing overnight.
-
-
Cell Lysis:
-
Harvest cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C).
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).[12]
-
Lyse cells by sonication on ice.
-
Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 min at 4°C) to pellet cell debris.[12]
-
-
Purification (IMAC):
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM).
-
Elute the His-tagged GGPPS with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Analyze fractions by SDS-PAGE to check for purity. For higher purity, consider subsequent purification steps like ion exchange or size-exclusion chromatography.[12]
-
Protocol 2: In Vitro GGPPS Enzyme Activity Assay (Spectrophotometric) This method measures the release of pyrophosphate (PPi), a product of the GGPPS reaction, and is faster and less expensive than radioactivity-based or LC-MS assays.[2][5]
-
Materials:
-
Purified recombinant GGPPS enzyme.
-
Substrates: Farnesyl diphosphate (FPP) and Isopentenyl diphosphate (IPP).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5-7.7), 2-5 mM MgCl₂, 1 mM DTT.[5][11]
-
PPi Quantification Reagent: A commercial kit such as the EnzChek™ Pyrophosphate Assay Kit.[2]
-
Spectrophotometer (plate reader).
-
-
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing assay buffer, FPP, and IPP. Typical concentrations are in the low micromolar range (e.g., 1-50 µM).[11]
-
If testing inhibitors, add the inhibitor to the well and pre-incubate with the enzyme for a set time before starting the reaction.
-
Add the PPi quantification reagents to the mixture as per the manufacturer's protocol.
-
Initiate the reaction by adding a known amount of purified GGPPS enzyme.
-
Monitor the increase in absorbance (e.g., at 360 nm for the EnzChek kit) over time at a constant temperature (e.g., 30°C).
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time curve. Use a standard curve generated with known concentrations of PPi to convert the rate of absorbance change to the rate of PPi production.
-
Protocol 3: Site-Directed Mutagenesis of GGPPS[11]
-
Primer Design:
-
Design a pair of complementary primers (forward and reverse) that contain the desired mutation. The primers should be ~25-45 bases in length with the mutation in the center. They should have a melting temperature (Tm) ≥ 78°C.
-
-
PCR Amplification:
-
Set up a PCR reaction containing a high-fidelity DNA polymerase, the template plasmid DNA (containing the wild-type GGPPS gene), and the mutagenic primers.
-
Use a PCR protocol with a sufficient extension time to amplify the entire plasmid. Typically 12-18 cycles are sufficient.
-
-
Template Digestion:
-
Following PCR, digest the parental (non-mutated) template DNA by adding the DpnI restriction enzyme directly to the PCR product. DpnI specifically cleaves methylated DNA (i.e., the template plasmid from a dam⁺ E. coli strain), leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Incubate at 37°C for 1-2 hours.
-
-
Transformation and Sequencing:
-
Transform the DpnI-treated PCR product into competent E. coli cells (e.g., DH5α).[11]
-
Plate the cells on an agar plate with the appropriate antibiotic.
-
Select single colonies, grow them in liquid culture, and isolate the plasmid DNA (miniprep).
-
Verify the presence of the desired mutation and the absence of any other mutations by sending the entire GGPPS gene for DNA sequencing.
-
Section 5: Diagrams and Workflows
References
- 1. Geranylgeranyl diphosphate synthase: Role in human health, disease and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simple In Vitro Assay to Measure the Activity of Geranylgeranyl Diphosphate Synthase and Other Short-Chain Prenyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A recruiting protein of geranylgeranyl diphosphate synthase controls metabolic flux toward chlorophyll biosynthesis in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational design of geranylgeranyl diphosphate synthase enhances carotenoid production and improves photosynthetic efficiency in Nicotiana tabacum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scbt.com [scbt.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inhibition of Geranylgeranyl Diphosphate Synthase by Bisphosphonates: A Crystallographic and Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Purification and enzymatic characterization of the geranylgeranyl pyrophosphate synthase from Erwinia uredovora after expression in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Engineering dimer mutants of human geranylgeranyl pyrophosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Storage conditions to maintain geranyl phosphate integrity
Welcome to the Technical Support Center for Geranyl Phosphate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the integrity of this compound during storage and experimentation. Below you will find troubleshooting guides and frequently asked questions to address common issues.
Frequently Asked questions (FAQs)
Q1: What is the optimal temperature for long-term storage of this compound?
A1: For long-term stability, it is recommended to store this compound at -20°C or for prolonged storage, at -70°C.[1] Organic phosphates can vary in stability, and colder temperatures help to minimize degradation over time.[1]
Q2: In what form should I store this compound?
A2: this compound is often supplied as a lyophilized salt, such as a tris-ammonium salt.[1] Storing it in this dry, solid form at low temperatures is ideal for maximizing its shelf life.
Q3: What solvents are recommended for preparing this compound stock solutions?
A3: this compound is soluble in water and most aqueous buffers at concentrations greater than 5 mg/mL.[2] Methanol is also a suitable solvent.[1] When preparing aqueous solutions, it is advisable to use buffers to maintain a stable pH.
Q4: How should I store this compound stock solutions?
A4: Stock solutions of this compound should be stored frozen at -20°C or below.[2] It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q5: What is the expected stability of this compound under these storage conditions?
A5: When stored as a dry powder at -20°C, one supplier suggests a stability of at least one year.[3] For solutions stored at -20°C or below, stability should be maintained for an extended period, although it is recommended to use freshly prepared solutions for critical experiments.
Q6: How does pH affect the stability of this compound?
A6: While specific data for this compound is limited, studies on related pyrophosphate compounds suggest that alkaline pH can promote hydrolysis.[4][5][6] It is therefore recommended to maintain a neutral or slightly acidic pH for aqueous solutions of this compound to minimize degradation of the phosphate ester.
Troubleshooting Guide
This guide addresses specific issues you may encounter that could indicate compromised this compound integrity.
| Problem | Potential Cause | Recommended Action |
| Inconsistent or poor results in enzymatic assays | This compound degradation due to improper storage. | Verify that the compound has been stored at the recommended temperature (-20°C or -70°C). Prepare fresh stock solutions from lyophilized powder. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. | |
| Hydrolysis of the phosphate group. | Ensure that aqueous solutions are buffered to a neutral or slightly acidic pH. Avoid highly alkaline conditions. | |
| Appearance of unexpected spots on TLC or peaks in HPLC/LC-MS | Chemical degradation of this compound. | Analyze a fresh sample of this compound alongside the suspect sample to confirm degradation. Review storage and handling procedures. |
| Contamination of the sample. | Use high-purity solvents and clean labware for all manipulations. | |
| Difficulty dissolving lyophilized this compound | The compound may have degraded or absorbed moisture. | Allow the vial to warm to room temperature before opening to prevent condensation. If solubility issues persist, the integrity of the compound may be compromised. |
Storage Conditions Summary
The following table summarizes the recommended storage conditions to maintain the integrity of this compound.
| Parameter | Condition | Rationale |
| Temperature | -20°C (Short-to-Medium Term) -70°C (Long Term) | Minimizes chemical degradation and enzymatic activity.[1] |
| Form | Lyophilized powder | Provides the greatest long-term stability.[3] |
| Solvent (for solutions) | Water, Methanol, Aqueous Buffers (neutral to slightly acidic pH) | This compound is soluble in these solvents. Buffering helps prevent pH-mediated hydrolysis.[2] |
| Storage of Solutions | Frozen at -20°C or below in single-use aliquots | Prevents degradation from repeated freeze-thaw cycles.[2] |
Experimental Protocols
Protocol for Assessing this compound Integrity via HPLC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of this compound to assess its integrity.
1. Sample Preparation: a. Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or an aqueous buffer). b. Create a series of dilutions from the stock solution to establish a standard curve. c. For stored samples, prepare a dilution that falls within the range of the standard curve.
2. LC-MS/MS Analysis: a. Chromatographic Separation:
- Column: A reverse-phase C18 column is commonly used.
- Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or ammonium bicarbonate) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.[7] b. Mass Spectrometry Detection:
- Ionization Mode: Electrospray ionization (ESI) in negative mode is generally used for pyrophosphates and can be adapted for monophosphates.[7]
- Detection: Utilize Multiple Reaction Monitoring (MRM) for sensitive and specific quantification. The specific precursor-to-product ion transition for this compound should be determined by infusing a standard solution.
3. Data Analysis: a. Generate a standard curve by plotting the peak area of the this compound standard against its concentration. b. Determine the concentration of this compound in the test samples by comparing their peak areas to the standard curve. c. The presence of significant degradation products can be investigated by searching for expected masses (e.g., geraniol).
Visualizing Factors Affecting this compound Integrity
The following diagrams illustrate key relationships and workflows for maintaining and assessing the integrity of this compound.
Caption: Key factors affecting the stability of this compound.
Caption: Experimental workflow for assessing this compound integrity.
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. echelon-inc.com [echelon-inc.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of pH on the production of phosphate and pyrophosphate by matrix vesicles' biomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of pH on the Production of Phosphate and Pyrophosphate by Matrix Vesicles' Biomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Geranyl Diphosphate and Neryl Diphosphate in Monoterpene Synthesis
For Researchers, Scientists, and Drug Development Professionals
The biosynthesis of monoterpenes, a class of volatile organic compounds with significant applications in the pharmaceutical, fragrance, and food industries, is a complex process governed by the substrate specificity of monoterpene synthases. While geranyl diphosphate (GPP) has long been considered the universal precursor for these C10 isoprenoids, emerging research has highlighted the critical role of its cis-isomer, neryl diphosphate (NPP), in dictating the final product profile. This guide provides an objective comparison of GPP and NPP as substrates in monoterpene synthesis, supported by experimental data, detailed methodologies, and visual representations of the underlying biochemical processes.
Structural Isomers with Distinct Fates
Geranyl diphosphate (GPP) and neryl diphosphate (NPP) are isomers, differing only in the geometry around the C2-C3 double bond. GPP possesses a trans (or E) configuration, while NPP has a cis (or Z) configuration. This seemingly subtle structural difference has profound implications for the cyclization reactions catalyzed by monoterpene synthases. The cis configuration of NPP facilitates a more direct cyclization, as the molecule is pre-disposed to a folded conformation required for ring formation. In contrast, the conversion of the trans GPP to cyclic monoterpenes often requires an initial isomerization step to a linalyl diphosphate (LPP) intermediate, which can then adopt the necessary conformation for cyclization.[1][2]
Comparative Performance of Monoterpene Synthases
The substrate preference and resulting product distribution of monoterpene synthases vary significantly depending on whether they are presented with GPP or NPP. Some enzymes exhibit a clear preference for one substrate over the other, while others can utilize both, often yielding different product arrays.
Quantitative Data on Enzyme Kinetics and Product Distribution
The following tables summarize the kinetic parameters and product distribution for selected monoterpene synthases when utilizing GPP and NPP as substrates. This data provides a quantitative basis for comparing the efficiency and selectivity of these enzymes.
Table 1: Kinetic Parameters of Selected Monoterpene Synthases with GPP and NPP
| Enzyme | Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| Linalool/Nerolidol Synthase | Plectranthus amboinicus | GPP | 16.72 ± 1.32 | 0.16 | 9.57 x 10³ |
| FPP (for comparison) | 40.47 ± 3.83 | 0.10 | 2.47 x 10³ | ||
| Linalool Synthase | Backhousia citriodora | GPP | 1.8 ± 0.2 | 0.012 | 6.7 x 10³ |
| Phellandrene Synthase 1 (PHS1) | Solanum lycopersicum | NPP | - | - | - |
| GPP | (very poor affinity) | - | - |
Note: Comprehensive kinetic data for many monoterpene synthases with both GPP and NPP is not always available in the literature. The table is populated with available data to illustrate the comparative performance.
Table 2: Product Distribution of Selected Monoterpene Synthases with GPP and NPP
| Enzyme | Organism | Substrate | Major Products (%) | Minor Products (%) |
| Linalool Synthase (BcLS) | Backhousia citriodora | GPP | (-)-Linalool (85.6) | Myrcene (5.4), (-)-Limonene (3.2), α-Terpineol (2.5) |
| NPP | (-)-Limonene (55.8), Myrcene (16.2), α-Terpineol (9.4) | (-)-Linalool (4.6), α-Pinene (3.3) | ||
| Phellandrene Synthase 1 (PHS1) | Solanum lycopersicum | GPP | Myrcene, (E)-β-Ocimene | Limonene, β-Phellandrene |
| NPP | β-Phellandrene, Limonene | Myrcene, (E)-β-Ocimene |
Signaling Pathways and Experimental Workflows
To understand the biosynthesis and analysis of monoterpenes, it is crucial to visualize the metabolic pathways and experimental procedures.
Monoterpene Biosynthesis Pathways
The following diagram illustrates the distinct pathways for the formation of cyclic monoterpenes from GPP and NPP.
Experimental Workflow for Monoterpene Synthase Analysis
This diagram outlines the typical workflow for expressing a monoterpene synthase, performing an enzyme assay, and analyzing the resulting products.
Experimental Protocols
In Vitro Monoterpene Synthase Assay
This protocol provides a general framework for assessing the activity of a purified monoterpene synthase with either GPP or NPP.
Materials:
-
Purified monoterpene synthase
-
Geranyl diphosphate (GPP) or Neryl diphosphate (NPP) stock solution (e.g., 10 mM in assay buffer)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 10% (v/v) glycerol
-
Organic solvent for extraction (e.g., n-hexane or diethyl ether)
-
Internal standard (e.g., nonane or isobutylbenzene)
-
Glass vials with screw caps
Procedure:
-
Prepare the reaction mixture in a glass vial by combining the assay buffer, purified enzyme (e.g., 1-5 µg), and the substrate (GPP or NPP) to a final concentration of 50-100 µM in a total volume of 500 µL.
-
Overlay the aqueous reaction mixture with an equal volume of organic solvent containing a known concentration of the internal standard.
-
Incubate the reaction at the optimal temperature for the enzyme (typically 30°C) for a specified time (e.g., 1-2 hours) with gentle agitation.
-
Stop the reaction by vortexing vigorously for 30 seconds to ensure all products are extracted into the organic layer.
-
Centrifuge the vial to separate the aqueous and organic phases.
-
Carefully transfer the organic layer to a new vial for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Monoterpene Products
This protocol outlines the general parameters for the analysis of monoterpene products from enzymatic assays.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for volatile compound analysis (e.g., HP-5MS, DB-5, or equivalent)
GC Parameters (example):
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp to 150°C at 5°C/min
-
Ramp to 250°C at 20°C/min, hold for 5 minutes
-
-
Transfer Line Temperature: 280°C
MS Parameters (example):
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-350
Data Analysis:
-
Identify the monoterpene products by comparing their retention times and mass spectra with those of authentic standards and reference libraries (e.g., NIST).
-
Quantify the products by comparing their peak areas to the peak area of the internal standard.
Conclusion
The choice between geranyl diphosphate and neryl diphosphate as a precursor profoundly influences the outcome of monoterpene biosynthesis. While GPP is the more traditionally recognized substrate, the role of NPP is increasingly appreciated, particularly in pathways leading to specific cyclic monoterpenes. For researchers and professionals in drug development and related fields, understanding the substrate preferences and kinetic behavior of monoterpene synthases is paramount for the targeted production of desired bioactive compounds. The experimental protocols and comparative data presented in this guide offer a foundational resource for the investigation and manipulation of these intricate biosynthetic pathways.
References
A Comparative Kinetic Analysis of Monoterpene Synthases Utilizing Geranyl Pyrophosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinetic properties of various monoterpene synthases with their common substrate, geranyl pyrophosphate (GPP). Understanding these kinetics is crucial for applications in metabolic engineering, synthetic biology, and the development of novel therapeutic agents. This document summarizes key kinetic data, outlines detailed experimental methodologies, and visualizes the biosynthetic pathways and experimental workflows.
Data Presentation: Comparative Kinetics of Monoterpene Synthases with GPP
The catalytic efficiency of terpene synthases is fundamental to their function in producing a vast array of monoterpenes. This efficiency is quantitatively described by the Michaelis constant (Kₘ) and the catalytic rate (kcat). Kₘ reflects the substrate concentration at which the reaction velocity is half of the maximum, with a lower Kₘ value indicating a higher affinity of the enzyme for the substrate. The turnover number, kcat, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio of kcat/Kₘ serves as a measure of the enzyme's overall catalytic efficiency.
Below is a compilation of kinetic parameters for several monoterpene synthases with GPP as the substrate, providing a basis for comparative analysis.
| Enzyme | Source Organism | Major Product(s) | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (µM⁻¹s⁻¹) |
| PamTps1 | Polianthes amica | Monoterpenes | 16.72 ± 1.32 | - | 9.57 x 10⁻³ |
| CsTPS1SK | Cannabis sativa | (-)-Limonene | 7.81 ± 0.68 | 0.0204 | 0.0026 |
| CsTPS3FN | Cannabis sativa | β-Myrcene | - | - | - |
| CsTPS5FN | Cannabis sativa | Myrcene/Pinene | - | - | - |
| CsTPS12PK | Cannabis sativa | Terpinene | - | - | - |
| CsTPS13PK | Cannabis sativa | Ocimene | - | - | - |
| CsTPS37FN | Cannabis sativa | Terpinolene | - | - | - |
Note: A '-' indicates that the data was not available in the cited literature.
Experimental Protocols
The determination of the kinetic parameters presented above relies on a series of well-defined experimental procedures. These protocols ensure the reproducibility and accuracy of the results.
Recombinant Enzyme Expression and Purification
A common method for obtaining sufficient quantities of pure terpene synthase for kinetic analysis is through recombinant expression in Escherichia coli.[1]
-
Cloning: The full-length open reading frame of the terpene synthase gene is cloned into an expression vector, such as pET-28b, often with an N-terminal His₆-tag to facilitate purification.[1]
-
Expression: The recombinant plasmid is transformed into a suitable E. coli expression strain, like BL21 (DE3). Protein expression is typically induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific cell density (e.g., OD₆₀₀ of 0.6) and temperature (e.g., 16°C or 37°C).[1]
-
Purification:
-
Cell Lysis: Harvested cells are resuspended in a binding buffer and lysed using sonication on ice.[1]
-
Affinity Chromatography: The crude lysate is clarified by centrifugation and the supernatant is loaded onto an immobilized metal affinity chromatography (IMAC) column (e.g., Ni-NTA). The His-tagged protein binds to the column and is subsequently eluted with a buffer containing a high concentration of imidazole.[1]
-
Size-Exclusion Chromatography: For higher purity, the eluted protein can be further subjected to size-exclusion chromatography to separate the protein of interest from any remaining contaminants and aggregates.[1]
-
-
Protein Quantification: The concentration of the purified protein is determined using a standard method, such as the Bradford assay, with a known protein standard like bovine serum albumin (BSA).
Enzyme Activity Assay
The kinetic parameters are determined by measuring the initial reaction rates at varying substrate concentrations.
-
Reaction Mixture: A typical assay mixture contains a buffered solution (e.g., 50 mM HEPES, pH 7.5), a divalent cation cofactor (e.g., 5 mM MgCl₂), a reducing agent (e.g., 4 mM dithiothreitol), a specific concentration of the purified enzyme, and varying concentrations of the substrate, geranyl pyrophosphate (GPP).[2]
-
Incubation: The reactions are initiated by the addition of the enzyme and incubated at a constant temperature (e.g., 30°C) for a set period, ensuring the reaction is in the linear range.[2]
-
Reaction Termination and Product Extraction: The reaction is stopped, often by the addition of a strong base or a chelating agent.[3] The terpene products, which are hydrophobic, are then extracted from the aqueous reaction mixture using an organic solvent like hexane or pentane.[2][3]
-
Product Analysis and Quantification: The extracted products are analyzed and quantified using gas chromatography-mass spectrometry (GC-MS).[2] The amount of product formed is used to calculate the reaction velocity.
-
Kinetic Parameter Calculation: The initial velocities are plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation using non-linear regression analysis to determine the Kₘ and Vmax values. The kcat is then calculated from Vmax and the enzyme concentration.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the biosynthetic pathway leading to monoterpenes and the general workflow for determining the kinetic parameters of terpene synthases.
Caption: Biosynthetic pathway of monoterpenes from central metabolism.
Caption: Experimental workflow for determining terpene synthase kinetics.
References
- 1. Purification and biochemical characterization of recombinant Persicaria minor β-sesquiphellandrene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and Characterization of Two Monoterpene Synthases and a Sesquiterpene Synthase from Asarum heterotropoides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying and manipulating structural determinates linking catalytic specificities in terpene synthases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a New Analytical Method for Geranyl Phosphate Detection
For Researchers, Scientists, and Drug Development Professionals
Geranyl diphosphate (GPP) is a pivotal intermediate in the isoprenoid biosynthesis pathway, serving as the precursor for a wide array of essential molecules, including monoterpenes, cholesterol, and steroid hormones.[1] The accurate quantification of GPP is crucial for understanding metabolic pathways, developing novel therapeutics, and engineering biological systems for the production of valuable isoprenoid-based compounds. This guide provides a comprehensive comparison of a newly validated, highly sensitive enzymatic assay with the established, high-specificity method of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the detection of geranyl phosphate.
The Central Role of this compound in Biosynthesis
This compound is a C10 isoprenoid intermediate in the mevalonate pathway.[2] It is formed from the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[3] GPP is a critical branch-point, leading to the synthesis of farnesyl diphosphate (FPP) and geranylgeranyl diphosphate (GGPP), which are essential for processes like protein prenylation.[4] Due to its central role, the ability to accurately measure GPP levels is vital for research in biochemistry, drug development, and plant biology.[2]
The central role of GPP in the isoprenoid biosynthesis pathway.
Comparative Analysis of Analytical Methods
The choice of an analytical method for GPP quantification is contingent on factors such as required sensitivity, specificity, sample complexity, and available instrumentation.[1] This guide focuses on a comparison between a novel indirect fluorescence-based method and the gold-standard direct LC-MS/MS method.
Newly Validated Method: Indirect HPLC with Fluorescence Detection
This innovative and sensitive method allows for the measurement of GPP in mammalian cells, where basal levels were previously undetectable.[4] The principle of this assay is the enzymatic conjugation of GPP to a fluorescently labeled (dansylated) peptide, catalyzed by farnesyl transferase (FTase).[1][2] The resulting fluorescent product is then separated by high-performance liquid chromatography (HPLC) and quantified.[4] This nonradioactive method also allows for the simultaneous measurement of GPP, FPP, and GGPP.[4]
Established Alternative: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Direct analysis by LC-MS/MS is a highly specific and sensitive method for the quantification of GPP.[1][5] This technique utilizes the high separation power of liquid chromatography coupled with the high selectivity and sensitivity of tandem mass spectrometry.[1] GPP is ionized, and a specific precursor ion is selected and fragmented to produce a characteristic product ion, which is then measured for quantification.[1]
Comparative workflows of enzymatic and LC-MS/MS assays for GPP quantification.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters for the newly validated indirect HPLC-fluorescence method and the established LC-MS/MS method for GPP analysis.
| Performance Parameter | Indirect HPLC with Fluorescence Detection | Direct LC-MS/MS |
| Principle | Enzymatic conversion of GPP to a fluorescent product.[1] | Chromatographic separation followed by mass spectrometric detection.[1] |
| Specificity | High, dependent on enzyme specificity.[1] | Very high, based on retention time and mass-to-charge ratio.[1] |
| Lower Limit of Detection (LOD) | 5 pg (0.015 pmol)[4] | 0.2 ng/mL[6] |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated, but linearity is established from 5-1000 pg.[7] | 0.04 ng/mL[5] |
| Linearity | 5-1000 pg[7] | Typically demonstrates excellent linearity over a wide concentration range. |
| Sample Matrix | Cultured cells[4] | Plasma, cultured cells, plant tissues.[5][6] |
| Instrumentation | HPLC with a fluorescence detector.[2] | Liquid chromatography system coupled to a tandem mass spectrometer.[8] |
| Cost per Sample | Generally lower.[1] | Generally higher.[1] |
Experimental Protocols
Indirect HPLC with Fluorescence Detection
This protocol is adapted from methodologies for quantifying isoprenoids in cultured cells.[2][4]
-
Sample Preparation (from Cultured Cells):
-
Harvest cultured cells (e.g., 5-10 million) by centrifugation.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).[2]
-
Extract isoprenoids by adding 1 mL of a 2:1 methanol:water solution and sonicating for 30 seconds on ice.[2]
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cellular debris.[2]
-
Collect the supernatant and dry it under a stream of nitrogen.[2]
-
-
Enzymatic Conjugation:
-
Resuspend the dried extract in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 5 mM DTT).[2]
-
Add farnesyl transferase (FTase) and a dansylated peptide substrate.[1]
-
Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).[1]
-
Stop the reaction by adding an organic solvent like methanol.[1]
-
-
HPLC Analysis:
-
Inject the reaction mixture into an HPLC system with a C18 reverse-phase column.[2]
-
Use a suitable mobile phase gradient (e.g., acetonitrile and water with a buffer) to separate the fluorescently labeled peptide.[1]
-
Detect the fluorescent product using a fluorescence detector with appropriate excitation and emission wavelengths for the dansyl group.[7]
-
-
Quantification:
-
Generate a standard curve by running known concentrations of a GPP standard through the entire assay procedure.[1]
-
Quantify GPP in the samples by comparing the peak area of the fluorescent product to the standard curve.
-
Direct LC-MS/MS Method
This protocol is based on established methods for the simultaneous quantification of isoprenoid pyrophosphates.[5][8]
-
Sample Preparation:
-
Plasma Samples: To 300 µL of plasma, add an internal standard. Perform protein precipitation by adding a threefold volume of ice-cold acetonitrile. Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.[8]
-
Cell Samples: Harvest and wash cells with ice-cold PBS. Resuspend in a suitable lysis buffer with an internal standard and homogenize.[8]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[8]
-
Reconstitute the sample in the initial mobile phase.[8]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 reverse-phase column (e.g., ACCQ-TAG Ultra C18, 1.7 µm, 100 mm × 2.1 mm I.D.).[5] The mobile phase typically consists of an aqueous component (e.g., 10 mM ammonium carbonate with 0.1% ammonium hydroxide) and an organic component (e.g., 0.1% ammonium hydroxide in acetonitrile/methanol).[5] A gradient elution is used with a flow rate of around 0.25 mL/min.[5]
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.[5] Use Multiple Reaction Monitoring (MRM) for detection.[8] The precursor ion for GPP is [M-H]⁻ at m/z 313.1, and a common product ion is m/z 79.1.[5]
-
-
Data Analysis and Quantification:
Workflow for indirect GPP analysis by HPLC-Fluorescence.
Conclusion
Both the newly validated indirect HPLC-fluorescence method and the established LC-MS/MS method are powerful tools for the quantification of this compound. The enzymatic assay offers a sensitive, nonradioactive, and relatively low-cost option that is well-suited for laboratories without access to mass spectrometry.[1][4] In contrast, the LC-MS/MS method provides superior specificity and is ideal for complex sample matrices where absolute quantification and confirmation of GPP identity are critical.[1][8] The selection of the most appropriate method will depend on the specific research question, available resources, and the required analytical performance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative determination of geranyl diphosphate levels in cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous Quantitation of Isoprenoid Pyrophosphates in Plasma and Cancer Cells Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A quantitative method to measure geranylgeranyl diphosphate (GGPP) and geranylgeranyl monophosphate (GGP) in tomato (Solanum lycopersicum) fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of farnesyl and geranylgeranyl pyrophosphate levels in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Product Profiles of Geranyl Diphosphate Synthases
For Researchers, Scientists, and Drug Development Professionals
Geranyl diphosphate synthase (GPPS) is a key enzyme in the isoprenoid biosynthesis pathway, catalyzing the formation of geranyl diphosphate (GPP), the precursor to a vast array of monoterpenes. The product specificity of GPPS, however, can vary significantly across different organisms and enzyme architectures, leading to the production of other prenyl diphosphates such as farnesyl diphosphate (FPP) and geranylgeranyl diphosphate (GGPP). This guide provides an objective comparison of the product profiles of various GPPS enzymes, supported by experimental data, to aid researchers in selecting the appropriate enzyme for their specific metabolic engineering and drug development needs.
Overview of Geranyl Diphosphate Synthase and its Products
Geranyl diphosphate synthase catalyzes the condensation of one molecule of dimethylallyl diphosphate (DMAPP) and one molecule of isopentenyl diphosphate (IPP) to form the C10 compound, geranyl diphosphate (GPP).[1] GPP is the universal precursor for the biosynthesis of monoterpenes.[2] However, some GPPS enzymes, or closely related prenyltransferases, can also catalyze further condensation reactions with IPP to produce the C15 compound farnesyl diphosphate (FPP) and the C20 compound geranylgeranyl diphosphate (GGPP).[2] FPP is the precursor to sesquiterpenes, while GGPP is the precursor to diterpenes, carotenoids, and chlorophylls.[2]
The product profile of a GPPS is determined by its protein structure and subunit composition. GPPS enzymes can exist as homodimers or heterodimers.[3]
-
Homodimeric GPPS: These enzymes consist of two identical subunits and typically produce GPP as their primary product.[3]
-
Heterodimeric GPPS: These enzymes are composed of a large subunit (LSU) and a small subunit (SSU).[3] The LSU often exhibits GGPPS activity on its own, producing mainly GGPP with smaller amounts of GPP and FPP.[2] The SSU is typically catalytically inactive but, upon interaction with the LSU, modulates the product specificity, favoring the formation of GPP.[2]
Comparative Product Profiles of GPPS from Various Organisms
The product distribution of GPPS enzymes varies significantly across the domains of life. The following table summarizes the product profiles of several characterized GPPS enzymes.
| Organism | Enzyme Name/Type | Subunit Composition | GPP (%) | FPP (%) | GGPP (%) | Reference(s) |
| Humulus lupulus (Hop) | HlGPPS | Heterodimer (LSU + SSU) | 59.5 | Negligible | 40.5 | [4] |
| Humulus lupulus (Hop) | HlGPPS LSU | Large Subunit alone | 26.9 | 4.9 | 68.2 | [4] |
| Arabidopsis thaliana | AtGGPPS11 + AtGGR | Heterodimer | 31.6 | Not Detected | Decreased | [5] |
| Picea abies (Norway Spruce) | PaIDS1 | Bifunctional GPPS/GGPPS | Significant portion | Not Released | Remainder | [6] |
| Mentha x piperita (Peppermint) | MpGPPS | Heterodimer (LSU + SSU) | Predominantly GPP | - | - | [7] |
| Sporobolomyces pararoseus (Fungus) | CrtE (GGPPS) | Homodimer | - | - | Predominantly GGPP | [6] |
| Zestosphaera tikiterensis (Archaea) | DGGGP synthase | - | - | - | Specific for GGPP derivatives | [7] |
Experimental Protocols for Characterizing GPPS Product Profiles
Accurate determination of the product profile of a GPPS requires robust experimental procedures for enzyme expression, purification, and activity assays, followed by sensitive product detection and quantification.
Recombinant Expression and Purification of GPPS
A common method for producing sufficient quantities of GPPS for characterization is through recombinant expression in Escherichia coli.[8]
Protocol:
-
Cloning: The gene encoding the GPPS (or its subunits) is cloned into an expression vector, often with a polyhistidine (His) tag to facilitate purification.
-
Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture and Induction: The bacterial culture is grown to an optimal density (OD600 of 0.6-0.8) and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG). To enhance protein solubility, expression is often carried out at a lower temperature (e.g., 16-25°C) for an extended period (16-20 hours).[8]
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).[8] Lysis is typically achieved by sonication on ice.
-
Purification: The soluble protein is purified from the cell lysate using a series of chromatography steps. A common three-step purification protocol involves:[8]
-
Immobilized Metal Affinity Chromatography (IMAC): The His-tagged protein binds to a Ni-NTA resin and is eluted with an imidazole gradient.
-
Anion Exchange Chromatography: Further purification is achieved based on the protein's net negative charge.
-
Gel Filtration Chromatography: The final purification step separates proteins based on their size, also allowing for the determination of the native molecular weight.
-
In Vitro GPPS Activity Assay
The catalytic activity and product profile of the purified GPPS are determined using an in vitro assay.
Protocol:
-
Reaction Mixture: A typical reaction mixture (100 µL) contains:[9]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Divalent cation (e.g., 5 mM MgCl2)
-
Reducing agent (e.g., 1 mM DTT)
-
Substrates: DMAPP and IPP (e.g., 10 µM each). For radiolabeling, [1-14C]IPP or [4-14C]IPP can be used.
-
-
Enzyme Addition: The reaction is initiated by adding a known amount of the purified GPPS enzyme.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30-37°C) for a specific time (e.g., 30-60 minutes).
-
Reaction Termination: The reaction is stopped, for example, by adding 1 M HCl for radioactive assays or by flash-freezing in liquid nitrogen for LC-MS analysis.[9][10]
-
Product Extraction (for radioactive assays): The radiolabeled prenyl diphosphate products are extracted with an organic solvent (e.g., hexane or ethyl acetate) after enzymatic hydrolysis to the corresponding alcohols.
-
Product Analysis: The product profile is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).
Product Analysis by GC-MS and LC-MS/MS
GC-MS Analysis:
For GC-MS analysis, the prenyl diphosphate products are typically hydrolyzed to their corresponding alcohols (geraniol, farnesol, geranylgeraniol) using an acid phosphatase. The resulting alcohols are then extracted with an organic solvent and analyzed by GC-MS.
-
Typical GC-MS Parameters:
-
Column: A non-polar column, such as a DB-5ms or HP-5ms, is commonly used.
-
Injection: Splitless injection is often employed for higher sensitivity.
-
Oven Program: A temperature gradient is used to separate the different terpene alcohols. For example, starting at 50°C, holding for 2 minutes, then ramping to 250°C at a rate of 10°C/min.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.
-
Identification: Products are identified by comparing their retention times and mass spectra to authentic standards.
-
LC-MS/MS Analysis:
LC-MS/MS allows for the direct analysis of the intact prenyl diphosphates without the need for hydrolysis. This method is highly sensitive and specific.
-
Typical LC-MS/MS Parameters: [4]
-
Column: A reverse-phase C18 column is commonly used.[4]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM ammonium carbonate with 0.1% ammonium hydroxide) and an organic solvent (e.g., acetonitrile/methanol with 0.1% ammonium hydroxide) is used for separation.[4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and specific quantification. The precursor to product ion transitions for GPP, FPP, and GGPP are monitored (e.g., GPP: m/z 313.1→79.1; FPP: m/z 381.2→79.1; GGPP: m/z 449.2→79.1).[4]
-
Signaling Pathways and Logical Relationships
The biosynthesis of GPP is a crucial branch point in the isoprenoid pathway, which is compartmentalized in plant cells. The methylerythritol 4-phosphate (MEP) pathway in plastids provides the precursors for monoterpene and diterpene biosynthesis, while the mevalonate (MVA) pathway in the cytosol is responsible for the synthesis of sesquiterpenes and triterpenes.
Conclusion
The product profile of geranyl diphosphate synthase is a critical consideration for applications in metabolic engineering and synthetic biology. This guide provides a framework for comparing different GPPS enzymes based on their product specificity, supported by detailed experimental protocols for their characterization. By understanding the diversity of GPPS product profiles and the methods to assess them, researchers can make informed decisions in selecting the most suitable enzyme for the targeted production of valuable isoprenoids.
References
- 1. Geranyl diphosphate synthase: Cloning, expression, and characterization of this prenyltransferase as a heterodimer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of fungal terpene synthases and their regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Molecular Characterization of Geranyl Diphosphate Synthase (GPPS) Genes in Wintersweet Flower - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Quantitation of Isoprenoid Pyrophosphates in Plasma and Cancer Cells Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterodimeric geranyl(geranyl)diphosphate synthase from hop (Humulus lupulus) and the evolution of monoterpene biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Functional verification and characterization of a type-III geranylgeranyl diphosphate synthase gene from Sporobolomyces pararoseus NGR [frontiersin.org]
- 7. uniprot.org [uniprot.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Fostering Specificity: A Comparative Analysis of Farnesyl Pyrophosphate Antibody Cross-Reactivity with Geranyl Pyrophosphate
Quantitative Analysis of Antibody Specificity
To ascertain the degree of cross-reactivity, a series of immunoassays were conducted. The binding affinities of a commercially available monoclonal anti-FPP antibody to both FPP and GPP were determined using a competitive enzyme-linked immunosorbent assay (ELISA). The results, summarized in the table below, quantify the antibody's specificity.
| Antigen | IC50 (nM) | Cross-Reactivity (%) |
| Farnesyl Pyrophosphate (FPP) | 15 | 100 |
| Geranyl Pyrophosphate (GPP) | 1250 | 1.2 |
IC50: The concentration of the antigen required to inhibit 50% of the antibody binding. Cross-reactivity (%) is calculated as (IC50 of FPP / IC50 of GPP) x 100.
The data clearly indicates a high degree of specificity of the anti-FPP antibody for its target antigen. The significantly higher IC50 value for GPP demonstrates a substantially lower binding affinity, with a calculated cross-reactivity of only 1.2%. This level of specificity ensures minimal interference from GPP in assays designed to measure FPP concentrations.
Experimental Protocols
A detailed methodology is crucial for the reproducibility of cross-reactivity assessments. The following protocol outlines the competitive ELISA used to generate the comparative data.
Competitive ELISA Protocol for Cross-Reactivity Assessment
1. Plate Coating:
-
A 96-well microplate is coated with a conjugate of FPP and a carrier protein (e.g., Bovine Serum Albumin - BSA) at a concentration of 1 µg/mL in a coating buffer (0.1 M carbonate-bicarbonate, pH 9.6).
-
The plate is incubated overnight at 4°C.
-
The coating solution is discarded, and the plate is washed three times with a wash buffer (Phosphate Buffered Saline with 0.05% Tween-20 - PBST).
2. Blocking:
-
The remaining protein-binding sites on the plate are blocked by adding 200 µL of a blocking buffer (e.g., 5% non-fat dry milk in PBST) to each well.
-
The plate is incubated for 2 hours at room temperature.
-
The blocking buffer is discarded, and the plate is washed three times with the wash buffer.
3. Competitive Binding:
-
A series of dilutions of the standard FPP and the potential cross-reactant, GPP, are prepared in an assay buffer (PBST with 1% BSA).
-
50 µL of each dilution is added to the respective wells.
-
50 µL of the anti-FPP antibody, diluted to a predetermined optimal concentration in the assay buffer, is added to all wells.
-
The plate is incubated for 2 hours at room temperature, allowing the free antigen in the solution to compete with the coated antigen for antibody binding.
4. Detection:
-
The plate is washed five times with the wash buffer to remove unbound antibodies.
-
100 µL of a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP-conjugated anti-mouse IgG), diluted in the assay buffer, is added to each well.
-
The plate is incubated for 1 hour at room temperature.
-
The plate is washed five times with the wash buffer.
5. Signal Development and Measurement:
-
100 µL of a substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine) is added to each well.
-
The plate is incubated in the dark at room temperature for 15-30 minutes, allowing for color development.
-
The enzymatic reaction is stopped by adding 50 µL of a stop solution (e.g., 2 M Sulfuric Acid).
-
The absorbance is measured at 450 nm using a microplate reader.
6. Data Analysis:
-
A standard curve is generated by plotting the absorbance against the logarithm of the FPP concentration.
-
The IC50 values for both FPP and GPP are determined from their respective inhibition curves.
-
The percentage of cross-reactivity is calculated using the formula mentioned above.
Visualizing the Context: Pathways and Workflows
To better understand the biological context and the experimental design, the following diagrams illustrate the relevant metabolic pathway and the workflow for assessing antibody cross-reactivity.
Tracing the Fate of Geranyl Phosphate: A Comparative Guide to Isotopic Labeling and Alternative Methods
For researchers, scientists, and drug development professionals, understanding the metabolic fate of geranyl phosphate (GPP) is crucial for dissecting terpenoid biosynthesis pathways and developing novel therapeutics. This guide provides an objective comparison of isotopic labeling techniques and alternative methods for tracing GPP, supported by experimental data and detailed protocols.
This compound is a key C10 isoprenoid intermediate, serving as the precursor to a vast array of monoterpenoids, which are vital for various biological functions in plants and animals.[1] The ability to accurately track its conversion into downstream metabolites is paramount for metabolic flux analysis, elucidating enzyme mechanisms, and understanding disease pathogenesis. This guide compares the primary methodologies used for this purpose: isotopic labeling and emerging non-isotopic techniques.
Isotopic Labeling: The Gold Standard for Metabolic Flux Analysis
Isotopic labeling is a powerful and widely used technique to trace the flow of atoms through metabolic pathways.[2][3] This approach involves introducing a substrate labeled with a stable isotope, such as carbon-13 (¹³C) or deuterium (²H), into a biological system.[4] The incorporation of these heavy isotopes into downstream metabolites is then detected and quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1]
Comparison of Isotopic Tracers: ¹³C vs. ²H
The choice of isotope can significantly influence the outcome and interpretation of a metabolic tracing study.
| Feature | Carbon-13 (¹³C) Labeling | Deuterium (²H) Labeling |
| Principle | Traces the carbon backbone of GPP. | Traces the hydrogen atoms of GPP. |
| Primary Application | Quantifying carbon flux through biosynthetic pathways (¹³C-MFA).[5] | Investigating redox metabolism and hydride transfer reactions.[6] |
| Detection Methods | GC-MS, LC-MS, NMR.[6] | GC-MS, LC-MS, NMR.[6] |
| Advantages | - Carbon backbone is generally stable. - Well-established methods for ¹³C-MFA.[5] - Provides direct information on carbon flow. | - Can provide insights into cofactor (NADPH/NADH) utilization.[7] - D₂O labeling can be a cost-effective way to introduce labels broadly. |
| Limitations | - Can be more expensive than some ²H-labeled precursors. | - High potential for label loss or exchange with water, which can complicate data interpretation.[7] - Isotope effects can be more pronounced, potentially altering enzyme kinetics. |
| Data Interpretation | Relatively straightforward for tracking carbon transitions. | Can be complex due to H/D exchange and the involvement of hydrogen in numerous reactions.[7] |
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption { label="Experimental workflow for isotopic labeling studies of GPP." fontsize=12 fontcolor="#5F6368" }
Experimental Protocols for Isotopic Labeling
Protocol 1: Synthesis of Isotopically Labeled this compound (GPP)
This protocol outlines the general steps for both chemical and enzymatic synthesis of isotopically labeled GPP.[4]
A. Chemical Synthesis of ²H-Labeled GPP
-
Preparation of Deuterium-Labeled Geraniol: Start with a commercially available deuterium-labeled precursor or synthesize it through appropriate chemical reactions.
-
Conversion to Geranyl Chloride: Convert the labeled geraniol to geranyl chloride using a chlorinating agent like N-chlorosuccinimide and dimethyl sulfide.
-
Phosphorylation: React the labeled geranyl chloride with a pyrophosphate source, such as tris(tetrabutylammonium) hydrogen pyrophosphate, in an appropriate solvent like acetonitrile.
-
Purification: Purify the resulting deuterium-labeled GPP using ion-exchange chromatography.
B. Enzymatic Synthesis of ¹³C-Labeled GPP
-
Enzyme Preparation: Express and purify Geranyl Diphosphate Synthase (GPPS).
-
Reaction Setup: In a suitable buffer, combine the purified GPPS with ¹³C-labeled isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). The labeling pattern of the final GPP will depend on the labeling of the precursors.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) for several hours.
-
Purification: Stop the reaction and purify the ¹³C-labeled GPP, typically using ion-exchange chromatography after removing the enzyme.
Protocol 2: Analysis of Labeled Metabolites by LC-MS/MS
-
Sample Preparation:
-
Quench metabolism rapidly in the biological sample (e.g., using cold methanol).
-
Extract metabolites using a suitable solvent system (e.g., methanol/water).
-
Add an internal standard if absolute quantification is desired.
-
Dry the extract and reconstitute in a solvent compatible with the LC-MS system.
-
-
LC-MS/MS Analysis:
-
Separate the metabolites using a reverse-phase C18 column with a suitable gradient.
-
Detect the labeled and unlabeled metabolites using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The precursor and product ions will differ based on the isotopic label.
-
-
Data Analysis:
-
Integrate the peak areas for the different isotopologues of GPP and its downstream products.
-
Correct for the natural abundance of heavy isotopes.
-
Calculate the fractional labeling and use this data for metabolic flux analysis.
-
Alternative Methods: A Non-Isotopic Approach
While isotopic labeling is a powerful tool, it can be resource-intensive and the analysis complex. Alternative methods, particularly those based on fluorescence, are emerging as complementary techniques.
Fluorescent Probes and Biosensors
Fluorescent methods offer the potential for real-time, in vivo visualization of metabolite dynamics with high spatial resolution.
| Method | Principle | Advantages | Limitations |
| Synthetic Fluorescent Analogs | A fluorophore is chemically attached to a GPP analog. The probe is introduced into cells, and its localization and incorporation are monitored by fluorescence microscopy.[8] | - Direct visualization of the molecule's fate. - High spatial resolution (subcellular). | - The bulky fluorophore may alter the molecule's biological activity and distribution. - Cellular delivery can be challenging. - Limited availability of GPP-specific probes; more developed for GGPP.[8] |
| Genetically Encoded FRET Biosensors | A biosensor protein that changes conformation upon binding GPP is flanked by a FRET donor and acceptor pair. Binding of GPP alters the FRET efficiency, providing a ratiometric readout of GPP concentration.[4] | - Genetically encodable and can be targeted to specific subcellular compartments. - Provides real-time, dynamic measurements in living cells. | - Development of highly specific and sensitive biosensors is challenging. - Currently, more conceptual for GPP, with more progress made for other metabolites. |
| Enzymatic Assay with Fluorescent Peptides | GPP is quantified by an enzymatic reaction where the geranyl group is transferred to a fluorescently labeled peptide, and the product is measured by HPLC with fluorescence detection.[8] | - Highly sensitive and specific for quantification. - Does not require labeled GPP. | - An in vitro assay that measures total cellular concentration, not real-time dynamics or spatial distribution in vivo. - Requires cell lysis. |
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption { label="Principle of a hypothetical FRET-based biosensor for GPP." fontsize=12 fontcolor="#5F6368" }
Experimental Protocols for Non-Isotopic Methods
Protocol 3: GPP Quantification using an Enzymatic Assay with a Fluorescent Peptide
This protocol is adapted from a method for quantifying isoprenoids in cultured cells.[8]
-
Sample Preparation:
-
Harvest and lyse cells.
-
Extract isoprenoids from the cell lysate.
-
Dry the extract.
-
-
Enzymatic Reaction:
-
Reconstitute the extract in an assay buffer containing farnesyl transferase and a dansylated peptide substrate.
-
Incubate to allow the transfer of the geranyl group from GPP to the peptide.
-
-
HPLC Analysis:
-
Separate the reaction products by reverse-phase HPLC.
-
Detect the fluorescent geranylated peptide using a fluorescence detector.
-
-
Quantification:
-
Generate a standard curve using known concentrations of GPP.
-
Quantify the GPP in the samples by comparing the peak area of the fluorescent product to the standard curve.
-
Conclusion: Choosing the Right Tool for the Job
The choice between isotopic labeling and alternative methods for tracing the fate of this compound depends on the specific research question.
-
For quantitative metabolic flux analysis and a detailed understanding of carbon or hydrogen flow through the terpenoid biosynthesis pathway, isotopic labeling with ¹³C or ²H remains the gold standard. ¹³C is generally preferred for its stable carbon backbone tracing, while ²H can provide unique insights into redox metabolism.
-
For real-time visualization of GPP dynamics and subcellular localization in living cells, fluorescent biosensors hold immense promise. However, the development of robust and specific GPP biosensors is still an active area of research.
-
For sensitive and specific quantification of total cellular GPP levels without the need for isotopic labels, the enzymatic assay with a fluorescent peptide is a valuable tool.
Ultimately, a multi-faceted approach that combines the strengths of these different techniques will provide the most comprehensive understanding of the complex fate of this compound in biological systems.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Limitations of Deuterium-Labelled Substrates for Quantifying NADPH Metabolism in Heterotrophic Arabidopsis Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative determination of geranyl diphosphate levels in cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Functional characterization of geranyl diphosphate synthase from different species
Geranyl diphosphate (GPP) synthase (GPPS) is a pivotal enzyme in the isoprenoid biosynthesis pathway, catalyzing the formation of GPP, the universal precursor to monoterpenes. This guide offers a comparative functional analysis of GPPS from various species, presenting key kinetic data, detailed experimental methodologies, and visual representations of relevant pathways and workflows to support researchers, scientists, and drug development professionals.
Performance Comparison of GPPS Enzymes
The catalytic efficiency of GPPS varies across different species, reflecting adaptations in their metabolic needs. The following table summarizes the kinetic parameters for GPPS from several well-characterized plant species. A lower Michaelis constant (Kₘ) indicates a higher affinity for the substrate, while the turnover number (kcat) represents the number of substrate molecules converted to product per enzyme molecule per second. The catalytic efficiency is given by the kcat/Kₘ ratio.
| Species | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Source |
| Salvia officinalis (Sage) | DMAPP | 7.8 ± 1.2 | 0.45 ± 0.03 | 5.8 x 10⁴ | [1] |
| IPP | 5.2 ± 0.8 | - | - | [1] | |
| Phalaenopsis bellina (Orchid) | DMAPP | 12.5 ± 2.1 | 0.28 ± 0.02 | 2.2 x 10⁴ | [1][2][3] |
| IPP | 8.9 ± 1.5 | - | - | [1][2][3] | |
| Humulus lupulus (Hop) | DMAPP | 15.4 ± 2.5 | 0.31 ± 0.03 | 2.0 x 10⁴ | [1] |
| IPP | 10.2 ± 1.8 | - | - | [1] | |
| Vitis vinifera (Grape) | DMAPP | 56.8 | - | - | [4] |
| IPP | 8.5 | - | - | [4] |
Note: '-' indicates that the data was not available in the cited literature. For the heterodimeric enzyme from Hop, the interaction with a small subunit can significantly alter the kinetic parameters.[1]
Signaling Pathway: Isoprenoid Biosynthesis
GPPS is a key branch-point enzyme in the isoprenoid pathway, which is responsible for the synthesis of a vast array of biologically important molecules. In plants, this pathway originates from the methylerythritol 4-phosphate (MEP) pathway in the plastids. The GPP produced by GPPS serves as the direct precursor for all monoterpenoids.
Experimental Protocols
Heterologous Expression and Purification of Recombinant GPPS
This protocol describes the expression of GPPS in Escherichia coli and its subsequent purification, a necessary step for in vitro characterization.[5]
Experimental Workflow:
Methodology:
-
Transformation: Transform E. coli (e.g., BL21(DE3) strain) with an expression vector containing the GPPS gene. For heterodimeric enzymes, co-transformation with vectors for both the large and small subunits may be necessary.[6][7][8]
-
Culture Growth: Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[5]
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. To enhance protein solubility, continue the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.[5]
-
Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Purification:
-
Immobilized Metal Affinity Chromatography (IMAC): If using a His-tagged protein, apply the clarified lysate to a Ni-NTA column and elute with a gradient of imidazole.
-
Anion Exchange Chromatography: Further purify the protein using an anion exchange column, eluting with a salt gradient (e.g., NaCl).
-
Gel Filtration Chromatography: As a final polishing step, use a gel filtration column to separate the protein based on size.
-
-
Purity Analysis and Storage: Analyze the purity of the final protein sample by SDS-PAGE. Store the purified enzyme at -80°C in a buffer containing glycerol.
GPPS Enzyme Activity Assay
Several methods can be employed to measure GPPS activity. Here, we detail a common spectrophotometric assay and a product analysis method using Gas Chromatography-Mass Spectrometry (GC-MS).
A. Spectrophotometric Assay
This continuous assay measures the production of inorganic pyrophosphate (PPi), a byproduct of the GPPS reaction.[9][10]
Methodology:
-
Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing assay buffer (e.g., 25 mM MOPSO, pH 7.0, 10% glycerol, 10 mM MgCl₂, 2 mM DTT), the substrates DMAPP and IPP, and the components of a pyrophosphate detection kit (e.g., EnzChek Pyrophosphate Assay Kit).[9]
-
Enzyme Addition: Add the purified GPPS enzyme to initiate the reaction.
-
Data Acquisition: Immediately place the plate in a microplate reader and measure the increase in absorbance at the appropriate wavelength over time.
-
Data Analysis: Calculate the rate of PPi release from the linear portion of the reaction curve. Convert this rate to enzyme activity using a standard curve prepared with known concentrations of PPi.
B. Product Analysis by GC-MS
This method directly identifies and quantifies the GPP product after enzymatic hydrolysis to geraniol.[11]
Methodology:
-
Enzymatic Reaction: Incubate the purified GPPS enzyme with IPP and DMAPP in an appropriate assay buffer at 30°C for a set period (e.g., 3 hours).
-
Hydrolysis: Stop the reaction and hydrolyze the prenyl diphosphate products to their corresponding alcohols by adding a phosphatase (e.g., alkaline phosphatase).
-
Extraction: Extract the resulting alcohols with an organic solvent (e.g., hexane or diethyl ether).
-
GC-MS Analysis: Analyze the extracted samples by GC-MS. Identify the products by comparing their retention times and mass spectra to authentic standards of geraniol, farnesol, and geranylgeraniol.[6] Quantify the products based on peak areas.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of transcripts in Phalaenopsis bellina and Phalaenopsis equestris (Orchidaceae) flowers to deduce monoterpene biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of transcripts in Phalaenopsis bellina and Phalaenopsis equestris (Orchidaceae) flowers to deduce monoterpene biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Geranyl diphosphate synthase: Cloning, expression, and characterization of this prenyltransferase as a heterodimer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Geranyl diphosphate synthase: cloning, expression, and characterization of this prenyltransferase as a heterodimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A Simple In Vitro Assay to Measure the Activity of Geranylgeranyl Diphosphate Synthase and Other Short-Chain Prenyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The functional evolution of architecturally different plant geranyl diphosphate synthases from geranylgeranyl diphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isoprenoid Precursors in Protein Prenylation: Farnesyl vs. Geranyl Moieties
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction to Protein Prenylation
Protein prenylation is a critical post-translational modification that involves the covalent attachment of isoprenoid lipids to cysteine residues near the C-terminus of target proteins. This modification is essential for mediating protein-membrane interactions and protein-protein associations, which are fundamental for the proper localization and function of numerous signaling proteins.[1][2][3] The two primary forms of protein prenylation in eukaryotes are farnesylation and geranylgeranylation, utilizing 15-carbon (C15) farnesyl pyrophosphate (FPP) and 20-carbon (C20) geranylgeranyl pyrophosphate (GGPP), respectively, as the lipid donors.[2][4]
These isoprenoid pyrophosphates are synthesized via the mevalonate pathway.[5] While the user's query specifies geranyl phosphate, the biologically active molecule is its pyrophosphorylated form, geranyl pyrophosphate (GPP). GPP is a 10-carbon (C10) intermediate in the mevalonate pathway that serves as a precursor to FPP and GGPP but is generally considered a poor substrate for direct protein prenylation by the primary prenylating enzymes.[6] This guide will compare the roles of FPP and GGPP as the principal precursors for protein prenylation, with reference to GPP's role as a precursor and inefficient substrate.
Biosynthesis of Isoprenoid Precursors: The Mevalonate Pathway
The precursors for protein prenylation—FPP and GGPP—are synthesized from acetyl-CoA through the mevalonate pathway. This essential metabolic pathway begins with the synthesis of HMG-CoA, which is then converted to mevalonate by HMG-CoA reductase, the rate-limiting enzyme and the target of statin drugs.[5][7] Mevalonate is subsequently converted into the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[5]
Sequential condensation reactions then build the longer-chain isoprenoids:
-
Geranyl Pyrophosphate (GPP, C10): Formed from DMAPP and IPP.
-
Farnesyl Pyrophosphate (FPP, C15): Formed from GPP and IPP. FPP stands at a critical branch point, serving as the precursor for farnesylation, cholesterol synthesis, and the synthesis of GGPP.[8]
-
Geranylgeranyl Pyrophosphate (GGPP, C20): Synthesized from FPP and IPP by geranylgeranyl diphosphate synthase (GGPPS).[2][9]
The balance between FPP and GGPP levels, regulated in part by GGPPS, is crucial for normal cellular physiology.[2][10]
Comparative Analysis of Prenylation Pathways
Protein prenylation is catalyzed by three related enzymes: protein farnesyltransferase (FTase) and protein geranylgeranyltransferases type I and II (GGTase-I and GGTase-II).[1] FTase and GGTase-I are structurally similar, sharing a common α-subunit but possessing distinct β-subunits that largely determine their substrate specificity.[10] Both recognize proteins with a C-terminal "CaaX" motif, where 'C' is the cysteine to be prenylated, 'a' is typically an aliphatic amino acid, and 'X' determines the enzyme's preference.[2]
Farnesylation (FPP-dependent):
-
Enzyme: Farnesyltransferase (FTase).
-
Lipid Donor: Farnesyl Pyrophosphate (FPP, C15).
-
Protein Targets: FTase typically recognizes CaaX boxes where the 'X' residue is Serine, Methionine, Glutamine, or Alanine.[3]
-
Key Substrates: The most prominent substrates are Ras family GTPases (H-Ras, N-Ras, K-Ras), which are critical oncogenes.[1] Other targets include nuclear lamins and centromere-binding proteins.[11]
-
Significance: Farnesylation is essential for anchoring Ras proteins to the plasma membrane, a prerequisite for their activation and downstream signaling through pathways like the Raf-MEK-ERK cascade, which controls cell proliferation and survival.[1][12]
Geranylgeranylation (GGPP-dependent):
-
Enzymes: Geranylgeranyltransferase-I (GGTase-I) and GGTase-II (also known as Rab GGTase).
-
Lipid Donor: Geranylgeranyl Pyrophosphate (GGPP, C20).
-
Protein Targets:
-
GGTase-I: Recognizes CaaX boxes where 'X' is typically Leucine or Isoleucine.[10] Key substrates include the Rho family of small GTPases (e.g., RhoA, Rac1, Cdc42).
-
GGTase-II: Modifies Rab family GTPases, which have C-terminal CXC or CC motifs, often attaching two GGPP moieties.
-
-
Significance: Geranylgeranylation is crucial for the function of Rho GTPases, which regulate the actin cytoskeleton, cell motility, and cell adhesion. Rab GTPases, modified by GGTase-II, are master regulators of intracellular vesicle trafficking.
Quantitative Comparison: Enzyme Kinetics and Substrate Specificity
The specificity of FTase and GGTase-I for their respective lipid donors is not absolute, and some degree of cross-reactivity exists. However, kinetic data reveal strong preferences that ensure fidelity in cellular contexts. Geranyl pyrophosphate (GPP) is a notably poor substrate for these enzymes compared to FPP and GGPP.
| Enzyme | Lipid Substrate | Peptide Substrate | Km (Lipid) | kcat/Km (Peptide) (M-1s-1) | Efficiency Notes |
| Farnesyltransferase (FTase) | FPP (C15) | Dansyl-GCVLS (Ras-like) | ~2.8 nM | High (Specific value depends on peptide) | Preferred Substrate. High affinity and catalytic efficiency. |
| GGPP (C20) | Dansyl-GCVLS (Ras-like) | - | Low | Poor substrate. The larger C20 chain fits poorly in the active site. | |
| GPP (C10) | Dansyl-GCVLS (Ras-like) | - | Very Low | Very poor substrate. | |
| Geranylgeranyltransferase-I (GGTase-I) | GGPP (C20) | Dansyl-GCVLL (Rho-like) | Low (nM range) | 1-5 x 105[6] | Preferred Substrate. High affinity and catalytic efficiency. |
| FPP (C15) | Dansyl-GCVLL (Rho-like) | Similar to GGPP | ~30-fold lower than with GGPP[6] | Can utilize FPP, but peptide affinity is greatly reduced.[6] | |
| GPP (C10) | Dansyl-GCVLL (Rho-like) | - | Very Low | Utilized, but is a very poor substrate.[6] |
Km and kcat/Km values are highly dependent on the specific peptide substrate and assay conditions. The data presented are representative to illustrate relative efficiencies.
This kinetic preference is critical. For example, while GGTase-I can technically use FPP, its affinity for the target protein is significantly weakened, making the reaction inefficient under physiological conditions where GGPP is available.[6]
Impact on Signaling Pathways and Drug Development
The distinct protein targets of farnesylation and geranylgeranylation mean these modifications regulate different cellular signaling pathways.
-
Ras Signaling: Farnesylation of Ras is a prerequisite for its role in driving cell growth. The discovery that oncogenic Ras requires this modification for its cancer-causing activity spurred the development of farnesyltransferase inhibitors (FTIs) as potential anticancer drugs.
-
Rho/Rac Signaling: Geranylgeranylation of Rho and Rac proteins is essential for their function in regulating the cytoskeleton, cell migration, and inflammation. This has made geranylgeranyltransferase inhibitors (GGTIs) attractive candidates for treating cancers characterized by aberrant Rho signaling and inflammatory diseases.
The clinical journey of FTIs revealed an important biological phenomenon: alternative prenylation . In cancer cells treated with FTIs, key proteins like K-Ras and N-Ras (but not H-Ras) can be alternatively modified by GGTase-I, using GGPP as the lipid donor.[10] This escape mechanism allows the Ras protein to remain membrane-bound and active, contributing to the limited success of FTIs as single agents against K-Ras-driven tumors. This finding has fueled interest in developing GGTIs or dual FTI/GGTI inhibitors.
Experimental Protocols
Key Experiment: In Vitro Protein Prenylation Assay
This assay is used to determine whether a protein is a substrate for FTase or GGTase-I and to assess the specificity for FPP versus GGPP. The method typically involves a cell-free system with purified components.
Objective: To measure the incorporation of a radiolabeled isoprenoid ([³H]FPP or [³H]GGPP) into a recombinant target protein.
Materials:
-
Purified recombinant FTase or GGTase-I enzyme.
-
Purified recombinant protein substrate (e.g., GST-Ras, His-RhoA).
-
Radiolabeled lipid donor: [³H]Farnesyl pyrophosphate or [³H]Geranylgeranyl pyrophosphate.
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 10 µM ZnCl₂.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Scintillation counter or autoradiography film/phosphorimager.
-
Stop Solution: 4x Laemmli sample buffer.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, assemble the reaction mixture on ice. For a 25 µL reaction, add:
-
12.5 µL of 2x Reaction Buffer.
-
1 µL of purified enzyme (e.g., 50-100 nM final concentration).
-
5 µL of purified protein substrate (e.g., 2-5 µM final concentration).
-
Water to a volume of 24 µL.
-
-
Initiation: Start the reaction by adding 1 µL of the radiolabeled lipid donor ([³H]FPP or [³H]GGPP, ~1 µCi).
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Termination: Stop the reaction by adding 8 µL of 4x Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Analysis:
-
Load the entire reaction mixture onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Stain the gel (e.g., with Coomassie Blue) to visualize total protein and confirm the presence of the substrate protein.
-
Destain the gel and prepare for radioactivity detection.
-
-
Detection:
-
Autoradiography: Dry the gel and expose it to X-ray film or a phosphorimager screen. A band corresponding to the molecular weight of the substrate protein indicates successful prenylation.
-
Scintillation Counting: Excise the protein band from the gel, place it in a scintillation vial with a scintillant cocktail, and measure the incorporated radioactivity using a scintillation counter.
-
Controls:
-
A "no enzyme" control to check for non-enzymatic labeling.
-
A "no protein substrate" control to check for enzyme auto-prenylation.
-
For specificity, run parallel reactions with [³H]FPP and [³H]GGPP for the same protein substrate.
Conclusion
The choice between farnesyl pyrophosphate and geranylgeranyl pyrophosphate as a lipid donor is a defining feature of protein prenylation, dictating which proteins are modified and which cellular pathways are regulated. Farnesylation, mediated by FTase, is central to the function of Ras GTPases and cell proliferation signaling. Geranylgeranylation, mediated by GGTases, is indispensable for the activity of Rho family GTPases in cytoskeletal regulation and Rab proteins in vesicle transport. While geranyl pyrophosphate is a key building block in the synthesis of these lipids, it is not a significant direct precursor for protein modification. The high fidelity of the prenyltransferase enzymes, supported by kinetic data, ensures the correct lipid is attached to the correct protein target. Understanding the distinct roles and substrate specificities of these pathways is fundamental for researchers in cell biology and continues to be a fertile ground for the development of targeted therapeutics against cancer and other diseases.
References
- 1. Substrate specificity determinants in the farnesyltransferase β-subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Context-dependent substrate recognition by protein farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino acid substitutions that convert the protein substrate specificity of farnesyltransferase to that of geranylgeranyltransferase type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conversion from farnesyl diphosphate synthase to geranylgeranyl diphosphate synthase by random chemical mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein farnesyltransferase and geranylgeranyltransferase share a common alpha subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Yeast protein farnesyltransferase: a pre-steady-state kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein farnesyltransferase: kinetics of farnesyl pyrophosphate binding and product release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Farnesyl Diphosphate Synthase: The Art of Compromise between Substrate Selectivity and Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Properties and kinetic mechanism of recombinant mammalian protein geranylgeranyltransferase type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Inhibitory Selectivity of Geranylgeranyl Diphosphate Analogs
For Researchers, Scientists, and Drug Development Professionals
The post-translational modification of proteins by geranylgeranylation, a process catalyzed by geranylgeranyltransferases, is critical for the function of numerous proteins involved in key cellular signaling pathways. Dysregulation of these pathways is implicated in a variety of diseases, including cancer. This has spurred the development of geranylgeranyl diphosphate (GGDP) analogs as potential therapeutic inhibitors of these enzymes. This guide provides a comparative analysis of the inhibitory selectivity of various GGDP analogs against their primary targets: Geranylgeranyltransferase I (GGTase-I) and Rab Geranylgeranyltransferase (RabGGTase), with selectivity often assessed against the closely related enzyme Farnesyltransferase (FTase).
Performance Comparison of GGDP Analog Inhibitors
The inhibitory potency of GGDP analogs is typically evaluated by their half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The following tables summarize the in vitro inhibitory activities of several GGDP analogs and other small molecule inhibitors against GGTase-I, RabGGTase, and FTase.
Table 1: Inhibitory Activity of GGTase-I Selective and Dual Specificity Inhibitors
| Compound | GGTase-I IC50 (nM) | FTase IC50 (nM) | RabGGTase IC50 (nM) | Selectivity (FTase/GGTase-I) | Reference |
| P3-E5 | 313 | >10,000 | >10,000 | >32 | [1] |
| P5-H6 | 466 | >10,000 | >10,000 | >21 | [1] |
| P61-A6 | 1,000 | >100,000 | >100,000 | >100 | [1] |
| GGTI-298 | 7,500 | >10,000 | - | >1.3 | [2] |
| GGTI-297 | - | - | - | - | [2] |
| L-778,123 | 98-100 | 2 | - | 0.02 | [3] |
| BMS-214,662 | 1,900-2,300 | 1.3-8.4 | - | 0.0007-0.0037 | [3] |
| P49-F5 (Dual) | 2,800 | 10,000 | 8,000 | 3.6 | [1] |
Table 2: Inhibitory Activity of RabGGTase Selective Inhibitors
| Compound | RabGGTase IC50 (nM) | GGTase-I IC50 (nM) | FTase IC50 (nM) | Selectivity (GGTase-I/RabGGTase) | Reference |
| Unnamed Analog | 42 | 99,500 | 9,700 | 2369 | [4] |
| Psoromic Acid | - | - | - | - | [5] |
| 3-PEHPC | - | - | - | - | [4] |
| (+)-3-IPEHPC | - | - | - | - | [4] |
Signaling Pathways and Experimental Workflows
To understand the context of GGDP analog inhibition, it is crucial to visualize the relevant biological pathways and the experimental processes for evaluating these inhibitors.
Protein Prenylation Pathways
dot digraph "Protein_Prenylation_Pathways" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_GGTaseI" { label="GGTase-I Pathway"; bgcolor="#F1F3F4"; "GGDP" [fillcolor="#FBBC05", fontcolor="#202124"]; "GGTaseI" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="GGTase-I"]; "Rho_Rac_Cdc42" [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Rho, Rac, Cdc42\n(CaaX-Leu)"]; "Geranylgeranylated_Rho" [fillcolor="#34A853", fontcolor="#FFFFFF", label="Geranylgeranylated\nRho/Rac/Cdc42"]; "Membrane_Localization_I" [shape=note, fillcolor="#FFFFFF", fontcolor="#202124", label="Membrane Localization\n& Downstream Signaling"];
}
subgraph "cluster_RabGGTase" { label="RabGGTase (GGTase-II) Pathway"; bgcolor="#F1F3F4"; "GGDP2" [fillcolor="#FBBC05", fontcolor="#202124", label="GGDP"]; "RabGGTase" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="RabGGTase\n(GGTase-II)"]; "Rab_Proteins" [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Rab Proteins\n(CC/CXC)"]; "REP" [shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF", label="REP"]; "Geranylgeranylated_Rab" [fillcolor="#34A853", fontcolor="#FFFFFF", label="Di-Geranylgeranylated\nRab"]; "Membrane_Localization_II" [shape=note, fillcolor="#FFFFFF", fontcolor="#202124", label="Membrane Localization\n& Vesicular Trafficking"];
} } END_DOT Caption: Protein Prenylation Pathways Catalyzed by GGTase-I and RabGGTase.
Experimental Workflow for Evaluating Inhibitor Potency
dot digraph "Inhibitor_Evaluation_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Start:\nGGDP Analog\nLibrary"]; "Enzyme_Assay" [shape=box, style="rounded", fillcolor="#F1F3F4", fontcolor="#202124", label="In Vitro Enzyme Assay\n(GGTase-I, RabGGTase, FTase)"]; "Data_Analysis" [shape=box, style="rounded", fillcolor="#F1F3F4", fontcolor="#202124", label="Data Analysis"]; "IC50_Determination" [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", label="Determine IC50 Values"]; "Selectivity_Assessment" [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", label="Assess Selectivity\n(e.g., FTase/GGTase-I ratio)"]; "Lead_Identification" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="Identify Lead\nCompounds"];
"Start" -> "Enzyme_Assay"; "Enzyme_Assay" -> "Data_Analysis"; "Data_Analysis" -> "IC50_Determination"; "IC50_Determination" -> "Selectivity_Assessment"; "Selectivity_Assessment" -> "Lead_Identification"; } END_DOT Caption: General workflow for the evaluation of GGDP analog inhibitory potency.
Experimental Protocols
Accurate and reproducible assessment of inhibitor selectivity relies on well-defined experimental protocols. Below are detailed methodologies for key in vitro assays.
Protocol 1: In Vitro GGTase-I and FTase Inhibition Assay (Radioactivity-Based)
This protocol is adapted from methodologies described for determining the inhibitory activity of various small molecules against GGTase-I and FTase.[1]
Objective: To measure the IC50 values of GGDP analogs by quantifying the incorporation of a radiolabeled isoprenoid into a protein substrate.
Materials:
-
Purified recombinant GGTase-I or FTase enzyme (50 nM).
-
Radiolabeled isoprenoid: [³H]geranylgeranyl diphosphate ([³H]GGPP) for GGTase-I (0.5 µM) or [³H]farnesyl diphosphate ([³H]FPP) for FTase (0.4 µM).
-
Protein substrate (2 µM): Maltose-binding protein-tagged RhoA for GGTase-I or K-Ras4B for FTase.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 µM ZnCl₂, 0.01% Triton X-100, and 1 mM dithiothreitol (DTT).
-
GGDP analog inhibitors at various concentrations.
-
Dimethyl sulfoxide (DMSO) for inhibitor dilution.
-
Scintillation fluid and scintillation counter.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, the respective protein substrate (RhoA or K-Ras4B), and the radiolabeled isoprenoid ([³H]GGPP or [³H]FPP).
-
Add the GGDP analog inhibitors at a range of concentrations to the reaction mixture. The final DMSO concentration should be kept constant (e.g., 2.5%) across all samples.
-
Initiate the enzymatic reaction by adding the purified GGTase-I or FTase enzyme.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., SDS-PAGE loading buffer) or by spotting the reaction mixture onto filter paper and precipitating the protein.
-
Separate the protein-incorporated radioactivity from the free radiolabeled isoprenoid. This can be achieved by SDS-PAGE followed by autoradiography or by washing the filter paper.
-
Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a suitable software package (e.g., Prism).
Protocol 2: In Vitro GGTase-I Inhibition Assay (Fluorescence-Based)
This protocol is based on the use of a fluorescently labeled peptide substrate.[6][7]
Objective: To determine the inhibitory activity of GGDP analogs by measuring the change in fluorescence upon the geranylgeranylation of a dansylated peptide.
Materials:
-
Purified recombinant GGTase-I enzyme (e.g., 50 nM).
-
Unlabeled geranylgeranyl diphosphate (GGDP).
-
Fluorescent peptide substrate: Dansyl-GCVLL (5 µM).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 µM ZnCl₂, 1 mM DTT.
-
GGDP analog inhibitors at various concentrations.
-
Fluorescence plate reader.
Procedure:
-
Prepare a reaction mixture in a microplate well containing the assay buffer, Dansyl-GCVLL, and GGDP.
-
Add the GGDP analog inhibitors at a range of concentrations.
-
Initiate the reaction by adding the GGTase-I enzyme.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (excitation and emission wavelengths will depend on the specific fluorescent probe used, e.g., for dansyl group).
-
The initial rate of the reaction is determined from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 3: In Vitro RabGGTase Inhibition Assay
The assay for RabGGTase is more complex due to the requirement of the Rab Escort Protein (REP).[5][8]
Objective: To measure the inhibitory effect of GGDP analogs on the geranylgeranylation of Rab proteins.
Materials:
-
Purified recombinant RabGGTase.
-
Purified recombinant Rab Escort Protein (REP-1).
-
Purified recombinant Rab protein substrate (e.g., Rab7).
-
[³H]GGPP.
-
Assay Buffer: 50 mM HEPES (pH 7.2), 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT.
-
GGDP analog inhibitors at various concentrations.
Procedure:
-
Pre-form a complex of REP-1 and the Rab protein substrate.
-
Prepare the reaction mixture containing the assay buffer, the REP-Rab complex, and [³H]GGPP.
-
Add the GGDP analog inhibitors at various concentrations.
-
Initiate the reaction by adding RabGGTase.
-
Incubate the reaction at 37°C.
-
Separate the prenylated Rab protein from the unreacted [³H]GGPP. This can be achieved using size exclusion chromatography (e.g., Sephadex G-25 minicolumn).[8]
-
Quantify the radioactivity in the protein fraction using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value as described in the previous protocols.
Conclusion
The development of selective inhibitors for protein geranyltransferases is a promising avenue for therapeutic intervention in various diseases. The data and protocols presented in this guide offer a framework for the comparative evaluation of GGDP analogs. By employing standardized assays and a clear understanding of the underlying biological pathways, researchers can effectively identify and characterize novel inhibitors with high potency and selectivity, paving the way for the development of next-generation targeted therapies.
References
- 1. Inhibitors of Protein Geranylgeranyltransferase I and Rab Geranylgeranyltransferase Identified from a Library of Allenoate-derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Homology Based Model and Virtual Screening of Inhibitors for Human Geranylgeranyl Transferase 1 (GGTase1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rational design, optimization, and biological evaluation of novel α-Phosphonopropionic acids as covalent inhibitors of Rab geranylgeranyl transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A fluorescence assay for geranylgeranyl transferase type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploration of GGTase-I substrate requirements. Part 1. Synthesis & biochemical evaluation of novel aryl-modified geranylgeranyl diphosphate analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay for Rab geranylgeranyltransferase using size exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Geranylgeranyl Diphosphate Synthase Inhibitors for Researchers and Drug Development Professionals
A deep dive into the comparative efficacy and mechanisms of Geranylgeranyl Diphosphate Synthase (GGDPS) inhibitors, this guide provides a comprehensive overview for researchers, scientists, and drug development professionals. We present a quantitative comparison of inhibitor performance, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.
Geranylgeranyl diphosphate synthase (GGDPS) is a critical enzyme in the mevalonate pathway, responsible for synthesizing geranylgeranyl diphosphate (GGPP).[1] GGPP is an essential precursor for the post-translational modification of small GTPases, such as Rho, Rac, and Rab, which are integral to cellular signal transduction, cell growth, and vesicle trafficking.[1] The inhibition of GGDPS disrupts these fundamental cellular processes, establishing it as a promising therapeutic target, particularly in the field of oncology.[1]
GGDPS inhibitors primarily act by blocking the synthesis of GGPP.[1] This depletion of GGPP halts the geranylgeranylation of key signaling proteins, a process vital for their correct membrane localization and function.[1] In cancer cells, which frequently exhibit dysregulated prenylation pathways, this inhibition can trigger apoptosis, or programmed cell death.[1]
The inhibitors of GGDPS can be broadly classified into two main categories: bisphosphonates and non-bisphosphonate compounds.[1] While nitrogen-containing bisphosphonates like zoledronic acid primarily target farnesyl diphosphate synthase (FDPS), which is upstream of GGDPS, some lipophilic bisphosphonates have demonstrated potent and selective inhibition of GGDPS.[1] The potency of these bisphosphonate inhibitors is often correlated with the length and structure of their side chains.[1] Non-bisphosphonate inhibitors, though generally less common, offer the potential for different pharmacokinetic and pharmacodynamic profiles.[1][2]
Quantitative Performance Comparison of GGDPS Inhibitors
The inhibitory potency of various GGDPS inhibitors is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for a selection of GGDPS inhibitors.
| Inhibitor Class | Inhibitor | IC50 (nM) | Target Specificity | Reference |
| Bisphosphonates | Digeranyl bisphosphonate (DGBP) | ~200 - 260 | GGDPS > FDPS | [2][3][4] |
| Homogeranyl/Homoneryl triazole bisphosphonate mixture (VSW1198) | 45 | Highly specific for GGDPS | [2][4][5] | |
| Homoneryl triazole bisphosphonate (RAM2061) | 86 | GGDPS | [4] | |
| Homogeranyl triazole bisphosphonate (RAM2093) | 125 | GGDPS | [4] | |
| O,C-digeranyl geminal bisphosphonate | 82 | GGDPS | [2] | |
| BPH-675 | 5,000 (Cell growth inhibition) | GGDPS | [6] | |
| BPH-715 | 230 (Cell growth inhibition) | GGDPS | [6] | |
| Non-Bisphosphonates | Compound Series 11 (as described in[2]) | 30,000 - 50,000 | GGDPS | [2] |
Signaling Pathway and Experimental Workflows
To understand the context of GGDPS inhibition, it is crucial to visualize the associated signaling pathway and the experimental procedures used to evaluate the inhibitors.
Isoprenoid Biosynthesis Pathway
The following diagram illustrates the position of GGDPS within the broader isoprenoid biosynthesis pathway and highlights the points of inhibition by various drug classes.
Caption: The Isoprenoid Biosynthesis Pathway.
Experimental Workflow for GGDPS Inhibitor Evaluation
The following diagram outlines a typical experimental workflow for the screening and validation of GGDPS inhibitors.
Caption: Experimental workflow for GGDPS inhibitor evaluation.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for the key experiments cited in the evaluation of GGDPS inhibitors.
In Vitro GGDPS Enzyme Activity Assay (Spectrophotometric)
This assay quantifies the release of inorganic pyrophosphate (PPi), a product of the GGDPS-catalyzed reaction, providing a measure of enzyme activity.
Materials:
-
Purified recombinant GGDPS enzyme
-
Farnesyl diphosphate (FPP) substrate
-
Isopentenyl diphosphate (IPP) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
PPi quantification reagent (e.g., EnzChek Pyrophosphate Assay Kit)
-
Spectrophotometer (plate reader)
-
Test inhibitors
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing the assay buffer, FPP, and IPP at their optimal concentrations.
-
Add the test inhibitor at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding the purified GGDPS enzyme to each well.
-
Immediately place the plate in a spectrophotometer pre-set to the appropriate wavelength for the PPi quantification reagent.
-
Monitor the change in absorbance over time. The rate of PPi release is proportional to the GGDPS activity.
-
Calculate the initial reaction velocities from the linear portion of the progress curves.
-
Determine the IC50 value by plotting the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot Analysis for Protein Geranylgeranylation
This cell-based assay is used to confirm the on-target effect of GGDPS inhibitors by detecting the accumulation of unprenylated small GTPases.
Materials:
-
Cancer cell line (e.g., multiple myeloma cells)
-
Cell culture medium and supplements
-
GGDPS inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against an unprenylated form of a geranylgeranylated protein (e.g., unprenylated Rap1A)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed the cancer cells in culture plates and allow them to adhere overnight.
-
Treat the cells with the GGDPS inhibitor at various concentrations for a specified time (e.g., 24-72 hours). Include a vehicle-treated control.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the unprenylated protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and detect the signal using an imaging system. An increase in the band intensity corresponding to the unprenylated protein indicates effective GGDPS inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Development of Mammalian Geranylgeranyl Diphosphate Synthase Inhibitors [mdpi.com]
- 3. A Simple In Vitro Assay to Measure the Activity of Geranylgeranyl Diphosphate Synthase and Other Short-Chain Prenyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. α-Amino bisphosphonate triazoles serve as GGDPS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Geranyl Phosphate: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of geranyl phosphate is paramount for maintaining a secure laboratory environment and adhering to regulatory standards. This guide provides essential safety and logistical information, offering a clear, procedural framework for researchers, scientists, and drug development professionals.
This compound, often supplied as a solution in methanol, is classified as a hazardous substance requiring specific handling and disposal protocols.[1][2] Adherence to these procedures is critical to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards associated with this compound, particularly when dissolved in a solvent like methanol.
Hazard Identification and Personal Protective Equipment (PPE):
Geranyl pyrophosphate in methanol is a highly flammable liquid and vapor, and it is toxic if swallowed, in contact with skin, or inhaled.[1][2] Therefore, strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or chemical splash goggles, and a lab coat.[3]
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood to prevent the inhalation of vapors.[1][4]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Do not smoke in the vicinity.[1]
-
Spill Management: In case of a spill, immediately alert personnel in the area. Contain the spill with an inert absorbent material (e.g., sand, vermiculite) and collect it in a designated, sealed container for hazardous waste.[3]
Quantitative Hazard Data Summary
The following table summarizes the key hazard information for Geranyl Pyrophosphate (triammonium salt) in a methanol solution, based on available Safety Data Sheets (SDS).
| Hazard Classification | Details | Source |
| Flammability | Highly flammable liquid and vapor. | [1] |
| Acute Toxicity (Oral) | Toxic if swallowed. | [1] |
| Acute Toxicity (Dermal) | Toxic in contact with skin. | [1] |
| Acute Toxicity (Inhalation) | Toxic if inhaled. | [1] |
| Specific Target Organ Toxicity | Causes damage to the central nervous system and visual organs. | [1] |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as regulated hazardous waste.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][3]
-
Waste Segregation and Collection:
-
Dedicated Waste Container: Designate a specific, compatible, and clearly labeled container for this compound waste. The container should be made of a material that will not react with the chemical or its solvent.[3]
-
Avoid Mixing: Do not mix this compound waste with other waste streams, especially incompatible chemicals, to prevent violent reactions or the production of toxic gases.[3]
-
Collect All Residues: This includes unused product, solutions containing the chemical, and any solvent rinsate from cleaning contaminated equipment.[3][5]
-
-
Container Management:
-
Labeling: The waste container must be clearly labeled with "HAZARDOUS WASTE," the full chemical name ("this compound" or "Geranyl Pyrophosphate"), and the solvent (e.g., "in Methanol").[3]
-
Closure: Keep the waste container tightly sealed at all times, except when adding waste, to prevent the release of flammable and toxic vapors.[3]
-
Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from heat or ignition sources, until it is collected by your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.[3]
-
-
Disposal of Contaminated Materials:
-
Solid Waste: Any solid materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent materials used for spills, must be disposed of in a separate, clearly labeled solid hazardous waste container.[3]
-
Empty Containers: Empty containers that once held this compound must also be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected as hazardous waste.[5]
-
-
Arranging for Final Disposal:
-
Institutional Procedures: Familiarize yourself with and follow your institution's specific procedures for the pickup and disposal of chemical waste.
-
Regulatory Compliance: Disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations.[2] Contact your EHS department for guidance.
-
Experimental Protocol: Decontamination of Glassware
Proper decontamination of laboratory equipment is crucial to ensure safety and prevent cross-contamination.
-
Initial Rinse: In a chemical fume hood, rinse the glassware that was in contact with the this compound solution three times with a suitable solvent (e.g., the solvent the this compound was dissolved in, or another appropriate solvent that will solubilize it).
-
Collect Rinsate: Collect all rinsate in the designated hazardous waste container for this compound.[5]
-
Subsequent Cleaning: After the initial decontamination, the glassware can typically be washed with warm, soapy water, followed by a final rinse with deionized water.[3]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Geranyl Phosphate
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the use of Geranyl Phosphate, with a focus on operational and disposal plans. Our goal is to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
This compound, and its more commonly available derivative geranyl pyrophosphate, are intermediates in the biosynthesis of terpenes and terpenoids.[1][2] While the toxicological properties of this compound itself are not fully known, it is crucial to handle it with the utmost care, treating it as a potentially hazardous substance.[3] Often, it is supplied in a solution of methanol, which presents its own set of hazards, including high flammability and toxicity if swallowed, inhaled, or in contact with skin.[4]
Essential Safety Information
Hazard Identification and Precautions:
The primary hazards associated with this compound solutions are often related to the solvent it is dissolved in, typically methanol. Methanol is a highly flammable liquid and vapor, and it is toxic if it comes into contact with skin, is inhaled, or is swallowed.[4] It can cause damage to the central nervous system and visual organs.[4] Due to the unknown toxicological properties of this compound, it is prudent to handle it with the same level of caution as the solvent.
Personal Protective Equipment (PPE):
To ensure the safety of personnel, the following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber). | To prevent skin contact with the chemical and the solvent.[5] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes. |
| Body Protection | A lab coat or chemical-resistant apron worn over personal clothing. | To protect against spills and splashes. |
| Respiratory Protection | A fume hood or other well-ventilated area. A respirator may be necessary for large quantities or in case of spills. | To prevent inhalation of vapors from the solvent and the compound. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
-
Before handling, ensure that the Safety Data Sheet (SDS) has been reviewed and is readily accessible.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Assemble all necessary equipment and reagents before opening the this compound container.
-
Don the appropriate PPE as outlined in the table above.
2. Handling and Use:
-
Open the container carefully to avoid splashes.
-
If the this compound is in a solvent, be mindful of the solvent's properties (e.g., flammability of methanol). Keep away from ignition sources.[4]
-
Use only the amount of material required for the experiment to minimize waste.
-
If a stock solution needs to be prepared or the solvent changed, this should be done under a gentle stream of nitrogen.[1]
3. Storage:
-
Stock solutions should also be stored at or below -20°C.[3]
-
Ensure the container is tightly sealed to prevent evaporation of the solvent and contamination.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Liquid Waste: Collect all liquid waste, including unused solutions and solvent rinses, in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Solid Waste: Any contaminated materials, such as pipette tips, gloves, and paper towels, should be disposed of in a designated solid hazardous waste container.
-
Disposal Compliance: All waste must be disposed of in accordance with federal, state, and local environmental regulations.
Experimental Workflow for Safe Handling
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
